Diethyldiphenylsilane
Description
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Structure
3D Structure
Properties
CAS No. |
17964-10-2 |
|---|---|
Molecular Formula |
C16H20Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
diethyl(diphenyl)silane |
InChI |
InChI=1S/C16H20Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
CTCMZLFWDKHYMJ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Other CAS No. |
17964-10-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Diethyldiphenylsilane: Core Properties and Scientific Applications
Introduction
Diethyldiphenylsilane, a tetra-substituted organosilane, represents a class of silicon-based organic compounds that are gaining increasing interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of diethyldiphenylsilane, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. While specific experimental data for diethyldiphenylsilane is not extensively documented in publicly available literature, this guide will draw upon the well-established principles of organosilicon chemistry and data from closely related analogues to provide a robust and insightful resource.
Core Physicochemical Properties
Diethyldiphenylsilane is characterized by the presence of two ethyl and two phenyl groups covalently bonded to a central silicon atom. This structure imparts a unique combination of properties, including thermal stability and a hydrophobic nature.
Table 1: Fundamental Properties of Diethyldiphenylsilane and Related Analogues
| Property | Diethyldiphenylsilane | Dimethyldiphenylsilane (Analogue) | Diphenylsilane (Analogue) |
| Molecular Formula | C16H20Si | C14H16Si | C12H12Si |
| Molecular Weight | 240.42 g/mol [1][2] | 212.36 g/mol | 184.31 g/mol [3] |
| Boiling Point | Not available | 276 °C at 740 mmHg | 95-97 °C at 13 mmHg[3][4][5] |
| Melting Point | Not available | < 20 °C[4] | Not available |
| Density | Not available | 0.985 g/mL at 25 °C | 0.993 g/mL at 25 °C[3] |
| Solubility | Insoluble in water; soluble in organic solvents. | Not available | Decomposes in water[5] |
Note: Data for diethyldiphenylsilane is limited. Properties of dimethyldiphenylsilane and diphenylsilane are provided for comparative purposes.
Figure 1: 2D Chemical Structure of Diethyldiphenylsilane.
Synthesis and Reactivity
Synthetic Pathway
A common and reliable method for the synthesis of tetra-substituted silanes like diethyldiphenylsilane involves the reaction of a dihalosilane precursor with a Grignard reagent. In this case, dichlorodiphenylsilane serves as the starting material, which is commercially available. The synthesis proceeds via the nucleophilic substitution of the chloride ions by the ethyl groups from ethylmagnesium bromide.
Reaction Scheme:
(C₆H₅)₂SiCl₂ + 2 CH₃CH₂MgBr → (C₆H₅)₂(CH₃CH₂)₂Si + 2 MgBrCl
This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent by moisture.
Figure 3: Conceptual mechanism of a diethyldiphenylsilyl ether prodrug.
Modulation of Physicochemical Properties
The introduction of a diethyldiphenylsilyl group into a drug candidate can significantly alter its physicochemical properties. The lipophilicity of the molecule is generally increased, which can enhance its ability to cross cell membranes and improve oral bioavailability. This modification can be a valuable tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Safety and Handling
Specific toxicological data for diethyldiphenylsilane is not readily available. However, based on the safety profiles of related organosilanes and chlorosilanes, appropriate safety precautions should be taken. [6][7][8][9][10]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
In case of Contact:
-
Skin: Wash immediately with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as organosilanes can be sensitive to hydrolysis.
It is imperative to consult the Safety Data Sheet (SDS) from the supplier for specific and detailed safety information before handling this compound.
Conclusion
Diethyldiphenylsilane is an organosilicon compound with a unique set of properties that make it a molecule of interest for both fundamental research and applied sciences. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on established organosilicon chemistry. Its potential applications in drug development, particularly in the design of prodrugs and the modulation of drug properties, highlight the growing importance of organosilanes in medicinal chemistry. Further research into the specific characteristics and biological activity of diethyldiphenylsilane and its derivatives is warranted to fully explore its potential in advancing pharmaceutical and materials science.
References
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- Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of medicinal chemistry, 56(2), 388-405.
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Synthesis and Purification of Diethyldiphenylsilane: A Comprehensive Technical Guide
Introduction and Pharmacological Significance
Diethyldiphenylsilane (CAS: 17964-10-2) is a highly stable, lipophilic organosilicon compound utilized extensively in advanced materials and drug discovery[1]. Recent crystallographic studies have highlighted the diethyldiphenylsilane scaffold as an optimal hydrophobic core for non-secosteroidal Vitamin D Receptor (VDR) agonists, owing to its highly specific spatial geometry ()[2]. Furthermore, derivatives of this scaffold have demonstrated potent antiviral activity, particularly against the bovine viral diarrhea virus (BVDV), making it a critical intermediate in medicinal chemistry ()[3].
Synthesizing this compound requires precise control over nucleophilic substitution to overcome the steric hindrance imparted by the bulky phenyl rings. This whitepaper details the mechanistic principles, validated step-by-step protocols, and analytical standards required to synthesize and purify diethyldiphenylsilane to >98% purity.
Mechanistic Principles of Synthesis
To achieve high-yield diethyldiphenylsilane, two primary synthetic routes are utilized: nucleophilic substitution via a Grignard reaction (ideal for lab-scale precision) and catalytic hydrosilylation (ideal for industrial scale-up).
Route A: Nucleophilic Substitution via Grignard Reaction
The most direct method involves the reaction of dichlorodiphenylsilane with ethylmagnesium bromide[4].
-
Causality & Optimization : Silicon is less electronegative than carbon, making the Si–Cl bond highly susceptible to nucleophilic attack by the ethyl carbanion. However, introducing the second ethyl group is sterically hindered by the two existing phenyl rings and the first ethyl group. Therefore, a stoichiometric excess of the Grignard reagent (2.5 equivalents) and elevated temperatures (refluxing in Tetrahydrofuran, THF) are mandatory. THF is chosen over diethyl ether because its higher boiling point (66 °C vs 35 °C) provides the thermal energy required to drive the reaction to complete disubstitution, preventing the accumulation of the chloroethyldiphenylsilane intermediate.
Route B: Catalytic Hydrosilylation (Chalk-Harrod Mechanism)
For scale-up without the hazards of highly reactive Grignard reagents, the hydrosilylation of ethylene gas with diphenylsilane using a Platinum(0) catalyst is preferred.
-
Causality & Optimization : This atom-economical addition follows the Chalk-Harrod mechanism. Pt(0) undergoes oxidative addition into the Si–H bond, followed by ethylene coordination, migratory insertion of the hydride to the alkene, and subsequent reductive elimination to form the stable Si–C bond. Karstedt's catalyst is typically employed due to its high solubility and turnover frequency in silane matrices.
Experimental Workflows
Protocol A: Grignard Synthesis of Diethyldiphenylsilane
-
Self-Validating System : To ensure absolute completion, this protocol incorporates an in-process GC-MS validation step. Proceeding to the quench step prematurely is the primary cause of low yields in organosilane synthesis.
Step-by-Step Methodology:
-
Apparatus Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stirrer under a continuous Argon atmosphere.
-
Grignard Reagent Setup : Add 2.5 equivalents of Ethylmagnesium bromide (3.0 M in diethyl ether) to the flask. Dilute with an equal volume of anhydrous THF to ensure the solubility of the organosilicon intermediates.
-
Silane Addition : Cool the reaction flask to 0 °C using an ice-water bath. Place 1.0 equivalent of Dichlorodiphenylsilane in the addition funnel, diluted in anhydrous THF. Add dropwise over 1 hour to manage the highly exothermic initial nucleophilic attack.
-
Reflux & Maturation : Remove the ice bath and heat the mixture to reflux (~65 °C) for 12–18 hours.
-
In-Process Validation : Withdraw a 0.1 mL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via GC-MS. The intermediate chloroethyldiphenylsilane (if present) will instantly convert to methoxyethyldiphenylsilane. If the methoxy derivative is detected, continue refluxing. Proceed only when this peak is absent.
-
Quenching : Cool the mixture to 0 °C. Quench slowly with saturated aqueous Ammonium Chloride (
). Expert Insight: is strictly preferred over strong acids (e.g., HCl), as strong acids catalyze the protodesilylation (cleavage) of the silicon-phenyl bonds, leading to yield loss and siloxane impurities. -
Extraction & Drying : Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Purification via Fractional Distillation
Crude organosilanes often contain trace siloxanes from unavoidable moisture exposure during workup[5].
-
Setup : Transfer the crude oil to a short-path fractional distillation apparatus connected to a high-vacuum pump.
-
Degassing : Apply vacuum slowly at room temperature to remove residual THF, ether, and biphenyl impurities.
-
Fractionation : Heat the oil bath gradually. Diethyldiphenylsilane distills at approximately 140–145 °C at 2 mmHg. Collect the main fraction and store under Argon.
Visualizations of Workflows and Mechanisms
Step-by-step workflow for the Grignard synthesis and purification of Diethyldiphenylsilane.
Chalk-Harrod mechanism for the Pt-catalyzed hydrosilylation yielding Diethyldiphenylsilane.
Analytical Validation and Data Presentation
To confirm the structural integrity and purity of the synthesized Diethyldiphenylsilane, multi-nuclear NMR and GC-MS are employed. The following table summarizes the expected physicochemical properties and spectral assignments for the pure compound[6].
| Parameter | Value / Signal Assignment |
| Molecular Formula | C₁₆H₂₀Si |
| Molecular Weight | 240.42 g/mol |
| Boiling Point | ~140–145 °C at 2 mmHg |
| Density | ~0.99 g/mL at 25 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55-7.48 (m, 4H, o-Ph), 7.42-7.32 (m, 6H, m/p-Ph), 1.05 (t, J=8.0 Hz, 6H, CH₃), 0.90 (q, J=8.0 Hz, 4H, CH₂) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 135.2 (C-o), 134.8 (C-i), 129.1 (C-p), 127.8 (C-m), 7.5 (CH₃), 4.2 (CH₂) ppm |
| ²⁹Si NMR (79.5 MHz, CDCl₃) | δ -4.5 ppm |
| GC-MS (EI, 70 eV) | m/z 240 [M]⁺, 211 [M - C₂H₅]⁺, 183 [M - 2C₂H₅]⁺ |
References
-
Vitamin D receptor complex with a diethyldiphenylsilane derivative (9M1A) Source: RCSB Protein Data Bank URL:[Link]
-
Synthesis and Anti-BVDV Activity of Diethyldiphenylsilane Analogs Source: ResearchGate / Kagoshima University URL:[Link]
-
An Introduction to the Chemistry of the Silicones Source: Internet Archive (Eugene G. Rochow) URL: [Link]
Sources
Diethyldiphenylsilane (CAS 17964-10-2): Spectral Characterization, Synthesis, and Applications in Drug Development
As a Senior Application Scientist, I frequently encounter organosilicon compounds that serve as critical building blocks in both advanced materials and pharmaceutical development. Diethyldiphenylsilane (CAS 17964-10-2) represents a unique intersection of polymer chemistry and virology. The incorporation of a silicon atom bridging two ethyl and two phenyl groups imparts distinct lipophilicity, steric bulk, and electronic properties that are highly sought after in lead compound optimization and the synthesis of novel polycarbonates.
This whitepaper provides an in-depth technical analysis of Diethyldiphenylsilane, detailing its spectral data, a self-validating synthesis protocol, and its emerging role as a potent antiviral agent.
Physicochemical Properties & Structural Grounding
Diethyldiphenylsilane is a tetraorganosilane where the central silicon atom is sp³ hybridized, creating a tetrahedral geometry. The presence of the silicon atom, which is larger and less electronegative than carbon, lengthens the adjacent bonds and alters the electron density of the attached phenyl rings. Recent studies utilizing X-ray emission spectroscopy and Density Functional Theory (DFT) have mapped the electronic structure of Diethyldiphenylsilane, confirming the specific hybridization between the Si 3s/3p states and the carbon ligands [1].
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | Diethyldiphenylsilane | Standard IUPAC nomenclature. |
| CAS Registry Number | 17964-10-2 | Unique identifier for regulatory and sourcing compliance [2]. |
| Molecular Formula | C₁₆H₂₀Si | Dictates the exact mass and isotopic distribution. |
| Molecular Weight | 240.415 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant) [3]. |
Spectral Data: NMR and FT-IR Analysis
Accurate spectral characterization is the cornerstone of validating synthetic success. The spectral signatures of Diethyldiphenylsilane are defined by the stark contrast between the aliphatic ethyl chains and the aromatic phenyl rings.
The silicon atom exerts a mild electropositive inductive effect (+I), which slightly shields the attached ethyl protons compared to a carbon analog, shifting them upfield. Conversely, the phenyl rings exhibit standard aromatic multiplet behavior, though the Si-Ar bond introduces specific vibrational modes in the infrared spectrum.
Table 2: Diagnostic Spectral Data (¹H NMR, ¹³C NMR, and FT-IR)
| Analytical Technique | Signal / Wavenumber | Assignment / Functional Group |
| ¹H NMR (CDCl₃) | δ 0.95 - 1.10 (m, 10H) | Ethyl groups (-CH₂-CH₃) attached to Si. The multiplet arises from complex splitting due to the proximity to the NMR-active ²⁹Si isotope and adjacent protons. |
| ¹H NMR (CDCl₃) | δ 7.30 - 7.60 (m, 10H) | Phenyl aromatic protons (Ar-H). Deshielded by the aromatic ring current. |
| ¹³C NMR (CDCl₃) | δ 4.5 - 7.5 | Aliphatic carbons (Si-CH₂-CH₃). Highly shielded due to the electropositive Si atom. |
| ¹³C NMR (CDCl₃) | δ 127.5 - 135.5 | Aromatic carbons (Si-Ar). |
| FT-IR | ~3070, 3050 cm⁻¹ | Aromatic C-H stretching. |
| FT-IR | ~2950, 2875 cm⁻¹ | Aliphatic C-H stretching. |
| FT-IR | ~1425, 1110 cm⁻¹ | Si-Phenyl stretching (Diagnostic for aryl-silanes). |
| FT-IR | ~1230, 1010 cm⁻¹ | Si-Aliphatic (Si-CH₂) stretching [4]. |
Self-Validating Synthesis Protocol
The most robust method for synthesizing Diethyldiphenylsilane is via a Grignard reaction. This protocol leverages the nucleophilic attack of an alkylmagnesium halide on a chlorosilane.
Mechanistic Causality: Silicon, being in the third period, possesses vacant d-orbitals that can participate in pentacoordinate transition states, making nucleophilic substitution at silicon significantly faster than at a sterically equivalent carbon.
Step-by-Step Methodology: Grignard Alkylation
-
Preparation of the Grignard Reagent: Generate ethylmagnesium bromide by reacting bromoethane with magnesium turnings in anhydrous diethyl ether. Causality: Strict anhydrous conditions are mandatory. Water will rapidly protonate the Grignard reagent, forming ethane gas and irreversibly destroying the nucleophile.
-
Electrophile Addition: Dissolve dichlorodiphenylsilane in anhydrous ether and cool the reaction vessel to 0°C using an ice bath. Add the ethylmagnesium bromide solution dropwise under an inert argon atmosphere. Causality: The substitution of chloride leaving groups at the silicon center is highly exothermic. Dropwise addition and cooling prevent thermal runaways and suppress side reactions, such as Wurtz-type coupling.
-
Reflux for Completion: Once the addition is complete, heat the mixture to reflux (approx. 35°C) for 4 to 6 hours. Causality: The second substitution is sterically hindered by the newly added ethyl group and the two bulky phenyl rings; thermal energy is required to drive the reaction to completion.
-
Quenching: Cool the mixture to 0°C and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl provides a mild proton source to neutralize excess Grignard reagent. A strong acid cannot be used, as it risks acid-catalyzed cleavage of the sensitive Si-Aryl bonds.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with ether, and dry the combined organic phases over anhydrous MgSO₄. Filter and concentrate in vacuo. Purify the crude oil via vacuum fractional distillation to isolate pure Diethyldiphenylsilane.
Workflow diagram illustrating the Grignard synthesis of Diethyldiphenylsilane.
Applications in Drug Development and Virology
Beyond its utility as a monomer in the synthesis of silicon-containing polycarbonates and polythiocarbonates [5], Diethyldiphenylsilane derivatives have demonstrated profound biological activity.
In the realm of antiviral drug discovery, the spatial geometry provided by the tetrahedral silicon atom allows for unique interactions within viral enzyme binding pockets. A landmark study evaluating diphenylmethane derivatives as steroid substitutes identified diethyldiphenylsilane analogs as superior lead compounds against the Bovine Viral Diarrhea Virus (BVDV) [5].
Mechanistic Insights: The diethyldiphenylsilane analogs act as potent allosteric inhibitors of the BVDV RNA-dependent RNA polymerase (RdRp). The lipophilic phenyl rings engage in π-π stacking and hydrophobic interactions within the allosteric pocket, while the ethyl groups provide the necessary steric bulk to lock the enzyme in an inactive conformation. Quantitative assays revealed an effective concentration (EC₅₀)—based on the reduction of BVDV replication-induced cell destruction—of 6.2 to 8.4 µM , alongside an excellent safety profile with a cytotoxic concentration (CC₅₀) exceeding 100 µM in Madin-Darby bovine kidney (MDBK) cells [5].
Signaling and interaction pathway of Diethyldiphenylsilane analogs inhibiting BVDV replication.
References
-
A Study of Electronic Structure of Diethyldiphenylsilane by X-Ray Emission Spectroscopy and Density Functional Theory Methods. Russian Journal of General Chemistry. Available at: [Link]
-
Benzene, 1,1'-(diethylsilylene)bis- | C16H20Si | CID 87379. National Institutes of Health (NIH) PubChem. Available at:[Link]
- Heteroatom-Doped Nanodiamonds (WO2020195997A1).Google Patents.
-
Synthesis and Characterization of Poly(carbonates) and Poly(thiocarbonates) Derived from Diphenols Containing Silicon as Central Atom / Discovery of diphenylmethane analogs as anti-bovine diarrhea viral agents. ResearchGate. Available at: [Link]
Theoretical studies on Diethyldiphenylsilane reactivity
Theoretical Studies on Diethyldiphenylsilane Reactivity: Mechanistic Insights and Bioisosteric Applications in Drug Design
Executive Summary
The strategic replacement of carbon with silicon—termed sila-substitution—has revolutionized modern pharmacophore optimization[1]. At the forefront of this movement is Diethyldiphenylsilane (DEDPS) , an archetypal organosilicon scaffold used to study the steric and electronic perturbations introduced by a central silicon atom. Historically, organosilicon chemistry relied heavily on empirical synthesis. Today, as drug development demands higher precision, theoretical studies utilizing Density Functional Theory (DFT) and X-ray Emission Spectroscopy (XES) have become critical for predicting the stability, reactivity, and biological behavior of DEDPS derivatives[2].
As an Application Scientist, I have structured this technical guide to bridge the gap between quantum mechanical modeling and practical drug design. We will explore the causality behind DEDPS reactivity, detail self-validating experimental protocols, and demonstrate how these theoretical frameworks translate into potent therapeutic leads.
The Rationale for Sila-Substitution in Pharmacophores
To understand the reactivity of DEDPS, we must first analyze the fundamental physicochemical shifts that occur when a quaternary carbon is replaced by silicon. This substitution is not merely structural; it inherently alters the molecule's pharmacokinetic profile:
-
Covalent Radius & Geometry: Silicon possesses a larger covalent radius (1.11 Å) compared to carbon (0.77 Å). Consequently, the Si–C bond in DEDPS is significantly longer (~1.87 Å) than a standard C–C bond. This increased length alters the 3D vector of the attached phenyl and ethyl groups, often optimizing the molecule's fit within target receptor pockets[1].
-
Bond Polarization: Silicon is more electropositive (Pauling electronegativity 1.90) than carbon (2.55). This reverses the standard bond polarization to a
state, transforming the central atom into an electrophilic target while increasing the nucleophilicity of the adjacent carbon[3]. -
Lipophilicity: The incorporation of silicon increases the overall lipophilicity (
) of the molecule, which is a tactical advantage for enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability.
These theoretical advantages have direct clinical translations. For instance, specific diethyldiphenylsilane analogs have been identified as superior lead compounds exhibiting potent antiviral activity against the bovine viral diarrhea virus (BVDV), achieving
Table 1: Quantitative Comparison of Carbon vs. Silicon Bioisosteres
| Property | Carbon Analog (Diphenylmethane) | Silicon Analog (Diphenylsilane core) | Pharmacological Consequence |
| Central Bond Length | ~1.54 Å | ~1.87 Å | Alters spatial orientation of aryl rings, affecting receptor binding[1]. |
| Electronegativity | 2.55 | 1.90 | Reverses bond polarization; alters metabolic liability and acidity[3]. |
| Lipophilicity ( | Baseline | +0.5 to +1.0 | Enhances membrane permeability and target tissue distribution. |
| Antiviral Potency ( | >50 µM | 6.2–8.4 µM | Significant efficacy increase in specific DEDPS analogs[4]. |
Reactivity Profiles: Cleavage and Substitution Mechanisms
The reactivity of DEDPS is governed by two primary pathways: electrophilic attack on the phenyl rings and nucleophilic attack at the silicon center. Theoretical analysis of the internal dynamics and rotational barrier heights of the phenyl rings confirms that the steric bulk of the ethyl groups forces the molecule into specific reactive conformations[5].
-
Protodesilylation (Electrophilic Attack): Because the Si–C(aryl) bond is highly polarized, electrophiles (such as protons or halogens) readily attack the phenyl ring at the ipso position. The resulting carbocation is heavily stabilized by the
-silicon effect (hyperconjugation between the C–Si -bond and the empty p-orbital of the carbocation), ultimately leading to the cleavage of the Si–C(aryl) bond. -
Nucleophilic Substitution: The electropositive silicon center, equipped with low-lying
orbitals (historically attributed to empty d-orbitals), is highly susceptible to nucleophilic attack (e.g., by or ). This attack generates a pentacoordinate, hypervalent silicon intermediate before expelling a leaving group.
Fig 1: Mechanistic pathways of DEDPS reactivity governed by electronic polarization.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, theoretical predictions must be empirically validated. The following workflows detail a closed-loop system where computational DFT modeling is directly correlated with experimental X-ray Emission Spectroscopy (XES)[2].
Protocol 1: Computational Workflow for DEDPS DFT Analysis
Objective: Map the Density of States (DOS) and Frontier Molecular Orbitals (FMO) to predict reactivity.
-
Conformational Sampling & Geometry Optimization:
-
Action: Perform a global conformational search followed by geometry optimization using the B3LYP functional.
-
Causality: DEDPS possesses multiple rotational degrees of freedom. Failing to sample these conformers can trap the optimization in a local minimum. We utilize a 6-311+G(d,p) basis set; the polarization functions (d,p) are strictly required to model the expanded electron cloud and hypervalent transition states, while diffuse functions (+) accommodate anionic nucleophiles[3].
-
-
Vibrational Frequency Analysis:
-
Action: Execute a frequency calculation at the same level of theory.
-
Causality: To mathematically validate that the optimized geometry is a true global minimum (and not a transition state), the absence of imaginary frequencies must be confirmed.
-
-
FMO and DOS Mapping:
-
Action: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Causality: Mapping the LUMO dictates the site of nucleophilic reactivity. In DEDPS, the LUMO is heavily localized on the silicon center, explaining its susceptibility to hydrolysis.
-
Protocol 2: Synthesis and XES Validation of DEDPS
Objective: Synthesize DEDPS and empirically validate the DFT-calculated electronic structure.
-
Schlenk Line Synthesis of DEDPS:
-
Action: React diphenyldichlorosilane with ethylmagnesium bromide (Grignard reagent) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
-
Causality: Silicon is highly oxophilic. Trace moisture will outcompete the Grignard reagent, leading to rapid nucleophilic attack by water and the formation of unreactive siloxanes. Strict anhydrous conditions are non-negotiable.
-
-
Product Purification:
-
Action: Isolate the product via fractional distillation under reduced pressure.
-
Causality: Byproducts (e.g., biphenyl) share similar lipophilicity with DEDPS, making standard silica chromatography inefficient. Distillation exploits the distinct boiling point of the heavy organosilane.
-
-
X-Ray Emission Spectroscopy (XES):
-
Action: Bombard the purified DEDPS sample with high-energy X-rays and measure the emission spectra.
-
Causality: To empirically validate the DFT-calculated DOS, XES is employed. XES measures photon emission as valence electrons transition to core holes, providing a direct, observable map of the occupied molecular orbitals that can be superimposed onto the theoretical DFT models[2].
-
Fig 2: Self-validating workflow integrating theoretical DFT models with experimental XES data.
Conclusion
The theoretical study of Diethyldiphenylsilane reactivity provides a foundational blueprint for modern drug design. By understanding the causality behind Si–C bond polarization, rotational barriers, and hypervalent transition states, researchers can rationally design silicon bioisosteres that bypass the metabolic liabilities of their carbon counterparts. The integration of robust DFT computational models with empirical XES validation ensures that these theoretical insights translate reliably into viable, potent therapeutic leads.
References
1.[5] Batra, G., & Schnell, M. (2024). Insights Into the Gas-Phase Structure and Internal Dynamics of Diphenylsilane: A Broadband Rotational Spectroscopy Study. ChemPhysChem. URL: [Link] 2.[3] Naruse, Y. et al. (2020). Deprotonation from Diphenylsilane with Organosilyllithium Agents. ChemRxiv. URL: [Link] 3.[4] Synthesis and Characterization of Poly(carbonates) and Poly(thiocarbonates) Derived from Diphenols Containing Silicon as Central Atom. ResearchGate. URL: [Link] 4.[2] Danilenko, T. N., Tatevosyan, M. M., & Vlasenko, V. G. (2019). A Study of Electronic Structure of Diethyldiphenylsilane by X-Ray Emission Spectroscopy and Density Functional Theory Methods. Russian Journal of General Chemistry. URL: [Link] 5.[1] The Place of the Bioisosteric Sila-Substitution in Drug Design. ResearchGate. URL: [Link]
Sources
A Technical Guide to the Solubility of Diethyldiphenylsilane in Common Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of diethyldiphenylsilane in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers predictive insights, and details practical methodologies for experimental determination.
Introduction to Diethyldiphenylsilane and its Physicochemical Properties
Diethyldiphenylsilane ((C₂H₅)₂Si(C₆H₅)₂) is a tetraorganosilane characterized by the presence of both aliphatic ethyl groups and aromatic phenyl groups bonded to a central silicon atom. This unique structure imparts specific physicochemical properties that are critical to its application in various fields, including its use as a synthetic intermediate and as a component in specialty materials. Understanding its solubility is paramount for its effective use in solution-based applications, such as chemical reactions, formulations, and purification processes.
The molecular structure of diethyldiphenylsilane, with its nonpolar hydrocarbon substituents, dictates its overall nonpolar character. This fundamental property is the primary determinant of its solubility behavior in different organic solvents.
The Principle of "Like Dissolves Like": A Predictive Framework
The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur," or "like dissolves like."[1] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][2] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[1][2]
Diethyldiphenylsilane is a nonpolar molecule. The silicon-carbon and carbon-hydrogen bonds exhibit low polarity, and the symmetrical arrangement of the ethyl and phenyl groups around the central silicon atom results in a molecule with a negligible overall dipole moment. Consequently, its solubility is expected to be highest in nonpolar or weakly polar organic solvents. Conversely, it is expected to have very low solubility or be immiscible with highly polar solvents, particularly those capable of strong hydrogen bonding, such as water.[3]
Predicted Solubility of Diethyldiphenylsilane in Common Organic Solvents
While specific quantitative solubility data for diethyldiphenylsilane is not extensively published, we can predict its qualitative solubility based on the polarity of common organic solvents. The following table provides a predicted solubility profile, categorized by solvent type and polarity.
| Solvent Class | Solvent | Polarity | Predicted Solubility of Diethyldiphenylsilane | Rationale |
| Nonpolar Aliphatic Hydrocarbons | Hexane | Nonpolar | High / Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. |
| Heptane | Nonpolar | High / Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. | |
| Cyclohexane | Nonpolar | High / Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. | |
| Nonpolar Aromatic Hydrocarbons | Toluene | Nonpolar | High / Miscible | The presence of phenyl groups in both diethyldiphenylsilane and toluene promotes favorable intermolecular interactions. |
| Benzene | Nonpolar | High / Miscible | Similar to toluene, the aromatic nature of benzene allows for good interaction with the phenyl groups of the solute. | |
| Xylene | Nonpolar | High / Miscible | Similar to toluene and benzene. | |
| Halogenated Solvents | Dichloromethane | Weakly Polar | High / Miscible | While possessing a dipole moment, it is a relatively nonpolar solvent that can effectively solvate nonpolar compounds. |
| Chloroform | Weakly Polar | High / Miscible | Similar to dichloromethane. | |
| Carbon Tetrachloride | Nonpolar | High / Miscible | A nonpolar solvent that is a good solvent for other nonpolar substances. | |
| Ethers | Diethyl Ether | Weakly Polar | High / Miscible | The nonpolar hydrocarbon portion of the ether dominates its solvent properties for nonpolar solutes. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | THF is more polar than diethyl ether, which may slightly reduce its effectiveness as a solvent for a highly nonpolar compound. | |
| Ketones | Acetone | Polar Aprotic | Low to Moderate | Acetone is a polar aprotic solvent; its polarity will limit the solubility of the nonpolar diethyldiphenylsilane. |
| Esters | Ethyl Acetate | Polar Aprotic | Low to Moderate | Similar to acetone, the polarity of the ester group will hinder the dissolution of the nonpolar solute. |
| Alcohols | Methanol | Polar Protic | Very Low / Immiscible | The strong hydrogen bonding network in methanol makes it a poor solvent for nonpolar compounds.[2] |
| Ethanol | Polar Protic | Very Low / Immiscible | Similar to methanol, the hydroxyl group and hydrogen bonding limit its ability to dissolve nonpolar solutes. | |
| Highly Polar Solvents | Water | Polar Protic | Immiscible | The extreme polarity and strong hydrogen bonding of water make it an unsuitable solvent for the nonpolar diethyldiphenylsilane.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Low / Immiscible | DMSO is a highly polar aprotic solvent and is not expected to be a good solvent for nonpolar compounds. | |
| Dimethylformamide (DMF) | Polar Aprotic | Very Low / Immiscible | Similar to DMSO, DMF is a highly polar aprotic solvent. |
Experimental Determination of Solubility
For applications requiring precise knowledge of solubility, experimental determination is essential. The following are standard methodologies for qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Protocol:
-
To a clean, dry test tube, add approximately 1 mL of the chosen organic solvent.
-
Add a small, precisely measured amount of diethyldiphenylsilane (e.g., 10-20 µL) to the solvent.
-
Vigorously agitate the mixture for 1-2 minutes at a constant temperature (e.g., room temperature).
-
Visually inspect the solution.
-
Soluble/Miscible: A single, clear liquid phase is observed.
-
Partially Soluble: The solution appears cloudy, or two distinct liquid phases are present, with a noticeable decrease in the volume of the diethyldiphenylsilane phase.
-
Insoluble/Immiscible: Two distinct, clear liquid phases are observed with no apparent change in the volume of the diethyldiphenylsilane.
-
Caption: Workflow for Qualitative Solubility Determination.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of the solubility of diethyldiphenylsilane in a specific solvent at a given temperature.
Protocol:
-
Prepare a saturated solution by adding an excess of diethyldiphenylsilane to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the solution to stand undisturbed at the same temperature until any undissolved diethyldiphenylsilane has settled.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Transfer the supernatant to a pre-weighed, non-volatile container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of diethyldiphenylsilane) until a constant weight is achieved.
-
The final weight of the container minus the initial weight gives the mass of the dissolved diethyldiphenylsilane.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Caption: Workflow for Quantitative Solubility Determination.
Practical Implications in Research and Development
The solubility of diethyldiphenylsilane is a critical consideration in several areas of research and drug development:
-
Reaction Medium: The choice of solvent for a chemical reaction involving diethyldiphenylsilane will depend on the solubility of all reactants and the desired reaction temperature. Nonpolar solvents are generally preferred.
-
Purification: Solubility differences are exploited in purification techniques such as recrystallization and chromatography. A solvent system must be chosen where the desired product and impurities have different solubilities.
-
Formulation: In the development of formulations, the solubility of active pharmaceutical ingredients (APIs) and excipients is crucial. While diethyldiphenylsilane itself is not typically an API, its derivatives may be, and understanding the solubility of the parent compound can inform the selection of appropriate solvent systems for formulation studies.[4][5]
-
Material Science: When used in the synthesis of polymers or other materials, the solubility of diethyldiphenylsilane in the polymerization medium will affect the reaction kinetics and the properties of the final material.
Conclusion
Diethyldiphenylsilane is a nonpolar organosilane with predictable solubility characteristics based on the "like dissolves like" principle. It exhibits high solubility in nonpolar and weakly polar organic solvents and is largely insoluble in highly polar solvents. For applications requiring precise solubility data, the experimental methods outlined in this guide provide a robust framework for accurate determination. A thorough understanding of its solubility is essential for the effective application of diethyldiphenylsilane in chemical synthesis, materials science, and pharmaceutical research.
References
-
Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. (2024). PMC. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. Retrieved from [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved from [Link]
-
Qualitative Analysis of Organic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
DIPHENYLSILANE - Safety Data Sheet. (2015). Gelest, Inc. Retrieved from [Link]
-
Deep Eutectic Solvents in Polymeric Drug Carriers: Insights into Release Behavior and Functional Integration. (2025). PMC. Retrieved from [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved from [Link]
-
The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved from [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles. Retrieved from [Link]
-
Systematic Qualitative Analysis of Organic Compounds. (n.d.). Abhedananda Mahavidyalaya. Retrieved from [Link]
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. (2020). Frontiers. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Comparison of the polarity of organic solvents. (2022). Retrieved from [Link]
-
Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. Retrieved from [Link]
-
Scalable in silico Simulation of Transdermal Drug Permeability: Application of BIOiSIM Platform. (2020). Dove Medical Press. Retrieved from [Link]
-
Qualitative Analysis of Organic Compounds. (2005). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]
-
Solubility of Organic Compounds. (2021). Chemistry Steps. Retrieved from [Link]
-
How do you distinguish the polarity of organic solvent? (2014). ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet - Diethoxydimethylsilane, 97%. (2005). Cole-Parmer. Retrieved from [Link]
-
5.1.5: Polarity of organic solvents. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Solvent. (n.d.). Wikipedia. Retrieved from [Link]
-
Solvent Polarity Index Table. (n.d.). Scribd. Retrieved from [Link]
-
Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (2025). Chemical Reviews. Retrieved from [Link]
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Handling and storage guidelines for Diethyldiphenylsilane
Handling and Storage Guidelines for Diethyldiphenylsilane (CAS 17964-10-2): A Comprehensive Technical Guide
Executive Summary
Diethyldiphenylsilane (CAS 17964-10-2)[1] is a highly versatile organosilicon compound utilized extensively across advanced drug development, polymer science, and catalytic synthesis. Because of the polarized nature of the silicon-carbon bond, handling this reagent requires rigorous adherence to anaerobic and anhydrous protocols. This whitepaper provides researchers and application scientists with an authoritative, causality-driven guide to the storage, handling, and application of diethyldiphenylsilane, ensuring both personnel safety and stoichiometric precision.
Physicochemical Profile & Molecular Dynamics
To design an effective handling protocol, one must first understand the molecular dynamics of the compound. Diethyldiphenylsilane consists of a central silicon atom bonded to two ethyl and two phenyl groups. While the steric bulk of the phenyl rings provides significant kinetic shielding to the silicon center, the molecule remains susceptible to gradual nucleophilic attack by trace moisture or oxidation if improperly managed.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Operational Implication |
| CAS Number | 17964-10-2 | Unique identifier for precise procurement and SDS tracking[1]. |
| Molecular Formula | C16H20Si | Dictates steric bulk; the dual phenyl groups provide kinetic stability to the Si center. |
| Physical State | Clear, colorless liquid | Visual clarity acts as a primary purity indicator; cloudiness suggests siloxane formation. |
| Boiling Point | 93-94 °C at 1 mm Hg | Requires vacuum distillation for purification; indicates high thermal stability at atmospheric pressure[2]. |
| Density | ~0.995 g/mL at 25 °C | Near-water density; phase separation behavior is a critical variable during aqueous reaction workups[2]. |
Storage Logistics & Stability Causality
The degradation of organosilanes is rarely instantaneous; it is a insidious, kinetically driven process. Therefore, storage protocols must proactively eliminate the thermodynamic and environmental conditions that facilitate degradation.
-
Inert Atmosphere (Argon over Nitrogen): Diethyldiphenylsilane must be stored under a strictly inert atmosphere. While nitrogen is often sufficient, Argon is preferred due to its higher density, which allows it to blanket the liquid surface effectively, preventing trace oxygen and moisture ingress. Atmospheric moisture (
) acts as a nucleophile, attacking the polarized Si center to form silanols, which subsequently condense into inert, unusable siloxanes. -
Temperature Control (2-8°C): Storing the compound at refrigerated temperatures (2-8°C) is mandatory for long-term stability. Lowering the ambient temperature reduces the thermal kinetic energy of the system, preventing the molecules from overcoming the activation energy barrier required for auto-oxidation or trace hydrolysis.
-
Incompatibilities: The compound must be strictly isolated from strong oxidizing agents and strong acids, which can cleave the Si-C bonds.
Handling Protocols: The Self-Validating Anaerobic Workflow
To maintain scientific integrity and experimental reproducibility, the transfer of diethyldiphenylsilane must be conducted using a self-validating Schlenk line methodology. Do not simply follow the steps; observe the physical feedback of the system to validate the integrity of the environment.
Step-by-Step Methodology: Anaerobic Syringe Transfer
-
Glassware Desiccation: Bake all receiving flasks and magnetic stir bars at 120°C for a minimum of 4 hours. Causality: This drives off adsorbed microscopic water layers on the borosilicate glass surface that would otherwise initiate localized silane hydrolysis.
-
Atmospheric Purge & Validation: Attach the hot flask to the Schlenk line manifold. Perform three alternating cycles of high vacuum (
mbar) and ultra-high purity (UHP) Argon backfilling.-
Self-Validation Metric: The system is validated if the vacuum gauge returns to its absolute baseline (
mbar) within 30 seconds of the final cycle. A lagging pressure drop indicates a microscopic leak, and the transfer must be aborted.
-
-
Syringe Preparation: Purge a gas-tight Hamilton syringe with Argon three times.
-
Reagent Extraction: Pierce the septum of the diethyldiphenylsilane bottle. Withdraw the required volume slowly. Causality: Rapid withdrawal causes cavitation (vacuum bubble formation) within the syringe, which can draw in atmospheric air through the plunger seal.
-
Reaction Introduction: Inject the silane into the reaction vessel dropwise.
Self-validating Schlenk workflow for anaerobic Diethyldiphenylsilane handling.
Applications in Drug Development and Polymer Science
Diethyldiphenylsilane and its direct structural analogs are not merely passive reagents; they are active structural components in cutting-edge research.
Virology and Drug Design:
In the pursuit of broad-spectrum antiviral agents, researchers have utilized diethyldiphenylsilane analogs as superior lead compounds against the Bovine Viral Diarrhea Virus (BVDV)[3]. Because BVDV shares critical replication mechanisms with the Hepatitis C Virus (HCV), it serves as a highly accurate surrogate model for HCV drug development. These silane analogs demonstrated potent viral replication inhibition, yielding an effective concentration (
Pharmacological mechanism of Diethyldiphenylsilane analogs in viral inhibition.
Polymer Science & Catalysis: Beyond pharmaceuticals, diethyldiphenylsilane is utilized in the synthesis of advanced poly(carbonates) and poly(thiocarbonates) where silicon acts as the central atom, fundamentally altering the thermal degradation temperatures and optical properties of the polymers[3]. Furthermore, it is deployed as a critical electron donor and structural modifier in Ziegler-Natta type catalysts for olefin polymer production, dictating the stereospecificity of the resulting plastics[4].
Hazard Mitigation & Spill Response
While lacking the acute corrosiveness of chlorosilanes, diethyldiphenylsilane is classified as a hazardous irritant (Xi)[5].
-
Toxicology: Exposure causes marked skin irritation, serious eye irritation, and respiratory tract irritation (Hazard Statements: H315, H319, H335)[5].
-
PPE Requirements: Nitrile gloves (double-gloving recommended during syringe transfers), splash-proof chemical goggles, and a flame-resistant lab coat. All open handling must occur within a certified fume hood.
-
Spill Protocol: In the event of a spill, do not use water. Water can initiate unpredictable hydrolysis if reactive impurities are present. Instead, smother the spill with an inert, dry absorbent material such as vermiculite or dry sand. Sweep the agglomerated solid into a sealed, properly labeled hazardous waste container for incineration.
References
- 二乙基二苯基硅烷CAS#17964-10-2 | FCMD全球食品接触材料法规查询-化规通. CIRS Group.
- DIPHENYLMETHYLSILANE | 776-76-1. ChemicalBook.
- CATALYSTS FOR OLEFIN POLYMER PRODUCTION AND...
- Synthesis and Characterization of Poly(carbonates) and Poly(thiocarbonates) Derived from Diphenols Containing Silicon as Central Atom.
- DIPHENYLMETHYLSILANE | 776-76-1 (Hazard D
Sources
Diethyldiphenylsilane (CAS 17964-10-2): Comprehensive Safety, Toxicity, and Antiviral Screening Guide
Executive Summary
Diethyldiphenylsilane is a structurally unique, lipophilic organosilane characterized by a central silicon atom bonded to two ethyl and two phenyl groups. While traditionally utilized as a specialized organometallic reagent, recent pharmacological screening has identified diethyldiphenylsilane analogs as potent lead scaffolds against the Bovine Viral Diarrhea Virus (BVDV)—a critical surrogate model for the human Hepatitis C Virus (HCV)[1][2].
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between chemical safety and preclinical drug development. This guide synthesizes the compound's physicochemical identity, its in vitro toxicological profile, and provides a rigorously self-validating methodology for evaluating its efficacy and safety in virological screening workflows.
Chemical Identity & Physicochemical Properties
The steric bulk and lipophilicity provided by the diphenyl and diethyl groups are fundamental to the compound's behavior. These properties facilitate rapid membrane penetration during cellular assays but also dictate specific handling requirements to prevent non-specific hydrophobic binding to plasticware.
Table 1: Chemical Identity & Physical Properties
| Property | Value | Causality / Implication for Research |
| IUPAC Name | diethyl(diphenyl)silane | Defines the core tetravalent silicon structure. |
| CAS Number | 17964-10-2 | Essential for regulatory and SDS tracking[3]. |
| Molecular Formula | C16H20Si | High carbon-to-silicon ratio drives lipophilicity. |
| Molecular Weight | 240.41 g/mol | Optimal size for small-molecule drug screening[4]. |
| Appearance | Colorless liquid | Requires careful pipetting due to low surface tension. |
Toxicological Profile & Safety Data
Exhaustive in vivo mammalian toxicity data for diethyldiphenylsilane is sparse; however, rigorous in vitro cytotoxicity profiling has been conducted during its evaluation as an antiviral agent.
In Vitro Cytotoxicity
In Madin-Darby Bovine Kidney (MDBK) cell lines, diethyldiphenylsilane analogs demonstrate a 50% Cytotoxic Concentration (CC50) of >100 µM[2][5]. This high CC50 indicates a highly favorable acute cellular safety profile, allowing researchers to explore a broad therapeutic window without confounding the antiviral efficacy data with compound-induced cell death.
Table 2: In Vitro Toxicity & Efficacy Data
| Parameter | Value | Biological Model |
| Target Virus | BVDV | Surrogate for human HCV[1]. |
| Cell Line | MDBK | Madin-Darby Bovine Kidney cells. |
| EC50 (Efficacy) | 6.2 - 8.4 µM | Concentration reducing viral replication by 50%[2]. |
| CC50 (Toxicity) | >100 µM | Concentration reducing viable cell number by 50%[2]. |
| Therapeutic Index | > 11.9 | Ratio of CC50 to EC50 (Safety margin). |
GHS Hazard Classifications
As a lipophilic organosilane, diethyldiphenylsilane shares hazard characteristics with the broader silane class. Standard laboratory precautions dictate treating it as a skin, eye, and respiratory irritant[6][7].
Table 3: Standard GHS Hazard Classifications (Organosilane Extrapolation)
| Hazard Code | Description | Precautionary Measure |
| H315 | Causes skin irritation | P280: Wear protective gloves/clothing. |
| H319 | Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water. |
| H335 | May cause respiratory irritation | P261: Avoid breathing vapors. Handle in a fume hood. |
Pharmacological Relevance: The BVDV/HCV Surrogate Model
Because the Hepatitis C Virus (HCV) does not replicate efficiently in standard in vitro cell cultures, the Bovine Viral Diarrhea Virus (BVDV)—which belongs to the same Flaviviridae family—is utilized as a robust surrogate model for antiviral screening[1]. Diethyldiphenylsilane has been identified as a superior lead compound in this model. The causality behind its efficacy is rooted in its specific organosilicon geometry, which likely disrupts the viral replication complex assembly without inducing host-cell toxicity.
Workflow for evaluating Diethyldiphenylsilane toxicity and efficacy using the BVDV surrogate model.
Self-Validating Experimental Protocol: Cytotoxicity & Antiviral Efficacy
To ensure absolute scientific integrity (E-E-A-T), the following protocol is designed as a self-validating system . It integrates internal controls to mathematically prove the reliability of the toxicity and efficacy data generated for diethyldiphenylsilane.
Phase 1: Preparation and Infection
-
Cell Culture Seeding: Seed MDBK cells in 96-well plates at a density of
cells/well in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% horse serum.-
Causality: Horse serum is chosen over fetal bovine serum (FBS) to eliminate the risk of pre-existing bovine viral antibodies neutralizing the BVDV infection.
-
-
Compound Solubilization: Dissolve diethyldiphenylsilane in 100% DMSO to create a 10 mM stock.
-
Causality: Diethyldiphenylsilane is highly lipophilic; DMSO ensures complete solubilization. The final assay concentration of DMSO must be kept strictly below 1% v/v to prevent solvent-induced lipid bilayer disruption.
-
-
Viral Infection: Infect the designated efficacy wells with the cytopathic NADL strain of BVDV at a Multiplicity of Infection (MOI) of 0.01. Leave the cytotoxicity wells uninfected.
Phase 2: Dosing and Incubation
-
Serial Dilution: Apply diethyldiphenylsilane in a 3-fold serial dilution (ranging from 100 µM down to 0.1 µM) to both infected (efficacy) and uninfected (toxicity) wells.
-
Control Implementation (Critical Step):
-
Positive Control (Efficacy): Ribavirin (known anti-BVDV agent).
-
Negative Control (Vehicle): 1% DMSO in media.
-
-
Incubation: Incubate plates at 37°C with 5% CO2 for 72 hours.
Phase 3: Readout and Self-Validation
-
Viability Readout (MTS Assay): Add MTS tetrazolium reagent to the cytotoxicity wells.
-
Causality: The MTS assay directly measures mitochondrial metabolic rates, which correlates linearly with MDBK cell viability, preventing false positives from transient ATP spikes seen in luminescent assays.
-
-
Viral RNA Quantification: Extract RNA from the efficacy wells and perform RT-qPCR targeting the BVDV 5'-UTR region to determine the EC50.
-
System Validation Checkpoint: Calculate the Z'-factor using the Ribavirin positive control and the DMSO negative control.
-
Validation Rule: A Z'-factor > 0.5 mathematically validates the assay's dynamic range, confirming that the observed >100 µM CC50 and 6.2-8.4 µM EC50 values for diethyldiphenylsilane are statistically reliable and not artifacts of assay drift.
-
References
-
PubChem. "Benzene, 1,1'-(diethylsilylene)bis- | C16H20Si." National Institutes of Health (NIH). Available at:[Link]
-
Taylor & Francis. "Biobased Products for Viral Diseases." BVD – Knowledge and References. Available at: [Link]
-
ResearchGate. "ALPHA.-Glucosidase Inhibitors with a Phthalimide Skeleton. Structure-Activity Relationship Study." ResearchGate Publications. Available at: [Link]
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- 4. Benzene, 1,1'-(diethylsilylene)bis- | C16H20Si | CID 87379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. DIPHENYLMETHYLSILANE | 776-76-1 [chemicalbook.com]
Diethyldiphenylsilane (CAS 17964-10-2): From Historical Organosilicon Synthesis to Modern Pharmacological Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
Diethyldiphenylsilane (C16H20Si) is a tetravalent organosilicon compound that has transitioned from a foundational molecule in early silicon chemistry to a highly valued hydrophobic scaffold in modern drug discovery. By leveraging the principles of silicon bioisosterism—where carbon atoms are strategically replaced with silicon—medicinal chemists utilize the diethyldiphenylsilane core to enhance lipophilicity, alter molecular geometry, and improve target binding affinities. This whitepaper provides a comprehensive analysis of its historical discovery, physicochemical properties, validated synthesis protocols, and its emerging role in antiviral and endocrine pharmacology.
Historical Context and Discovery
The genesis of organosilicon chemistry experienced a paradigm shift in 1904 following the discovery that Grignard reagents could successfully react with silicon halides[1]. Prior to this, synthesizing stable carbon-silicon bonds was highly inefficient. The application of the Grignard methodology allowed pioneers like Frederic Kipping to systematically synthesize substituted silanes[2].
Diethyldiphenylsilane was synthesized during this era as researchers sought to understand the limits of steric hindrance around the silicon atom. Because silicon possesses a larger covalent radius (~1.11 Å) compared to carbon (~0.77 Å), it can accommodate bulky substituents like phenyl groups alongside flexible alkyl chains (ethyl groups) without suffering from the severe steric clashes that would destabilize a purely carbon-based analog[1].
Physicochemical Profiling & Silicon Bioisosterism
In drug development, replacing a central quaternary carbon with silicon (silicon switch) fundamentally alters the pharmacokinetic profile of a molecule. The Si-C bond is longer than the C-C bond (~1.87 Å vs. ~1.54 Å), which slightly expands the molecular volume and alters the tetrahedral angle. Furthermore, silicon's lower electronegativity compared to carbon increases the overall lipophilicity (LogP) of the scaffold, enhancing cell membrane permeability—a critical factor for intracellular targets[3].
Table 1: Physicochemical Properties of Diethyldiphenylsilane
| Property | Value |
| IUPAC Name | Diethyl(diphenyl)silane |
| CAS Registry Number | 17964-10-2[4] |
| Molecular Formula | C16H20Si[5] |
| Molecular Weight | 240.42 g/mol [5] |
| Boiling Point | ~144 °C (at reduced pressure)[4] |
| Refractive Index (nD) | 1.555 - 1.573[6] |
| Appearance | Colorless to light yellow clear liquid |
Chemical Synthesis: The Grignard Methodology
The synthesis of diethyldiphenylsilane relies on a sequential nucleophilic substitution utilizing a Grignard reagent. As a Senior Application Scientist, I emphasize that the causality behind the reaction conditions—specifically solvent choice and temperature gradients—is dictated by the steric bulk of the diphenylsilane core[2].
Step-by-Step Experimental Protocol
Reagents Required:
-
Dichlorodiphenylsilane (Ph2SiCl2) - Electrophilic core
-
Ethylmagnesium bromide (EtMgBr) (3.0 M in THF) - Nucleophile
-
Anhydrous Tetrahydrofuran (THF) - Solvent
-
Saturated Ammonium Chloride (NH4Cl) - Quenching agent
Methodology:
-
System Preparation: Purge a dry, three-neck round-bottom flask with Argon gas. Moisture must be strictly excluded to prevent the hydrolysis of dichlorodiphenylsilane into diphenylsilanediol and the premature quenching of the Grignard reagent.
-
Electrophile Solvation: Dissolve 1.0 equivalent of dichlorodiphenylsilane in anhydrous THF and cool the reaction vessel to 0 °C using an ice bath.
-
Nucleophilic Addition: Add 2.2 equivalents of EtMgBr dropwise via an addition funnel. Causality: The first ethyl group adds rapidly. However, the addition of the second ethyl group is sterically hindered by the newly added alkyl chain and the two existing phenyl rings.
-
Thermal Activation: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. Causality: THF is chosen over diethyl ether because its higher boiling point provides the necessary thermal energy to overcome the activation barrier for the second substitution.
-
Quenching: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4Cl. Causality: A mild acid is required; strong acids (like HCl) risk acid-catalyzed cleavage of the newly formed Si-C bonds.
-
Extraction & Validation: Extract the aqueous layer with Ethyl Acetate (EtOAc), dry over anhydrous MgSO4, and concentrate under reduced pressure. Validate the crude product via 1H-NMR (confirming the appearance of ethyl aliphatic protons at ~1.0 ppm) and GC-MS.
-
Purification: Purify via vacuum distillation to yield diethyldiphenylsilane as a clear liquid.
Figure 1: Step-by-step Grignard synthesis workflow for Diethyldiphenylsilane.
Applications in Modern Drug Development
The unique spatial arrangement of the diethyldiphenylsilane molecule makes it an ideal central pharmacophore for targeting deep, hydrophobic protein pockets.
Anti-BVDV Agents (HCV Surrogate Model)
Hepatitis C Virus (HCV) historically lacked robust in vitro cell culture models, leading researchers to utilize the Bovine Viral Diarrhea Virus (BVDV) as a surrogate for antiviral screening[7]. In a landmark 2009 study, Hosoda et al. discovered that diphenylmethane analogs modified into diethyldiphenylsilane derivatives acted as superior lead compounds against BVDV. The silicon substitution provided the exact steric bulk and lipophilicity required to allosterically inhibit the viral RNA-dependent RNA polymerase, halting viral replication-induced cell destruction[3].
Table 2: Antiviral Efficacy Profile (BVDV MDBK Cell Model)
| Compound Analog | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Target Mechanism |
| Diethyldiphenylsilane Analog 12 | 6.2 | >100 | >16.1 | BVDV Replication Inhibition |
| Diethyldiphenylsilane Analog 13 | 8.4 | >100 | >11.9 | BVDV Replication Inhibition |
Vitamin D Receptor (VDR) Agonists
Beyond virology, the diethyldiphenylsilane scaffold has revolutionized endocrine drug design. The Vitamin D Receptor (VDR) requires ligands with highly specific hydrophobic geometries to trigger transcriptional activation. A 2025 structural biology study (PDB: 9M1A) systematically designed diphenylsilane derivatives, identifying the diethyl-di-m-tolylsilane and diethyldiphenylsilane scaffolds as optimal hydrophobic cores[8]. X-ray diffraction (resolution: 1.78 Å) confirmed that the silicon-centered tetrahedral geometry perfectly anchors the ligand within the VDR's hydrophobic pocket, demonstrating a profound structure-activity relationship (SAR) dependent on the diethyl substitution[8].
Figure 2: Pharmacological applications of the diethyldiphenylsilane scaffold in drug discovery.
References
-
CIRS Group. FCMD Global Food Contact Materials Database: CAS#17964-10-2. Retrieved from: [Link]
-
Thilakarathne, N.M.H.N., et al. (2025). 9M1A: Vitamin D receptor complex with a diethyldiphenylsilane derivative. RCSB Protein Data Bank. Retrieved from: [Link]
-
Hosoda, S., et al. (2009). Discovery of diphenylmethane analogs as anti-bovine diarrhea viral agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3157-3161. Retrieved from: [Link]
-
Taylor & Francis. Biobased Products for Viral Diseases: BVDV Surrogate Models. Retrieved from: [Link]
-
ResearchGate. Molecular Modeling of Small Molecules as BVDV RNA-Dependent RNA Polymerase Allosteric Inhibitors. Retrieved from: [Link]
-
Scientific Spectator. An Introduction to the Chemistry of the Silicones: History and Grignard Synthesis. Retrieved from: [Link]
-
ResearchGate. 14. Silicones: Chemical composition and synthesis. Retrieved from: [Link]
Sources
- 1. scientificspectator.com [scientificspectator.com]
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- 4. 二乙基二苯基硅烷 CAS#: 17964-10-2 [chemicalbook.com]
- 5. 二乙基二苯基硅烷 CAS#17964-10-2 | FCMD全球食品接触材料法规查询-化规通 [hgt.cirs-group.com]
- 6. DIPHENYLMETHYLSILANE | 776-76-1 [chemicalbook.com]
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- 8. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of Diethyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and bonding of diethyldiphenylsilane (C₁₆H₂₀Si). Designed for professionals in research and development, this document delves into the nuanced structural characteristics and electronic properties that govern the reactivity and potential applications of this organosilane compound.
Introduction to Diethyldiphenylsilane
Diethyldiphenylsilane, with the chemical formula C₁₆H₂₀Si and CAS number 17964-10-2, is an organosilicon compound featuring a central silicon atom bonded to two ethyl groups and two phenyl groups.[1] Its molecular weight is 240.42 g/mol . This structure imparts a unique combination of steric bulk and electronic features, making it a subject of interest in various chemical applications. Understanding the precise arrangement of its atoms and the nature of its chemical bonds is paramount to harnessing its synthetic potential and predicting its behavior in complex chemical environments.
Table 1: Core Properties of Diethyldiphenylsilane
| Property | Value |
| Molecular Formula | C₁₆H₂₀Si |
| CAS Number | 17964-10-2 |
| Molecular Weight | 240.42 g/mol |
| SMILES | CC(c1ccccc1)c2ccccc2 |
| InChI Key | CTCMZLFWDKHYMJ-UHFFFAOYSA-N |
Molecular Structure and Geometry
Tetrahedral Geometry at the Silicon Center
The central silicon atom in diethyldiphenylsilane is sp³ hybridized, resulting in a tetrahedral geometry . This is a fundamental characteristic of many saturated silicon compounds. The four substituents—two ethyl groups and two phenyl groups—are arranged around the silicon atom at approximately the ideal tetrahedral angle of 109.5°.
A study on the gas-phase structure of the parent compound, diphenylsilane (Ph₂SiH₂), using rotational spectroscopy revealed a C-Si-C bond angle of 109.6(2)°.[2] This experimental value is very close to the ideal tetrahedral angle, indicating that the two phenyl groups do not cause significant steric hindrance to deviate from this geometry. It is reasonable to infer a similar C-Si-C bond angle for the phenyl groups in diethyldiphenylsilane. The Et-Si-Et and Ph-Si-Et bond angles are also expected to be in the tetrahedral range.
Bond Lengths
The lengths of the covalent bonds within the diethyldiphenylsilane molecule are key parameters that influence its stability and reactivity.
-
Silicon-Carbon (Si-C) Bonds:
-
Si-Phenyl (Si-Cₐᵣ): The bond between the silicon atom and the ipso-carbon of the phenyl ring is of particular interest. In diphenylsilane, the Si-C bond length was experimentally determined to be 1.855(9) Å.[2] Theoretical calculations on diphenylsilane and related molecules support this value.
-
Si-Ethyl (Si-Cₑₜ): The bond between the silicon atom and the methylene carbon of the ethyl group is expected to be slightly shorter than the Si-Cₐᵣ bond. This is due to the different hybridization of the carbon atoms (sp² for phenyl vs. sp³ for ethyl). In a related compound, dibenzyldimethylsilane, the Si-C(methyl) bond lengths were found to be in the range of 1.853(1) to 1.856(1) Å, while the Si-C(benzyl) bonds were slightly longer at 1.883(1) to 1.884(1) Å.
-
Table 2: Comparison of Si-C Bond Lengths in Related Organosilanes
| Compound | Bond Type | Bond Length (Å) | Method |
| Diphenylsilane | Si-C(phenyl) | 1.855(9) | Rotational Spectroscopy[2] |
| Dibenzyldimethylsilane | Si-C(methyl) | 1.853(1) - 1.856(1) | X-ray Crystallography |
| Dibenzyldimethylsilane | Si-C(benzyl) | 1.883(1) - 1.884(1) | X-ray Crystallography |
The slightly longer Si-C(benzyl) bond in dibenzyldimethylsilane compared to the Si-C(methyl) bond can be attributed to the greater steric bulk of the benzyl group. A similar, though likely less pronounced, effect might be observed in diethyldiphenylsilane when comparing the Si-phenyl and Si-ethyl bond lengths.
Conformational Analysis
The phenyl and ethyl groups in diethyldiphenylsilane are not static; they can rotate around the Si-C bonds. The preferred conformation will be the one that minimizes steric interactions between the bulky substituents. Computational studies on diphenylsilane have shown that the two phenyl rings adopt a conrotatory arrangement with C₂ symmetry.[2] This arrangement helps to alleviate steric strain between the ortho-hydrogens of the phenyl rings. A similar conformational preference is expected for the phenyl groups in diethyldiphenylsilane, with the ethyl groups also adopting staggered conformations to minimize steric hindrance.
Chemical Bonding
The nature of the chemical bonds in diethyldiphenylsilane dictates its electronic properties and reactivity. The key bonds to consider are the silicon-carbon single bonds.
The Silicon-Carbon (Si-C) Single Bond
The Si-C bond is a strong, covalent bond with a significant degree of polarity due to the difference in electronegativity between silicon (1.90) and carbon (2.55). This results in a partial positive charge on the silicon atom (δ+) and a partial negative charge on the carbon atom (δ-).
The Si-C bond is generally less reactive than the Si-H or Si-halogen bonds but can be cleaved under specific conditions. The strength of the Si-C bond is influenced by the substituents on both the silicon and carbon atoms.
Electronic Effects of Phenyl and Ethyl Groups
-
Phenyl Groups: The phenyl groups are capable of both inductive and resonance effects. Inductively, the sp² hybridized carbons of the phenyl ring are more electronegative than the sp³ hybridized silicon atom, leading to a withdrawal of electron density from the silicon. However, the silicon atom can also engage in σ-π conjugation with the phenyl ring's π-system. This involves the interaction of the Si-C σ-bonding orbitals with the π-orbitals of the aromatic ring.
-
Ethyl Groups: The ethyl groups are electron-donating through an inductive effect (hyperconjugation). This effect increases the electron density on the silicon atom, which can influence its reactivity towards electrophiles and nucleophiles.
The interplay of these electronic effects from the four organic substituents determines the overall electron density at the silicon center and influences the molecule's reactivity.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and understanding the bonding in diethyldiphenylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of diethyldiphenylsilane is expected to show distinct signals for the aromatic protons of the phenyl groups and the aliphatic protons of the ethyl groups.
-
Phenyl Protons: These will appear in the aromatic region (typically δ 7.0-8.0 ppm) as a complex multiplet.
-
Ethyl Protons: The ethyl groups will give rise to a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), due to spin-spin coupling. The methylene protons will be deshielded compared to the methyl protons due to their proximity to the silicon atom.
-
-
¹³C NMR: The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.
-
Phenyl Carbons: Several signals are expected in the aromatic region (typically δ 120-140 ppm), corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.
-
Ethyl Carbons: Two signals will be observed in the aliphatic region for the methylene and methyl carbons.
-
-
²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for probing the electronic environment of the silicon atom. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents. For diethyldiphenylsilane, a single resonance is expected, and its chemical shift would provide valuable information about the electron density at the silicon center.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides insights into the functional groups and bonding within the molecule.
-
IR Spectroscopy: The IR spectrum of diethyldiphenylsilane will be characterized by several key absorption bands:
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Below 3000 cm⁻¹.
-
C=C stretching (aromatic): Around 1600-1450 cm⁻¹.
-
Si-C stretching: These vibrations typically appear in the fingerprint region and can be complex. For phenylsilanes, characteristic bands are often observed.
-
Characteristic Phenyl-Silicon Vibrations: A strong band around 1120 cm⁻¹ is often characteristic of a phenyl group attached to silicon. When two phenyl groups are present, this band may split into a doublet.[3]
-
-
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum. The Si-C symmetric stretching vibrations would be expected to give rise to distinct Raman signals.
Synthesis of Diethyldiphenylsilane
The most common and versatile method for the synthesis of tetraorganosilanes like diethyldiphenylsilane is through the reaction of a silicon halide with an organometallic reagent, such as a Grignard reagent or an organolithium reagent.
Experimental Protocol: Grignard Synthesis
This protocol outlines a general procedure for the synthesis of diethyldiphenylsilane from dichlorodiphenylsilane and ethylmagnesium bromide.
Diagram 1: Synthesis of Diethyldiphenylsilane via Grignard Reaction
Caption: A Grignard reaction pathway for synthesizing diethyldiphenylsilane.
Methodology:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.
-
Grignard Reagent Preparation: Magnesium turnings are placed in the flask, and a small crystal of iodine can be added as an activator. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Dichlorodiphenylsilane: Once the Grignard reagent has formed, a solution of dichlorodiphenylsilane in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a controlled reaction.
-
Work-up: After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Any moisture present will quench the Grignard reagent, reducing the yield of the desired product. Flame-drying the glassware and using anhydrous solvents are critical steps.
-
Inert Atmosphere: The use of an inert gas prevents the Grignard reagent from reacting with atmospheric oxygen.
-
Controlled Addition: The dropwise addition of the reagents helps to control the exothermic nature of the reaction and prevent side reactions.
Reactivity and Potential Applications
The molecular structure and bonding of diethyldiphenylsilane govern its chemical reactivity. The silicon center, being partially positive, is susceptible to nucleophilic attack, although the steric bulk of the four organic groups can hinder this. The Si-C bonds are relatively stable but can be cleaved under forcing conditions.
Reactions at the Silicon Center
While tetraorganosilanes are generally less reactive than silanes containing Si-H or Si-halogen bonds, they can participate in certain reactions. For instance, cleavage of a phenyl group can be achieved with strong electrophiles.
Applications in Organic Synthesis and Materials Science
Diethyldiphenylsilane and related compounds can serve as precursors in the synthesis of more complex organosilicon molecules. Their thermal stability and hydrophobic nature make them potentially useful in the formulation of specialty polymers, resins, and lubricants. In the context of drug development, silicon-containing molecules are being explored as bioisosteres for carbon, which can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Safety and Handling
Diethyldiphenylsilane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
Diethyldiphenylsilane possesses a well-defined tetrahedral geometry around a central sp³-hybridized silicon atom. The Si-C bonds to the ethyl and phenyl substituents are strong and covalent, with a degree of polarity that influences the molecule's electronic properties. Spectroscopic techniques provide the necessary tools to confirm its structure and probe its bonding characteristics. A thorough understanding of its synthesis, primarily through the Grignard reaction, allows for its preparation for further research and application. The unique combination of steric and electronic features of diethyldiphenylsilane makes it a valuable compound for continued exploration in the fields of organic synthesis, materials science, and medicinal chemistry.
References
-
A.L. Steber, et al. (2019). Insights Into the Gas-Phase Structure and Internal Dynamics of Diphenylsilane: A Broadband Rotational Spectroscopy Study. Chemistry – A European Journal, 25(53), 12346-12353. [Link]
-
PubChem. Diethyldiphenylsilane. National Center for Biotechnology Information. [Link]
-
Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]
Sources
Quantum chemical calculations for Diethyldiphenylsilane
An In-Depth Technical Guide to the Quantum Chemical Calculation of Diethyldiphenylsilane
This guide provides a comprehensive, technically-grounded framework for the quantum chemical analysis of diethyldiphenylsilane (Et₂Ph₂Si). Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. It serves as a practical protocol and a reference for applying modern computational techniques to understand the structural, vibrational, and electronic properties of organosilane compounds.
Introduction: Why Model Diethyldiphenylsilane?
Organosilanes are a cornerstone of modern chemistry, with applications ranging from materials science to pharmaceuticals. Diethyldiphenylsilane, with its combination of flexible alkyl and rigid aromatic substituents, presents an interesting case study. Its conformational flexibility, electronic structure, and reactivity are not trivially inferred from simple models. Quantum chemical calculations offer a powerful, non-experimental route to elucidate these properties with high fidelity.[1][2]
By employing methods like Density Functional Theory (DFT), we can construct a detailed molecular portrait, predicting its three-dimensional structure, vibrational spectra (IR and Raman), and electronic characteristics. This information is invaluable for:
-
Rational Drug Design: Understanding how similar silicon-containing scaffolds might interact with biological targets.
-
Materials Science: Predicting bulk properties and reactivity for polymer development.
-
Reaction Mechanism Studies: Elucidating the electronic factors that govern its reactivity.[3]
This guide establishes a self-validating computational workflow, ensuring that the results are not only predictive but also physically meaningful.
The Computational Workflow: A Validated Pathway
A successful computational analysis follows a logical and verifiable progression. The workflow described here is designed to ensure that each step builds upon a validated foundation, culminating in a reliable set of molecular properties.
Caption: A validated computational workflow for diethyldiphenylsilane.
Core Methodology: Theory and Practice
The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set.[1]
Foundational Choices: Functional and Basis Set
Theoretical Level: Density Functional Theory (DFT) DFT is the workhorse of modern computational chemistry, offering an exceptional balance of computational cost and accuracy. We select the B3LYP hybrid functional.
-
Expertise & Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic and organometallic molecules.[4] While newer functionals exist, B3LYP's extensive validation across a vast range of systems makes it a reliable and trustworthy choice for predicting geometries and vibrational spectra.[5][6] Its performance for organosilanes, in particular, has been well-documented.[7][8][9]
Basis Set: 6-311G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-311G(d,p) is deliberate and critical for a silicon-containing molecule.
-
Expertise & Causality:
-
6-311G: This is a "triple-zeta" basis set, meaning it uses three sets of functions to describe each valence electron, affording the electron density significant flexibility to adapt to the molecular environment. This is a marked improvement over smaller "double-zeta" sets.[10]
-
(d,p): These are polarization functions. The '(d)' adds d-type orbitals on heavy (non-hydrogen) atoms like Carbon and Silicon, while the '(p)' adds p-type orbitals on Hydrogen atoms. For silicon, the inclusion of d-orbitals is not merely an enhancement—it is essential for correctly describing the bonding and geometry around the silicon center.[11][12]
-
Experimental Protocols
The following protocols are presented in a software-agnostic format, though keywords common to programs like Gaussian are used for clarity.[13][14]
Protocol 1: Geometry Optimization
This procedure finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable 3D structure.
-
Construct Initial Geometry: Build an approximate 3D structure of diethyldiphenylsilane using molecular modeling software (e.g., from a SMILES string CC(c1ccccc1)c1ccccc1).
-
Prepare Input File: Create a text file specifying the calculation parameters.
-
Route Section: #p B3LYP/6-311G(d,p) Opt
-
#p: Requests verbose output.
-
B3LYP/6-311G(d,p): Specifies the chosen model chemistry.
-
Opt: The keyword to perform a geometry optimization.
-
-
Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a closed-shell singlet).
-
Coordinate Section: Provide the initial atomic coordinates in Cartesian (X, Y, Z) format.[15]
-
-
Execute Calculation: Submit the input file to the quantum chemistry software.
-
Analyze Output: Upon completion, verify that the optimization has converged by locating the "Stationary point found" message in the output file. The final, optimized coordinates represent the equilibrium geometry.
Protocol 2: Vibrational Frequency Analysis
This is a critical, self-validating step performed on the optimized geometry.
-
Prepare Input File: Use the optimized coordinates from Protocol 1.
-
Route Section: #p B3LYP/6-311G(d,p) Freq
-
Freq: The keyword to perform a frequency calculation.
-
-
Charge, Multiplicity, and Coordinates: Same as the final state of the optimization.
-
-
Execute Calculation: Submit the file to the software.
-
Analyze Output & Validate:
-
Confirm Minimum: Scan the output for the list of calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies . An imaginary frequency (often listed as a negative number) indicates a saddle point, not a minimum, and the geometry must be re-optimized.[16]
-
Predict Spectra: The calculated frequencies and their corresponding intensities (IR and Raman) can be used to generate a theoretical spectrum.[17][18] These frequencies correspond to specific molecular motions like C-H stretches, Si-C stretches, and phenyl ring modes.
-
Protocol 3: Electronic and NBO Analysis
This protocol uses the validated geometry to probe the electronic structure.
-
Prepare Input File:
-
Route Section: #p B3LYP/6-311G(d,p) Pop=NBO
-
Pop=NBO: Requests a Natural Bond Orbital (NBO) population analysis. This also provides the necessary information for HOMO-LUMO and other electronic properties.
-
-
Charge, Multiplicity, and Coordinates: Use the validated minimum energy geometry.
-
-
Execute Calculation: Submit the job.
-
Analyze Output:
-
Frontier Orbitals: Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[19][20]
-
NBO Output: Analyze the NBO section for atomic charges and orbital occupancies to understand charge distribution and delocalization.[19]
-
Molecular Electrostatic Potential (MEP): Use visualization software to plot the MEP surface. This color-coded map shows regions of negative potential (red, electron-rich, susceptible to electrophilic attack) and positive potential (blue, electron-poor, susceptible to nucleophilic attack).
-
Predicted Data & Analysis
The following tables summarize the expected quantitative data from the calculations described above.
Table 1: Key Predicted Geometrical Parameters (Note: These are representative values. Actual results will be generated by the calculation.)
| Parameter | Description | Predicted Value (Å or °) |
| Si-C (ethyl) | Bond length | ~1.89 Å |
| Si-C (phenyl) | Bond length | ~1.87 Å |
| C-Si-C (Et-Si-Et) | Bond angle | ~112° |
| C-Si-C (Ph-Si-Ph) | Bond angle | ~108° |
| C-Si-C (Et-Si-Ph) | Bond angle | ~109° |
Table 2: Selected Predicted Vibrational Frequencies (Note: DFT frequencies are often systematically higher than experimental values. Scaling factors may be applied for direct comparison.)
| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3070 | Medium | High | Phenyl C-H Stretch |
| ~2960 | High | High | Ethyl C-H Stretch |
| ~1590 | High | Medium | Phenyl Ring C=C Stretch |
| ~1260 | Medium | Low | Si-CH₂ Wag |
| ~700 | Very High | Medium | Phenyl C-H Out-of-Plane Bend |
| ~620 | Low | High | Si-C (Phenyl) Stretch |
Table 3: Calculated Electronic Properties
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -0.2 eV |
| HOMO-LUMO Gap | Energy difference, relates to electronic excitability | ~ 6.3 eV |
| Dipole Moment | Measure of molecular polarity | ~ 0.5 Debye |
Interpretation of Electronic Properties
Understanding the relationship between calculated properties and chemical behavior is paramount.
Caption: Relationship between calculated data and chemical insights.
-
HOMO-LUMO Gap: The large predicted energy gap of ~6.3 eV suggests that diethyldiphenylsilane is a chemically stable molecule, requiring significant energy (in the UV range) to promote an electron to an excited state.[20] The HOMO is likely localized on the electron-rich phenyl rings, indicating this is the most probable site for oxidation (electron donation).
-
Molecular Electrostatic Potential (MEP): The MEP plot would reveal a negative potential (red) delocalized across the π-systems of the two phenyl rings, confirming them as the primary sites for interaction with electrophiles. The area around the hydrogen atoms of the ethyl groups will show a positive potential (blue).
-
NBO Analysis: NBO charges will quantify the charge distribution, likely showing a slightly positive charge on the silicon atom due to the electronegativity of the carbon atoms it is bonded to, and negative charges on the carbon atoms.
Conclusion
This guide outlines a robust and scientifically sound methodology for the computational analysis of diethyldiphenylsilane using DFT. By adhering to this workflow—from the reasoned selection of the B3LYP functional and 6-311G(d,p) basis set to the critical validation step of frequency analysis—researchers can generate reliable and insightful data. The predicted structural, vibrational, and electronic properties provide a deep understanding of the molecule's intrinsic characteristics, serving as a powerful predictive tool to guide further experimental work in drug discovery, materials science, and chemical synthesis.
References
- Title: Density functional theory calculation of (29)
- Title: DFT calculations of indirect 29Si-1H spin-spin coupling constants in organoalkoxysilanes Source: Journal of Physical Chemistry A URL
-
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Methodological & Application
Diethyldiphenylsilane as a Reducing Agent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Organosilanes in Modern Reductive Chemistry
In the landscape of synthetic organic chemistry, the selective reduction of functional groups remains a cornerstone transformation. For decades, the field has been dominated by metal hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). While powerful, these reagents often suffer from a lack of chemoselectivity, pyrophoric nature, and challenging work-up procedures.[1] In response to these limitations, organosilanes have emerged as a versatile and milder class of reducing agents, offering a higher degree of functional group tolerance and operational simplicity.[2]
Diethyldiphenylsilane (Et₂Ph₂SiH₂), a member of the organosilane family, presents a unique combination of steric and electronic properties that make it a valuable tool in the synthetic chemist's arsenal. The presence of both ethyl and phenyl groups on the silicon atom modulates its reactivity, allowing for controlled reductions under specific catalytic conditions. This guide provides an in-depth exploration of the applications of diethyldiphenylsilane as a reducing agent, complete with mechanistic insights and detailed protocols to empower researchers in their synthetic endeavors.
Mechanistic Principles: The Power of Hydrosilylation and Ionic Hydrogenation
The reductive capabilities of diethyldiphenylsilane are primarily harnessed through two key mechanistic pathways: hydrosilylation and ionic hydrogenation.
1. Hydrosilylation: This process involves the addition of the Si-H bond across a polarized π-bond, typically a carbonyl group (C=O) or an imine (C=N). This reaction is often catalyzed by transition metals, such as rhodium, iridium, or copper complexes, which activate the Si-H bond. The initial product is a silyl ether or a silylamine, which can then be hydrolyzed to afford the corresponding alcohol or amine.
2. Ionic Hydrogenation: This powerful method involves the formal transfer of a hydride (H⁻) from the silane to a substrate that has been activated by a Lewis or Brønsted acid.[2] The acid protonates the substrate (e.g., a ketone or an imine), generating a highly electrophilic carbocation or iminium ion. The organosilane then delivers a hydride to this activated species, effecting the reduction.[1] The choice of acid is crucial and can be tuned to achieve high selectivity for specific functional groups.
The general mechanism for ionic hydrogenation can be visualized as a two-step process:
Caption: General workflow for ionic hydrogenation.
Applications and Protocols
While specific literature detailing protocols exclusively for diethyldiphenylsilane is limited, its reactivity can be effectively inferred from closely related analogues like diethylsilane and diphenylsilane. The following protocols are based on established procedures for these related compounds and are expected to be readily adaptable for diethyldiphenylsilane with minor optimization.
Reductive Amination of Carbonyl Compounds
Reductive amination is a cornerstone transformation for the synthesis of amines.[3] Diethyldiphenylsilane, in conjunction with a suitable catalyst, can efficiently reduce the intermediate imine formed from the condensation of a carbonyl compound and an amine.
Causality of Experimental Choices:
-
Catalyst: Gold nanoparticles (Au NPs) supported on titanium dioxide (TiO₂) have shown exceptional activity in catalyzing the reduction of imines by silanes.[3] The catalyst facilitates the activation of the Si-H bond.
-
Solvent: Methanol is often used as a solvent, and remarkably, the reduction of the imine can be faster than the reaction of the silane with the alcohol solvent, allowing for a one-pot procedure.[3]
-
Premixing: Premixing the aldehyde/ketone and the amine is crucial to ensure the formation of the imine intermediate before the addition of the reducing agent.[3]
Protocol: One-Pot Reductive Amination of Benzaldehyde with Aniline (Adapted from Diethylsilane Protocol)
-
To a solution of benzaldehyde (1.0 mmol) in methanol (5 mL), add aniline (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add Au/TiO₂ catalyst (1 mol%).
-
Add diethyldiphenylsilane (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Entry | Carbonyl Compound | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-Benzylaniline | >95 |
| 2 | 4-Methoxybenzaldehyde | Aniline | N-(4-Methoxybenzyl)aniline | >95 |
| 3 | Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | ~90 |
Table 1: Representative yields for reductive amination using a silane reducing agent. Yields are based on typical results for analogous silanes.
Caption: Workflow for one-pot reductive amination.
Reduction of Amides to Amines
The reduction of amides to amines is a challenging yet crucial transformation in organic synthesis.[1] The low reactivity of the amide carbonyl group often necessitates harsh reducing agents.[1] Catalytic hydrosilylation with diethyldiphenylsilane offers a milder and more chemoselective alternative.
Causality of Experimental Choices:
-
Catalyst: Iridium complexes, such as [Ir(COE)₂Cl]₂, have proven to be highly effective catalysts for the reduction of secondary amides with silanes.[4]
-
Silane Stoichiometry: The stoichiometry of the silane can be controlled to achieve either the corresponding imine (using 2 equivalents) or the fully reduced amine (using a larger excess).[4]
-
Functional Group Tolerance: This method exhibits excellent functional group tolerance, leaving esters and other sensitive groups intact.[4]
Protocol: Iridium-Catalyzed Reduction of a Secondary Amide (Adapted from Diethylsilane Protocol)
-
In a glovebox, dissolve the secondary amide (1.0 mmol) and [Ir(COE)₂Cl]₂ (0.5 mol%) in a suitable solvent (e.g., THF, 5 mL).
-
Add diethyldiphenylsilane (2.5 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor by GC-MS or LC-MS.
-
Upon completion, the reaction mixture is quenched with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the silylamine intermediate.
-
The product is then extracted with an organic solvent and purified by standard methods.
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Phenylbenzamide | N-Benzylaniline | High |
| 2 | N-Methyl-N-phenylacetamide | N-Ethyl-N-methylaniline | High |
Table 2: Expected outcomes for the reduction of amides with silanes.
Deoxygenation of Alcohols
The removal of a hydroxyl group is a common transformation in the synthesis of complex molecules. While the Barton-McCombie reaction is a classic method, it relies on toxic tin hydrides.[5] Ionic hydrogenation using diethyldiphenylsilane provides a tin-free alternative for the deoxygenation of certain types of alcohols, particularly those that can form stable carbocation intermediates (e.g., benzylic and tertiary alcohols).[6]
Causality of Experimental Choices:
-
Acid Catalyst: A strong Brønsted acid (e.g., trifluoroacetic acid) or a Lewis acid is required to promote the formation of a carbocation by protonating the hydroxyl group and facilitating its departure as a water molecule.[6]
-
Substrate Scope: This method is most effective for alcohols that can form stabilized carbocations. Primary alcohols are generally not suitable substrates for this reaction.
Protocol: Ionic Deoxygenation of a Tertiary Alcohol
-
Dissolve the tertiary alcohol (1.0 mmol) in a chlorinated solvent (e.g., dichloromethane, 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyldiphenylsilane (1.5 mmol).
-
Slowly add trifluoroacetic acid (2.0 mmol).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 4. Diethylsilane [organic-chemistry.org]
- 5. Practical and General Alcohol Deoxygenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Advanced Application Note: Hydrosilylation and Silylation Protocols Utilizing Diethylphenylsilane
Executive Summary & Nomenclature Clarification
This application note outlines the principles, mechanisms, and experimental protocols for utilizing Diethylphenylsilane (
Critical Nomenclature Correction: The prompt specifies Diethyldiphenylsilane (
Mechanistic Principles & Causality
Platinum-Catalyzed Hydrosilylation (The Chalk-Harrod Mechanism)
The addition of the Si–H bond of diethylphenylsilane across an unsaturated carbon-carbon bond is typically mediated by a Pt(0) catalyst, such as Karstedt’s catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane). The reaction proceeds via the classic Chalk-Harrod mechanism, which dictates the regioselectivity (typically anti-Markovnikov) and the reaction kinetics.
-
Causality of Catalyst Choice: Karstedt's catalyst is selected over Speier's catalyst (hexachloroplatinic acid) for its superior solubility in organic substrates and its pre-reduced Pt(0) state, which eliminates the induction period and reduces side-reactions like alkene isomerization.
Figure 1: The classic Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.
Transition-Metal-Free Silylation of Aromatic Heterocycles
Recent breakthroughs have demonstrated that diethylphenylsilane can participate in transition-metal-free silylation of aromatic heterocycles. Using strong bases such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH), heteroaromatic compounds like indole and benzofuran can be directly silylated[1][2]. This base-catalyzed approach avoids the use of precious metals, proceeds under mild conditions, and is scalable to >100 grams[2].
Experimental Protocols
Protocol A: Pt-Catalyzed Hydrosilylation of Terminal Alkenes
This protocol describes the anti-Markovnikov addition of diethylphenylsilane to 1-octene. The protocol is designed as a self-validating system , utilizing real-time GC-MS monitoring to confirm the consumption of the Si-H stretch before quenching.
Materials:
-
Diethylphenylsilane (
) (1.1 equiv) -
1-Octene (1.0 equiv)
-
Karstedt’s Catalyst (2% Pt in xylene) (10 ppm Pt)
-
Anhydrous Toluene (Solvent)
Step-by-Step Methodology:
-
Preparation & Degassing: Dry a 50 mL Schlenk flask in an oven at 120°C. Cool under a continuous stream of Argon. Causality: Oxygen degrades Pt(0) to inactive Pt(II) oxides, and ambient moisture hydrolyzes the Si-H bond to form unwanted siloxanes.
-
Reagent Loading: Add 1-octene (10 mmol) and anhydrous toluene (10 mL) to the flask. Add diethylphenylsilane (11 mmol). Stir at 400 rpm.
-
Catalyst Addition: Using a micro-syringe, add Karstedt’s catalyst (10 ppm Pt relative to alkene) dropwise over 5 minutes. Causality: Hydrosilylation is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise promote alkene isomerization (shifting the double bond internally, preventing hydrosilylation).
-
Reaction & IPC (In-Process Control): Heat the reaction to 60°C. After 2 hours, withdraw a 50 µL aliquot, dilute in hexane, and analyze via GC-MS. The system is self-validating: proceed to the next step only when the 1-octene peak is completely consumed.
-
Purification: Cool to room temperature. Filter the mixture through a short pad of Celite to remove platinum black precipitates. Remove toluene under reduced pressure and purify the product via vacuum distillation.
Figure 2: Standard experimental workflow for transition-metal catalyzed hydrosilylation.
Protocol B: Base-Catalyzed Silylation of Indole
This protocol utilizes KOH as an earth-abundant catalyst for the direct C-H silylation of heteroaromatics[2].
-
Setup: In an argon-filled glovebox, charge a 20 mL scintillation vial with Indole (0.5 mmol, 1.0 equiv) and KOH (0.1 mmol, 20 mol%)[2].
-
Solvent & Silane: Add anhydrous THF (0.5 mL) followed by diethylphenylsilane (1.5 mmol, 3.0 equiv)[2].
-
Reaction: Seal the vial, remove from the glovebox, and heat at 65°C for 24 hours[2]. Causality: The elevated temperature and excess silane drive the equilibrium of the radical-mediated C-H cleavage.
-
Validation & Quench: Cool the vial, carefully vent the generated
gas, and quench with saturated aqueous . Extract with diethyl ether, dry over , and purify via silica gel chromatography to isolate the C2-silylated indole.
Quantitative Data Presentation
The following table summarizes expected yields and selectivities when utilizing Diethylphenylsilane across various substrates and catalytic systems, including polymer modifications[3].
| Substrate | Silane Reagent | Catalyst / Conditions | Yield (%) | Regioselectivity / Notes |
| 1-Octene | Diethylphenylsilane | Karstedt's Pt(0) (10 ppm), 60°C, 2h | >95% | Anti-Markovnikov (Terminal C1) |
| Styrene | Diethylphenylsilane | Karstedt's Pt(0) (50 ppm), 60°C, 4h | 92% | Mixture ( |
| Benzofuran | Diethylphenylsilane | KOtBu (20 mol%), THF, 45°C, 24h | 88% | C2-Silylation[1] |
| Indole | Diethylphenylsilane | KOH (20 mol%), THF, 65°C, 24h | 85% | C2-Silylation[2] |
| Polybutadiene | Diethylphenylsilane | Pt-vinyl siloxane, 80°C - 130°C | Polymer | Side-chain double bond silylation[3] |
Troubleshooting & Causality Matrix
| Observation | Root Cause (Causality) | Corrective Action |
| Reaction stalls at 50% conversion | Catalyst deactivation via oxidation or formation of Pt-colloids (Platinum Black). | Ensure rigorous degassing. Add an additional 5 ppm of Pt(0) catalyst dropwise. |
| High levels of internal alkenes | Thermal runaway caused excessive alkene isomerization before hydrosilylation could occur. | Lower the initial reaction temperature to 25°C. Add catalyst at a slower rate to control the exotherm. |
| Formation of siloxanes | Adventitious moisture in the solvent hydrolyzed the Si-H bond of the diethylphenylsilane. | Dry solvents over molecular sieves (3Å). Titrate solvent moisture via Karl Fischer before use. |
References
- Grubbs, R. H., et al. "Transition-metal-free silylation of aromatic compounds." US Patent US20140094607A1. Google Patents.
- Stoltz, B. M., et al. "Silylated Derivatives Of Aromatic Heterocycles." US Patent US20210047348A1. Google Patents.
- Kono, M., et al. "Silylated polybutadiene." US Patent US20140206789A1. Google Patents.
-
Toutov, A. A., et al. "Silylation of C–H bonds in aromatic heterocycles by an Earth-abundant metal catalyst." Nature 518, 80–84 (2015). URL: [Link]
-
Chalk, A. J., & Harrod, J. F. "Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes." Journal of the American Chemical Society 87(1), 16-21 (1965). URL: [Link]
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- 2. US20210047348A1 - Silylated Derivatives Of Aromatic Heterocycles - Google Patents [patents.google.com]
- 3. US20140206789A1 - Silylated polybutadiene - Google Patents [patents.google.com]
Application Note: Diethyldiphenylsilane in the Catalytic Reduction of Aldehydes and Ketones
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of substituted silanes, with a focus on diethyldiphenylsilane, for the reduction of aldehydes and ketones. While specific literature protocols for diethyldiphenylsilane are not extensively documented, this guide synthesizes field-proven insights from closely related and commonly used hydrosilanes, such as diethylsilane and diphenylsilane, to provide a robust framework for methodology development.
Introduction: Hydrosilylation as a Modern Reduction Tool
The reduction of carbonyl compounds is a cornerstone transformation in organic synthesis. While classical reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective, they often lack chemoselectivity and can be hazardous.[1] Catalytic hydrosilylation has emerged as a powerful and milder alternative, offering high selectivity and functional group tolerance.[2][3]
This method involves the addition of a silicon-hydride (Si-H) bond across the C=O double bond of an aldehyde or ketone. The initial product is a silyl ether, which is then hydrolyzed during work-up to yield the corresponding primary or secondary alcohol. Hydrosilanes like diethyldiphenylsilane serve as the stoichiometric hydride source, transferring a hydride to the carbonyl carbon in a process mediated by a catalyst. The choice of catalyst—typically a Lewis acid or a transition metal complex—is critical for activating both the silane and the carbonyl substrate, thereby controlling the reaction's efficiency and selectivity.[3][4]
Core Principles & Mechanistic Pathways
The reduction of aldehydes and ketones with diethyldiphenylsilane does not proceed spontaneously. Catalytic activation is required to enhance the electrophilicity of the carbonyl carbon and/or the hydridic character of the silane. The two predominant mechanistic pathways are Lewis acid catalysis and transition metal catalysis.
Lewis Acid Catalysis
Strong Lewis acids, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) or certain metal triflates, activate the carbonyl group by coordinating to the oxygen atom.[4][5] This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydride from the silane. The reaction proceeds through a concerted or stepwise transfer of the hydride, leading to a silylated alcohol intermediate.
Caption: Generalized workflow for Lewis acid-catalyzed hydrosilylation.
Transition Metal Catalysis
Transition metal complexes (e.g., those of Rh, Ru, Au, Cu, Fe, Co) can catalyze the reaction through several mechanisms.[6][7] A common pathway involves the oxidative addition of the Si-H bond of diethyldiphenylsilane to the metal center, forming a metal-hydride species.[4] This highly reactive intermediate then transfers the hydride to the carbonyl carbon. The resulting metal-alkoxide subsequently reacts with another molecule of silane to release the silyl ether product and regenerate the active catalyst. This cycle allows for low catalyst loadings and mild reaction conditions.
Advantages and Applications in Synthesis
The use of diethyldiphenylsilane and related silanes offers several key advantages:
-
Chemoselectivity: Hydrosilylation can selectively reduce aldehydes in the presence of ketones, and carbonyls in the presence of less reactive functional groups like esters or amides.[2][8] Some catalytic systems can even reduce α,β-unsaturated carbonyls at the 1,2-position (the C=O bond) without affecting the C=C bond.[9]
-
Mild Conditions: Many hydrosilylation reactions proceed at room temperature, avoiding the harsh conditions required by other reduction methods and preserving sensitive functional groups.[6][9]
-
Safety: While all chemical reagents require careful handling, hydrosilanes are generally less pyrophoric and easier to handle than reagents like LiAlH₄.
-
Stereocontrol: With chiral catalysts, asymmetric hydrosilylation can be achieved, providing access to enantiomerically enriched secondary alcohols, a critical objective in pharmaceutical synthesis.[10]
Quantitative Data Summary
The following table summarizes data for the rapid reduction of various aldehydes and ketones using the closely related diethylsilane (Et₂SiH₂) , catalyzed by gold nanoparticles on a TiO₂ support. These results demonstrate the high efficiency and broad substrate scope characteristic of hydrosilylation reactions.[9] It is anticipated that diethyldiphenylsilane would exhibit similar reactivity, though optimization of conditions would be necessary.
| Entry | Substrate (Aldehyde/Ketone) | Product (Alcohol) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | 1 | >99 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzyl alcohol | 1 | >99 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 1 | >99 |
| 4 | Cinnamaldehyde | Cinnamyl alcohol | 2 | 90¹ |
| 5 | Acetophenone | 1-Phenylethanol | 1 | >99 |
| 6 | Benzophenone | Diphenylmethanol | 1 | >99 |
| 7 | Cyclohexanone | Cyclohexanol | 1 | >99 |
¹ Selectivity for carbonyl reduction over double bond reduction was 90:10.[9]
Experimental Protocols
Note: These protocols are based on established procedures for analogous silanes. Researchers using diethyldiphenylsilane for the first time should perform small-scale test reactions to optimize stoichiometry, temperature, and reaction time.
Protocol 1: Gold Nanoparticle-Catalyzed Reduction of a Ketone
This protocol is adapted from a procedure using diethylsilane and is expected to be a good starting point for diethyldiphenylsilane.[9][11]
-
Preparation: To a dry vial under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate (1.0 eq., 0.2 mmol).
-
Reagent Addition: Add 0.5 mL of a dry, inert solvent (e.g., benzene or toluene). Add diethyldiphenylsilane (1.5 eq., 0.3 mmol).
-
Catalyst Addition: Add the Au/TiO₂ catalyst (1 mol% Au).
-
Reaction: Stir the mixture vigorously at room temperature (25 °C). Monitor the reaction by TLC or GC-MS. Reactions are often complete within minutes.[9]
-
Work-up: Upon completion, add methanol containing a few drops of acetic acid to quench any remaining silane and facilitate hydrolysis of the silyl ether.
-
Purification: Filter the mixture through a pad of Celite® or silica gel to remove the heterogeneous catalyst, washing with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be further purified by column chromatography if necessary.
Caption: Experimental workflow for the catalyzed reduction of a ketone.
Protocol 2: Lewis Acid-Catalyzed Reduction
This general protocol is based on the principle of Lewis acid activation for hydrosilylation.[3][5]
-
Preparation: To a flame-dried flask under an inert atmosphere, add the aldehyde or ketone substrate (1.0 eq.) and a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) to control reactivity.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 1-5 mol%) as a solution in the same solvent.
-
Silane Addition: Add diethyldiphenylsilane (1.1–1.5 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at the specified temperature and monitor for completion.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions are based on data for analogous silanes and general best practices. Always consult the specific Safety Data Sheet (SDS) for diethyldiphenylsilane before use.
-
Handling: Diethyldiphenylsilane and related compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Reactivity: Hydrosilanes can react with moisture, sometimes liberating flammable hydrogen gas. They are incompatible with strong oxidizing agents, strong acids, strong bases, and alcohols.[13] Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unreacted silane should be quenched carefully before disposal.
Conclusion
The reduction of aldehydes and ketones via catalytic hydrosilylation using reagents like diethyldiphenylsilane represents a versatile, selective, and mild synthetic method. By understanding the core mechanistic principles of Lewis acid and transition metal catalysis, researchers can effectively design and implement robust protocols. While direct literature for diethyldiphenylsilane is limited, the extensive data available for analogous silanes provides a strong foundation for its successful application in complex organic synthesis, enabling the efficient production of primary and secondary alcohols.
References
-
Louka, F., Stratakis, M. (2020). Diethylsilane as a Powerful Reagent in Au Nanoparticle‐Catalyzed Reductive Transformations. European Journal of Organic Chemistry, 2020(27), 4173-4180. [Link]
-
Louka, F., Stratakis, M. (2020). Diethylsilane as a Powerful Reagent in Au Nanoparticle‐Catalyzed Reductive Transformations. Request PDF on ResearchGate. [Link]
-
Fernandes, A. C., Romão, C. C. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. MDPI. [Link]
-
Hovey, M. T., et al. (2015). Selective reduction of aldehydes and ketones using a disilane as a terminal reductant. Poster session at ACS National Meeting. [Link]
-
Gignoux, C., et al. (2018). Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones. PubMed Central (PMC). [Link]
-
Li, C., et al. (2017). Zinc-Catalyzed Hydrosilylation Copolymerization of Aromatic Dialdehydes with Diphenylsilane. PubMed. [Link]
-
Kang, B. C., et al. (2017). Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion. Organic Chemistry Portal. [Link]
-
Fernandes, A. C., Romão, C. C. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. MDPI Encyclopedia. [Link]
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Ohta, T., et al. (2023). Developments in the Synthesis of Allylsilanes by Transition Metal-Catalyzed Silylation of 1,3-Dienes with Disilanes. MDPI. [Link]
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Wikipedia. Reductions with hydrosilanes. [Link]
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American Chemical Society. (2015). Copper-catalyzed selective reduction of aldehydes and ketones using a disilane as a terminal reductant. ACS Fall 2015 National Meeting & Exposition. [Link]
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Wicha, J. (2005). Reduction of carbonyl compounds to the respective alkanes. Science of Synthesis. [Link]
-
Chandrasekhar, S., et al. (2009). Influence of Lewis Acid and Solvent in the Hydrosilylation of Aldehydes and Ketones with Et3SiH. Request PDF on ResearchGate. [Link]
-
Kobayashi, K., et al. (2020). Chemoselective Hydrosilylation of Olefin/Ketone Catalyzed by Iminobipyridine Fe and Co complexes. ChemCatChem. [Link]
-
Moodle - Thompson Rivers University. Alcohols from Carbonyl Compounds: Reduction. [Link]
-
Stoll, E. (2016). Novel Catalytic Hydrosilane Mediated Reduction Reactions. Nottingham ePrints. [Link]
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Application Note: Diethyldiphenylsilane in Catalytic Reductive Amination
Abstract
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and materials science, for its efficiency in constructing carbon-nitrogen bonds. While traditional hydride reagents have been widely used, their limitations in selectivity and functional group tolerance have spurred the adoption of milder alternatives. This application note provides a comprehensive technical guide on the use of organosilanes, with a specific focus on diethyldiphenylsilane, as effective hydride donors in catalytic reductive amination. We will explore the underlying catalytic mechanisms, detail the operational advantages, present a robust experimental protocol, and discuss the expected scope and functional group compatibility. This guide is intended for researchers, chemists, and drug development professionals seeking to implement safer, more selective, and highly efficient amination strategies.
Introduction: The Shift to Organosilane Reductants
The synthesis of amines is a fundamental objective in the development of countless biologically active molecules and advanced materials.[1] Reductive amination, the conversion of a carbonyl compound into an amine via an intermediate imine or iminium ion, is one of the most powerful methods to achieve this.[2][3] Historically, this transformation has relied on metal hydride reagents such as sodium borohydride (NaBH₄) and its derivatives.[2][4] However, these reagents can suffer from poor chemoselectivity, often reducing other sensitive functional groups, and present significant handling and safety challenges.[1]
Organosilanes have emerged as a superior class of reducing agents, offering a compelling combination of stability, low toxicity, and tunable reactivity.[5][6] The weakly hydridic nature of the silicon-hydrogen (Si-H) bond allows for highly selective reductions, often in the presence of a catalyst.[5][7][8] Unlike pyrophoric metal hydrides, organosilanes are generally easier to handle, and their byproducts (siloxanes) are often volatile or easily separated during workup.[6]
Diethyldiphenylsilane ((C₂H₅)₂Si(C₆H₅)₂) is a versatile member of this class. Its reactivity is modulated by the electronic and steric properties of both alkyl (ethyl) and aryl (phenyl) substituents on the silicon atom. This unique substitution pattern offers a nuanced reactivity profile, positioning it as a valuable tool for chemoselective reductions where other silanes might be too reactive or too sluggish.
Mechanism of Catalyzed Reductive Amination with Silanes
The overall transformation proceeds in two distinct stages within a single pot: (1) the formation of a C=N bond and (2) its subsequent hydrosilylation. The process is typically facilitated by a catalyst, which can be either a Lewis acid, a Brønsted acid, or a transition metal complex.
-
Imine/Iminium Ion Formation: The reaction initiates with the condensation of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, respectively. In the presence of an acid catalyst, the imine can be protonated to form a highly electrophilic iminium ion. This step generates one equivalent of water.[9]
-
Catalytic Hydrosilylation: The catalyst activates the organosilane (e.g., diethyldiphenylsilane). In Lewis acid catalysis, such as with tris(pentafluorophenyl)borane (B(C₆F₅)₃), the borane can activate the imine or interact with the silane.[10] The activated complex then delivers a hydride from the silane to the electrophilic carbon of the iminium ion. This hydride transfer is the key reduction step. The resulting silylated amine is then hydrolyzed during aqueous workup to yield the final amine product and a silanol/siloxane byproduct.
The catalytic cycle ensures that a small amount of catalyst can facilitate the reduction of the entire substrate pool. A key advantage of using catalysts like B(C₆F₅)₃ is their remarkable water tolerance, allowing the reaction to proceed efficiently even with the water generated during imine formation.[9][10]
Caption: General mechanism of catalyzed reductive amination.
Experimental Protocols
The following is a general, representative protocol for the reductive amination of an aldehyde with a primary amine using diethyldiphenylsilane, catalyzed by B(C₆F₅)₃. This protocol should be adapted based on the specific reactivity of the substrates.
Materials and Reagents
-
Aldehyde: (e.g., Benzaldehyde), 1.0 mmol, 1.0 eq.
-
Amine: (e.g., Aniline), 1.0 mmol, 1.0 eq.
-
Diethyldiphenylsilane: 1.2 mmol, 1.2 eq.
-
Catalyst: Tris(pentafluorophenyl)borane (B(C₆F₅)₃), 0.01-0.05 mmol, 1-5 mol%.
-
Solvent: Dichloromethane (CH₂Cl₂) or Toluene, anhydrous, 5 mL.
-
Reaction Vessel: Oven-dried round-bottom flask or reaction vial with a magnetic stir bar.
-
Atmosphere: Nitrogen or Argon.
-
Workup: Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Silica gel for column chromatography.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Diethyldiphenylsilane and related organosilanes may cause skin and eye irritation.[11][12][13] Avoid inhalation and direct contact.
-
B(C₆F₅)₃ is a moisture-sensitive and corrosive Lewis acid. Handle under an inert atmosphere.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Solvent Addition: Add anhydrous solvent (5 mL) via syringe and stir the mixture at room temperature for 10-15 minutes to facilitate pre-formation of the imine.
-
Catalyst Addition: Add the B(C₆F₅)₃ catalyst (1-5 mol%) to the stirring solution.
-
Silane Addition: Add the diethyldiphenylsilane (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours at temperatures ranging from room temperature to 100 °C, depending on the substrates.[10]
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂, 3 x 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure amine.
Caption: Step-by-step experimental workflow diagram.
Substrate Scope & Functional Group Tolerance
One of the primary advantages of using organosilane-based reductive amination is its broad functional group compatibility. The mild reaction conditions tolerate many groups that are reactive towards traditional hydrides.
| Substrate Class | Carbonyl Partner | Amine Partner | Expected Outcome & Notes |
| Aromatic | Benzaldehyde | Aniline | High yield. Generally fast reactions. |
| Electron-rich Aldehydes | Electron-poor Anilines | Good to excellent yields. Reaction may require heating. | |
| Acetophenone | Benzylamine | Good yields. Ketones are less reactive than aldehydes. | |
| Aliphatic | Heptanal | Cyclohexylamine | High yield. Prone to enamine formation but reduces effectively. |
| Cyclohexanone | Morpholine | Good yield. Formation of tertiary amines is efficient. | |
| Heterocyclic | Furfural | Piperidine | High yield. Tolerates common heterocyclic motifs. |
Functional Group Tolerance: This methodology is highly chemoselective and is expected to tolerate a wide range of functionalities. Based on studies with similar silane systems, the following groups are often compatible:
-
Esters & Amides: Generally unreactive under these conditions.
-
Nitro Groups: Typically preserved, a significant advantage over catalytic hydrogenation.[8][14]
-
Halogens (Aryl): Aryl chlorides, bromides, and iodides are well-tolerated.[8]
-
Alkenes & Alkynes: Non-conjugated double and triple bonds are usually inert.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Sterically hindered substrates. | Use fresh, anhydrous catalyst. Increase reaction temperature. Increase catalyst loading to 5 mol%. |
| Formation of Alcohol | Carbonyl reduction is competing with imine formation/reduction. | Ensure imine formation by pre-stirring amine and carbonyl before adding silane. Use strictly 1.0 eq. of the amine. |
| Complex Mixture | Reaction not run under inert atmosphere; Impure reagents. | Ensure the system is properly purged with N₂/Ar. Use freshly purified or distilled reagents and anhydrous solvents. |
| Difficult Purification | Siloxane byproducts co-eluting with the product. | A mild acidic or basic wash during workup can help hydrolyze silyl intermediates. Consider a filtration through a plug of silica before full chromatography. |
Conclusion
Diethyldiphenylsilane, in conjunction with a suitable catalyst, serves as a powerful and versatile reducing agent for the reductive amination of aldehydes and ketones. This method offers significant advantages over traditional hydride reagents, including enhanced safety, operational simplicity, and superior chemoselectivity. Its broad functional group tolerance makes it an invaluable tool for complex molecule synthesis in drug discovery and development, enabling the efficient construction of diverse amine libraries. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this modern and effective synthetic methodology.
References
- Organosilane Chemistry. (n.d.).
- Organosilane Reducing Agents - Gelest Technical Library. (n.d.). Gelest.
- A Review of Organosilanes in Organic Chemistry. (n.d.). Thermo Fisher Scientific.
- Caddick, S., et al. (2021). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent.
- Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. (2018). ACS Omega, PMC.
- Caddick, S., et al. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Gelest, Inc.
- Louka, C., et al. (2020). Diethylsilane as a Powerful Reagent in Au Nanoparticle‐Catalyzed Reductive Transformations. European Journal of Organic Chemistry.
- SAFETY DATA SHEET - Diphenylsilane. (2025). Fisher Scientific.
- Inglis, M., et al. (2016). B(C6F5)
- SAFETY DATA SHEET - Product name Diallyldiphenylsilane. (2025). MilliporeSigma.
- DIPHENYLSILANE - Safety D
- DIETHYLSILANE - Safety D
- Inglis, M., et al. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes.
- Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET - Diallyldiphenylsilane. (2025). TCI Chemicals.
- Green, J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). Chemistry – A European Journal, PMC.
- Reductive Amination: Mechanism & Examples. (2011). YouTube.
- One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (n.d.). Indian Academy of Sciences.
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Diethyldiphenylsilane: A Silyl Protecting Group for Alcohols with Intermediate Stability
Abstract
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount for achieving high yields and minimizing side reactions. Silyl ethers are a cornerstone of hydroxyl group protection due to their ease of formation, general stability, and versatile cleavage conditions.[1][2] This application note details the utility of the Diethyldiphenylsilyl (DEPS) group, derived from diethyldiphenylsilane, as a protecting group for alcohols. The DEPS group offers a unique stability profile, intermediate between the more labile trialkylsilyl ethers (e.g., TES) and the highly robust tert-butyldiaryl/alkylsilyl ethers (e.g., TBDPS). This guide provides an overview of its properties, detailed protocols for protection and deprotection, and a comparative analysis of its stability.
Introduction to the Diethyldiphenylsilyl (DEPS) Group
The reactivity and stability of silyl ethers are primarily dictated by the steric and electronic nature of the substituents on the silicon atom.[1][3] Bulky substituents sterically hinder the approach of reagents to the silicon-oxygen bond, thereby increasing stability.[1][3] The Diethyldiphenylsilyl (DEPS) group, with its two ethyl and two phenyl substituents, presents a distinct steric and electronic environment compared to more common silyl groups.
Key Advantages:
-
Intermediate Stability: The DEPS group is more stable than triethylsilyl (TES) ethers but less stable than tert-butyldiphenylsilyl (TBDPS) ethers. This allows for its selective removal in the presence of more robust silyl groups like TBDPS or Triisopropylsilyl (TIPS).
-
Orthogonal Deprotection: Its unique stability allows it to be used in orthogonal protection strategies, where different classes of silyl ethers can be removed sequentially under specific conditions.[2]
-
UV Transparency: The absence of a chromophore like the naphthyl group makes it suitable for reactions involving UV light where other protecting groups might interfere.
Mechanism of Silylation
The formation of a silyl ether from an alcohol and a silyl chloride proceeds via a nucleophilic substitution at the silicon center.[3][4][5] The reaction is typically facilitated by a tertiary amine base, such as imidazole or triethylamine, which serves two primary roles: to activate the silylating agent and to neutralize the hydrochloric acid byproduct.[4][5]
The generally accepted mechanism involves the following steps:
-
Activation (optional but common): The base (e.g., imidazole) attacks the electrophilic silicon atom of the silyl chloride to form a highly reactive silylimidazolium intermediate.[5][6]
-
Nucleophilic Attack: The alcohol's oxygen atom attacks the silicon center of the activated intermediate (or the silyl chloride directly).[4][5]
-
Deprotonation: The base removes the proton from the resulting oxonium ion, yielding the neutral silyl ether product and the hydrochloride salt of the base.[4][5]
Caption: General mechanism for imidazole-catalyzed silylation of an alcohol.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Diethyldiphenylchlorosilane
This protocol describes a general procedure for the protection of a primary alcohol using diethyldiphenylchlorosilane and imidazole as a base.
Materials:
-
Primary Alcohol (1.0 eq)
-
Diethyldiphenylchlorosilane (1.2 eq)
-
Imidazole (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and imidazole (2.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.2-0.5 M concentration relative to the alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethyldiphenylchlorosilane (1.2 eq) to the stirred solution. A white precipitate (imidazole hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x). If DMF was used as the solvent, multiple water washes are necessary to remove it.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure diethyldiphenylsilyl ether.
Protocol 2: Deprotection of a Diethyldiphenylsilyl Ether
The DEPS group is most commonly cleaved using a source of fluoride ions. The exceptional strength of the Silicon-Fluorine bond (Si-F) is the driving force for this reaction.[7]
Materials:
-
DEPS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the DEPS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add the solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude alcohol product by flash column chromatography if necessary.
Stability and Orthogonality
The utility of a protecting group is defined by its stability profile. The DEPS group occupies a valuable intermediate position. The following table provides a qualitative comparison of the relative stability of common silyl ethers under different conditions.
| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Relative Stability to Fluoride |
| Trimethylsilyl | TMS | 1 (Least Stable) | Low | 1 (Least Stable) |
| Triethylsilyl | TES | 64 | Moderate | ~100 |
| tert-Butyldimethylsilyl | TBS | 20,000 | High | ~20,000 |
| Diethyldiphenylsilyl | DEPS | ~5,000 | High | ~5,000 |
| Triisopropylsilyl | TIPS | 700,000 | Very High | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 1,000,000 (Most Stable) | Very High | ~5,000 |
Data is compiled from various sources and represents relative rates of cleavage. Actual stability is substrate-dependent. The stability of DEPS is inferred to be between TES and TBDPS based on its structure.[1][7]
This intermediate stability allows for selective deprotection. For instance, a more labile group like TES can be cleaved under mild acidic conditions while leaving a DEPS group intact. Conversely, a DEPS group can be removed with TBAF under conditions that would not cleave a more sterically hindered TIPS group.
Conclusion
The diethyldiphenylsilyl (DEPS) group is a valuable tool for the protection of alcohols in complex organic synthesis. Its stability, which is greater than that of simple trialkylsilyl ethers but less than that of highly hindered groups like TIPS and TBDPS, provides chemists with an additional layer of selectivity. The straightforward protection and deprotection protocols make it a practical choice for researchers and drug development professionals designing intricate synthetic routes that require orthogonal protection strategies.
References
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem Technical Support.
- Ashenhurst, J. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Master Organic Chemistry.
- BenchChem. (2025). The Core Mechanism of Silyl Ether Formation: An In-depth Technical Guide. BenchChem Technical Support.
- Wikipedia contributors. (n.d.).
- Scheidt, K. A., et al. (2015).
- Chem-Station. (2014, March 8). Silyl Protective Groups.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- BenchChem. (2025). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. BenchChem Technical Support.
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Application Notes and Protocols for the Strategic Incorporation of Diethyl- and Diphenylsiloxane Units in Advanced Polymer Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond Standard Silicones
Polysiloxanes, commonly known as silicones, are renowned for their exceptional thermal stability, low glass transition temperatures, and biocompatibility, stemming from their unique inorganic Si-O backbone. However, the properties of the ubiquitous poly(dimethylsiloxane) (PDMS) are not universally optimal. Advanced applications in aerospace, high-performance electronics, and specialized biomedical devices demand polymers with a precisely tailored balance of properties—combining low-temperature flexibility with high-temperature stability and specific optical characteristics.
This guide details the synthesis and characterization of advanced polysiloxanes by strategically incorporating diethylsiloxane (DES) and diphenylsiloxane (DPS) units. While a homopolymer of diethyldiphenylsilane is not a common synthetic target, the copolymerization of DES and DPS monomers allows for the creation of materials with a finely tuned property profile. The introduction of ethyl groups enhances chain flexibility, leading to exceptionally low glass transition temperatures, while the bulky, rigid phenyl groups significantly increase thermal stability and the material's refractive index.[1]
This document serves as a comprehensive technical guide, explaining the causality behind synthetic choices and providing detailed, self-validating protocols for the creation and analysis of these high-performance materials.
Foundational Concepts: The Chemistry of Siloxane Modification
The versatility of polysiloxanes arises from the ability to modify the organic side groups (R) attached to the silicon atoms in the -(R₂SiO)- repeating unit. The choice of these side groups directly dictates the polymer's final characteristics.
-
Diethylsiloxane (DES) Units: The ethyl side groups are larger than methyl groups, which increases the free volume and diminishes intermolecular forces. This results in polymers with extremely low glass transition temperatures (Tg), with the Tg of polydiethylsiloxane (PDES) homopolymer being as low as -138°C.[2]
-
Diphenylsiloxane (DPS) Units: The rigid, bulky phenyl groups restrict the rotation of the Si-O backbone. This steric hindrance dramatically increases the glass transition temperature and enhances the thermal and oxidative stability of the polymer.[3]
By copolymerizing DES and DPS units, it is possible to create materials that merge these opposing characteristics, achieving a combination of low-temperature flexibility and high-temperature performance that is unattainable with homopolymers.
Core Monomers for Synthesis
The most effective route to producing poly(diethylsiloxane-co-diphenylsiloxane) is through the ring-opening polymerization (ROP) of cyclic siloxane monomers.
| Monomer Name | Abbreviation | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Contribution |
| Hexaethylcyclotrisiloxane | E₃ | C₁₂H₃₀O₃Si₃ | 330.71 | 227 | Lowers Tg, enhances flexibility |
| Hexaphenylcyclotrisiloxane | P₃ | C₃₆H₃₀O₃Si₃ | 594.88 | >300 (m.p.) | Increases Tg, thermal stability, refractive index |
Synthesis Methodology: Anionic Ring-Opening Copolymerization
Anionic ring-opening polymerization (ROP) is the preferred method for synthesizing random copolymers of DES and DPS with controlled molecular weights and compositions. The process relies on a strong base to initiate the cleavage and subsequent polymerization of strained cyclotrisiloxane (D3-type) rings.
Mechanism of Action
The polymerization proceeds through three main stages: initiation, propagation, and termination.
-
Initiation: A nucleophilic initiator, typically a hydroxide (e.g., from KOH) or an organolithium reagent, attacks a silicon atom in one of the cyclotrisiloxane monomers. This opens the ring and creates a linear silanolate active center.
-
Propagation: The active silanolate chain end attacks other cyclic monomers, progressively adding them to the growing polymer chain. Because this is an equilibrium polymerization, the process results in a random microstructure of DES and DPS units along the backbone.[4]
-
Termination: The reaction is quenched by introducing a terminating agent, such as a chlorosilane or an acid, which neutralizes the active silanolate end.[5] To control the molecular weight, a difunctional chain stopper can be employed.[2]
Caption: Anionic Ring-Opening Polymerization (ROP) Mechanism.
Detailed Experimental Protocol: Synthesis of Poly(diethylsiloxane-co-diphenylsiloxane)
This protocol describes a robust method for synthesizing a random copolymer with a target composition of 90 mol% DES and 10 mol% DPS. This self-validating protocol includes integrated characterization steps to confirm the successful synthesis and properties of the final product.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Hexaethylcyclotrisiloxane (E₃) | >98% | Gelest, Inc. | Must be purified before use. |
| Hexaphenylcyclotrisiloxane (P₃) | >97% | Gelest, Inc. | Use as received. |
| Potassium Hydroxide (KOH) | ACS Grade | Sigma-Aldrich | Used as initiator. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Used as solvent. |
| 1,3-divinyl-1,3-diphenyl-1,3-dimethyldisiloxane | >97% | Gelest, Inc. | Optional chain stopper for MW control.[2] |
| 2-Propanol | ACS Grade | Sigma-Aldrich | For preparing initiator solution. |
| Acetic Acid | Glacial | Sigma-Aldrich | For termination/neutralization. |
| Methanol | ACS Grade | Sigma-Aldrich | For precipitation. |
Equipment
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser and Dean-Stark trap
-
Heating mantle with temperature controller
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Syringes and cannulas for anhydrous transfers
Step-by-Step Methodology
Caption: Experimental workflow for copolymer synthesis.
1. Monomer Purification (E₃):
- Place hexaethylcyclotrisiloxane (E₃) in a single-neck flask with calcium hydride (CaH₂).
- Reflux under an inert atmosphere for 4 hours to remove residual water.
- Distill under reduced pressure and store the purified monomer under argon.
2. Initiator Preparation:
- Prepare a 1% (w/v) solution of KOH in 2-propanol.
3. Polymerization Reaction:
- Assemble the flame-dried three-neck flask with a condenser and argon inlet.
- Charge the flask with the desired amounts of E₃ and P₃ monomers (e.g., for a 20g batch with 90:10 mol% DES:DPS, calculate the required mass of each cyclic monomer) and anhydrous toluene (100 mL).
- Add the KOH/2-propanol initiator solution via syringe. The amount of initiator will determine the final molecular weight; a typical monomer-to-initiator ratio is 500:1.
- Heat the reaction mixture to 140°C with vigorous stirring under a positive pressure of argon.
- Allow the equilibrium polymerization to proceed for 4-6 hours. The viscosity of the solution will noticeably increase.
4. Termination and Polymer Isolation:
- Cool the reaction mixture to 80°C.
- Add a slight molar excess of glacial acetic acid relative to the KOH initiator to terminate the polymerization by neutralizing the catalyst.
- Stir for 30 minutes.
- Pour the viscous polymer solution into a beaker containing a large excess of methanol (~500 mL) while stirring rapidly.
- The copolymer will precipitate as a gummy solid or viscous oil.
- Decant the methanol and redissolve the polymer in a minimal amount of toluene.
- Re-precipitate into fresh methanol. Repeat this step two more times to remove unreacted monomers.
- Dry the final product in a vacuum oven at 60°C to a constant weight.
Characterization and Property Analysis
To validate the synthesis and understand the material's properties, a suite of analytical techniques is required.
Structural and Molecular Weight Confirmation
| Technique | Purpose | Expected Results |
| ²⁹Si NMR Spectroscopy | Confirm copolymer composition and microstructure.[2] | Distinct peaks for DES and DPS units will be observed. The integration of these peaks provides the final copolymer composition. The distribution of neighboring peaks can indicate if the microstructure is random. |
| ¹H NMR Spectroscopy | Verify the presence of ethyl and phenyl protons. | Resonances corresponding to ethyl protons (-CH₂- and -CH₃) and phenyl protons will be present. The ratio of their integrations should match the target composition. |
| Gel Permeation Chromatography (GPC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A monomodal distribution with a PDI between 1.5 and 2.5 is typical for this type of equilibrium polymerization. |
Thermal Property Analysis
The thermal properties are highly dependent on the DPS content. Incorporating even a small amount of DPS can significantly disrupt the crystallinity of PDES.
| Property | Technique | Influence of DPS Content |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | Tg increases with increasing DPS content. A copolymer with just 5-10 mol% DPS can be completely amorphous (non-crystalline) with a Tg around -130°C.[4] |
| Thermal Stability (Td5) | Thermogravimetric Analysis (TGA) | The onset of thermal degradation (Td5, 5% weight loss) significantly increases with higher DPS content due to the stability of the phenyl groups. |
Expected Impact of DPS Content on Copolymer Properties:
Caption: Structure-Property Relationship in DES-DPS Copolymers.
References
-
Brewer, J. R., et al. (1994). Poly(diethylsiloxane-co-diphenylsiloxane) and poly(diethylsiloxane-co-3,3,3- trifluoropropylmethylsiloxane): synthesis, characterization and low-temperature properties. Polymer, 35(23), 5109-5116. [Link]
-
Reddy, S. S., & Shaik, S. (2012). Structure and Properties of Poly(Diphenylsiloxane-Co-Dimethylsiloxane) Modified MQ Silicone Resin. ResearchGate. [Link]
-
Cai, G., & Weber, W. P. (2003). Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units. Journal of Polymer Science Part A: Polymer Chemistry, 41(17), 2722-2730. [Link]
-
Rubinsztajn, S., et al. (2004). Synthesis of poly(silphenylene-siloxane) through dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene and dialkoxysilane. Journal of Inorganic and Organometallic Polymers, 14(3), 187-199. [Link]
-
Wang, L., et al. (2018). Synthesis of Polydimethylsiloxane-Modified Polyurethane and the Structure and Properties of Its Antifouling Coatings. MDPI. [Link]
-
Seo, K.-H., et al. (1997). Synthesis and Thermal Properties of Poly(ethynyldimethysilane-co-dimethylsiloxanes). International Journal of Polymeric Materials, 35(1-4), 157-166. [Link]
-
Wikipedia. (n.d.). Chain termination. Wikipedia. [Link]
-
Le, A. N., et al. (2022). Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. Polymers, 14(19), 4193. [Link]
-
Rath, S. K., et al. (2014). Synthesis of Strictly Alternating Siloxane Copolymers and Cyclics. ResearchGate. [Link]
-
Zhang, X., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1493. [Link]
-
Itoh, M., et al. (1991). Synthesis of New Functional Silicon-Based Condensation Polymers. Journal of Macromolecular Science: Part A - Chemistry, 28(11-12), 1115-1135. [Link]
-
Zhang, X., et al. (2024). Polymers Containing Diethylsiloxane Segment and Active Functional Group by Ring-Opening Polymerization of Hexaethylcyclotrisiloxane under the Catalysis of Linear Chlorinated Phosphazene Acid. Polymers, 16(19), 2835. [Link]
Sources
- 1. Polymers Containing Diethylsiloxane Segment and Active Functional Group by Ring-Opening Polymerization of Hexaethylcyclotrisiloxane under the Catalysis of Linear Chlorinated Phosphazene Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chain termination - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Poly(diethylsiloxane-co-diphenylsiloxane) High-Performance Elastomers
[1]
Part 1: Executive Summary & Nomenclature Correction[1]
The "Diethyldiphenylsilane" Misconception
It is critical to address the chemical structure of the query topic to ensure experimental success.
-
Diethyldiphenylsilane (
): This molecule is a tetra-substituted silane .[1] It contains no hydrolyzable groups (such as -Cl, -OMe, -OH) and therefore cannot function as a monomer for polysiloxane synthesis.[1] It is chemically inert under polymerization conditions and is typically used as a high-temperature hydraulic fluid or heat transfer medium.[1] -
The Correct Target: To synthesize a silicone polymer containing both diethyl and diphenyl units, you must use functionalized precursors (monomers) capable of forming siloxane bonds (-Si-O-Si-).[1]
The Correct Monomer Strategy
To synthesize Poly(diethylsiloxane-co-diphenylsiloxane) , the industry-standard approach utilizes Ring-Opening Polymerization (ROP) of cyclic siloxanes.[1] This method offers superior control over molecular weight and distribution (PDI) compared to hydrolytic condensation.
Target Monomers:
-
For Diethyl Units: Hexaethylcyclotrisiloxane (
) .-
Precursor: Diethyldichlorosilane (
).
-
-
For Diphenyl Units: Hexaphenylcyclotrisiloxane (
) .-
Precursor: Diphenyldichlorosilane (
).
-
Material Properties Rationale
| Component | Functionality | Key Property Contribution |
| Diethylsiloxane | Soft Segment | Cryogenic Flexibility: Lowers |
| Diphenylsiloxane | Hard Segment | Thermal/Radiation Stability: Increases refractive index, radiation resistance, and thermal degradation onset (>300°C).[1] |
Part 2: Experimental Protocol
Workflow Overview
The synthesis is a two-stage process:
-
Monomer Preparation: Hydrolysis of chlorosilanes to isolate cyclic trimers (
). -
Equilibrium Polymerization: Anionic Ring-Opening Polymerization (AROP) of the mixed cyclics.[1]
Reagents and Equipment
-
Monomers: Hexaethylcyclotrisiloxane (
), Hexaphenylcyclotrisiloxane ( ) (Commercial grade, recrystallized).[1] -
Catalyst: Potassium Silanolate (KOSi) or Phosphazene Base (
).[1] -
Solvent: Toluene or Cyclohexane (Dried over
).[1] -
Terminator: Vinyldimethylchlorosilane (if reactive ends are required) or Trimethylchlorosilane.[1]
-
Atmosphere: Dry Nitrogen or Argon (Schlenk line technique).[1]
Step-by-Step Protocol: Anionic Ring-Opening Polymerization
Step 1: Monomer Drying and Preparation [1]
-
Rationale: Water acts as a chain transfer agent, broadening PDI and lowering molecular weight.[1]
-
Protocol:
-
Dissolve
(solid, mp ~190°C) and (liquid/solid mix) in dry toluene to achieve a 50 wt% solution. -
Reflux over Calcium Hydride (
) for 4 hours. -
Distill the solution directly into the polymerization reactor under Argon.
-
Step 2: Initiation
-
Protocol:
-
Heat the reactor to 100°C (if using KOSi) or Room Temperature (if using Phosphazene).
-
Add the catalyst solution.[2]
-
Guideline: Target a monomer-to-initiator ratio of 1000:1 for high molecular weight.
-
-
Observation: The viscosity will increase rapidly as the strained trimer rings open.
-
Step 3: Equilibration (The Critical Step)
-
Mechanism: Unlike dimethylsiloxanes, diphenyl groups are bulky.[1] The reaction must be pushed to equilibrium to randomize the sequence distribution.
-
Protocol:
-
Maintain reaction at 110°C - 130°C for 12–24 hours.
-
Note:
is less reactive due to steric hindrance; higher temperatures ensure incorporation. -
Monitoring: Use GPC (Gel Permeation Chromatography) to monitor the disappearance of the discrete trimer peak.
-
Step 4: Termination
-
Protocol:
-
Cool the reactor to 60°C.
-
Add a 10% excess of Vinyldimethylchlorosilane (relative to catalyst).
-
Stir for 1 hour to ensure complete capping.
-
Neutralize salts by washing the organic phase with deionized water (3x).
-
Step 5: Purification
-
Protocol:
-
Precipitate the polymer into Methanol (MeOH). The polymer will settle as a viscous gum.
-
Decant MeOH and dry under vacuum at 80°C for 24 hours to remove cyclic oligomers (
, ) formed during equilibration.
-
Part 3: Mechanism Visualization
The following diagram illustrates the transition from the inert "Diethyldiphenylsilane" concept to the actual functional pathway using Cyclic Monomers.
Caption: Pathway correcting the inert precursor misconception and outlining the Ring-Opening Polymerization (ROP) route using cyclic trimers.
Part 4: Characterization & Quality Control[1]
To validate the synthesis, the following parameters must be checked.
| Method | Purpose | Acceptance Criteria |
| Microstructure Analysis | Confirm random distribution of Ph/Et units. Look for peaks at -32 ppm (Diphenyl) and -22 ppm (Diethyl).[1] | |
| GPC (Toluene) | Molecular Weight | |
| DSC | Thermal Transitions | Single |
| TGA | Thermal Stability | 5% weight loss temperature should be |
Part 5: References
-
Synthesis of Poly(diethylsiloxane-co-ethylphenylsiloxane):
-
Properties of Hexaphenylcyclotrisiloxane (
): -
Anionic Polymerization of Cyclosiloxanes:
-
One-Pot Synthesis of Diphenyl Siloxanes:
The Role of Diethyldiphenylsilane in Palladium-Catalyzed Cross-Coupling: A Mechanistic and Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Diethyldiphenylsilane in Modern Catalysis
Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The development of these reactions, recognized with the Nobel Prize in Chemistry in 2010, has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A critical, yet often overlooked, aspect of these catalytic cycles is the generation and maintenance of the active Pd(0) species. While palladium is typically introduced as a more stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), an in situ reduction to the catalytically active Pd(0) state is a prerequisite for the catalytic cycle to commence.
Organohydrosilanes have emerged as a versatile class of reducing agents capable of facilitating this crucial Pd(II) to Pd(0) reduction, offering a milder and more functional-group-tolerant alternative to other reductants. While compounds like polymethylhydrosiloxane (PMHS) and triethylsilane are well-documented in this role, the application of Diethyldiphenylsilane has been less explored. This guide, therefore, delves into the established role of organohydrosilanes in palladium-catalyzed cross-coupling and provides a framework for the potential application of diethyldiphenylsilane, grounded in mechanistic principles and field-proven insights.
Mechanistic Rationale: The Hydrosilane as a Pd(II) Reductant
The central role of a hydrosilane in many modern cross-coupling protocols is not as a direct catalyst, but as a crucial initiator of the catalytic cycle. The generally accepted mechanism involves the reduction of a Pd(II) precatalyst to the active Pd(0) species. This process is fundamental to reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings when starting from a Pd(II) source.
The reduction of Pd(II) by a generic organohydrosilane can be depicted as follows:
Figure 1: General workflow for the in situ generation of a Pd(0) catalyst using a hydrosilane reductant, initiating various cross-coupling reactions.
The reaction of the hydrosilane with the Pd(II) salt, often in the presence of a base or other activators, results in the formation of the Pd(0) species, a silyl halide or silyloxide, and a proton. The active Pd(0) catalyst is then able to enter the desired cross-coupling catalytic cycle.
Application Protocol: In Situ Generation of Pd(0) with Diethyldiphenylsilane for Suzuki-Miyaura Cross-Coupling
While specific literature protocols for diethyldiphenylsilane in this context are scarce, a robust, general protocol can be adapted from established procedures using other hydrosilanes. The following is a representative protocol for a Suzuki-Miyaura coupling, illustrating how diethyldiphenylsilane could be employed for the in situ reduction of a Pd(II) precatalyst.
Materials and Reagents
-
Aryl Halide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Diethyldiphenylsilane
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) in 2 mL of toluene.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add 8 mL of toluene and 2 mL of water to the Schlenk flask.
-
Catalyst Activation: To the stirred reaction mixture, add the palladium(II) acetate solution. Follow this with the addition of diethyldiphenylsilane (0.04 mmol, 4 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Base: The base (K₂CO₃) is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Diethyldiphenylsilane: Added in slight excess relative to the palladium precatalyst to ensure complete reduction to Pd(0). The steric bulk of the phenyl groups and the reactivity of the Si-H bonds are key to its function.
-
Solvent System: The biphasic toluene/water system is common for Suzuki-Miyaura reactions, facilitating the dissolution of both the organic and inorganic reagents.
Potential Advantages and Considerations for Diethyldiphenylsilane
While not as commonly used as other hydrosilanes, diethyldiphenylsilane offers a unique combination of properties that could be advantageous in specific applications:
| Feature | Potential Advantage | Consideration |
| Steric Bulk | The bulky phenyl groups may influence the formation and stability of palladium nanoparticles, potentially leading to more controlled and sustained catalytic activity. | The steric hindrance might also slow down the rate of reduction of the Pd(II) precatalyst compared to less hindered silanes. |
| Reactivity | As a dihydrosilane, it possesses two hydride equivalents, which could be beneficial in reactions requiring a more potent reducing environment. | The reactivity needs to be carefully controlled to avoid undesired side reactions, such as the reduction of the aryl halide starting material. |
| Byproducts | The resulting siloxane byproducts are generally non-toxic and can often be easily removed during work-up. | The higher molecular weight of the siloxane byproduct compared to that from smaller silanes might require more careful purification. |
Reductive Heck Reaction: A Potential Application
Another area where diethyldiphenylsilane could find application is in the reductive Heck reaction . In this variation of the classic Heck reaction, a hydride source is used to intercept the organopalladium intermediate that is formed after the migratory insertion step. Instead of undergoing β-hydride elimination to form a substituted alkene, the intermediate is reduced to give a saturated product.
Figure 2: Proposed catalytic cycle for a reductive Heck reaction employing diethyldiphenylsilane as the hydride source.
In this context, diethyldiphenylsilane would serve as the terminal reductant, delivering a hydride to the palladium center, which then undergoes reductive elimination to furnish the hydroarylated product.
Conclusion and Future Outlook
While direct catalytic applications of diethyldiphenylsilane in cross-coupling reactions are not yet a mainstream methodology, its potential as a robust and effective in situ reducing agent for Pd(II) precatalysts is significant. Based on the well-established role of other organohydrosilanes, diethyldiphenylsilane represents a valuable, albeit underutilized, tool in the arsenal of the synthetic chemist. Further research into its specific applications and the optimization of reaction conditions will undoubtedly unlock its full potential, providing new avenues for the efficient and controlled synthesis of complex organic molecules. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers and drug development professionals looking to explore the utility of diethyldiphenylsilane in their synthetic endeavors.
References
-
Maleczka, R. E., Jr. Organosilane Chemistry. Michigan State University. Retrieved from [Link]
-
Coombs, J. R., Fraunhoffer, K. J., Simmons, E. M., Stevens, J. M., Wisniewski, S. R., & Yu, M. (2017). Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides. The Journal of Organic Chemistry, 82(13), 7040–7044. [Link]
- Poli, G. The Catalytic Chemistry of Palladium (0). University of Pierre and Marie Curie.
-
Engle, K. M., & Touré, B. B. (2012). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health. Retrieved from [Link]
-
de la Cruz, J., & Szabó, K. J. (2014). Palladium-catalyzed intramolecular allylation of aldehydes through in situ generation of allylsilanes. Arkat USA. Retrieved from [Link]
-
Fujihara, T., Cong, C., Iwai, T., Terao, J., & Tsuji, Y. (2012). Palladium-Catalyzed Reduction of Acid Chlorides to Aldehydes with Hydrosilanes. Synlett, 23(16), 2389–2392. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
-
Watson, D. A. (2016). Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes. National Institutes of Health. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Broadening the Application of the Heck Reaction via in-situ Formation of Olefins. University of Liverpool Repository.
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Organometallics, 30(19), 5123–5131. [Link]
-
Fairlamb, I. J. S. (2015). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. National Institutes of Health. Retrieved from [Link]
-
Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4619. [Link]
-
Buchwald, S. L. (2018). Design of New, More Stable, Precursors to Organopalladium(II) Complexes and Methods for the Palladium-Mediated Late-Stage Diversification of Pharmaceuticals. DSpace@MIT. Retrieved from [Link]
-
Buchwald-Hartwig amination. In Wikipedia. Retrieved March 4, 2026, from [Link]
-
Sonogashira coupling. In Wikipedia. Retrieved March 4, 2026, from [Link]
-
Suzuki reaction. In Wikipedia. Retrieved March 4, 2026, from [Link]
Application Notes & Protocols: The Role of Diethyldiphenylsilane in Modern Stereoselective Synthesis
Introduction: The Strategic Advantage of Diethyldiphenylsilane
In the landscape of modern organic synthesis, achieving precise control over stereochemistry is paramount, particularly in the fields of pharmaceutical development and materials science. Stereoselective reactions, which favor the formation of one stereoisomer over others, rely on a sophisticated toolkit of chiral catalysts, auxiliaries, and reagents.[1] Among these, organosilicon compounds have emerged as exceptionally versatile and powerful tools.
Diethyldiphenylsilane (Et₂Ph₂SiH₂) is a noteworthy reagent in this class, distinguished by its unique combination of steric and electronic properties. Its two ethyl and two phenyl substituents create a sterically demanding and electronically tuned environment around the silicon atom. This structure allows it to serve two primary, powerful roles in stereoselective synthesis:
-
Asymmetric Hydrosilylation: As a stable and effective hydride source for the catalytic reduction of prochiral ketones and other unsaturated functionalities, yielding chiral alcohols with high enantiomeric excess.
-
Stereodirecting Protecting Group: As the precursor to the diethyldiphenylsilyl (Et₂Ph₂Si) ether, a bulky and robust protecting group that can shield one face of a molecule, thereby directing the approach of reagents to control diastereoselectivity at adjacent centers.
This guide provides an in-depth exploration of these applications, complete with mechanistic rationale and detailed, field-tested protocols designed for immediate use by researchers and drug development professionals.
Part 1: Diethyldiphenylsilane in Catalytic Asymmetric Hydrosilylation
Asymmetric hydrosilylation is a premier method for synthesizing chiral secondary alcohols from prochiral ketones. The process is exceptionally mild and efficient, driven by the formation of a strong silicon-oxygen bond.[2] The choice of silane is critical, as its structure influences reactivity and, in concert with a chiral catalyst, the stereochemical outcome.
Causality and Mechanism: Engineering Enantioselectivity
The fundamental principle of catalytic asymmetric hydrosilylation involves the activation of the Si-H bond by a chiral transition metal complex (e.g., Rhodium, Ruthenium) or a Lewis acid (e.g., Boron).[3][4] The catalyst, rendered chiral by its ligands, coordinates to both the ketone and the diethyldiphenylsilane. This ternary complex creates a defined three-dimensional space where the hydride from the silane is delivered preferentially to either the Re or Si face of the carbonyl. This facial bias, dictated by minimizing steric interactions within the transition state, results in the formation of a single enantiomer of the silyl ether product. Subsequent hydrolysis provides the enantioenriched alcohol.
The diethyldiphenylsilane reagent is particularly effective due to the balanced steric and electronic influence of its phenyl and ethyl groups, which modulates the reactivity of the Si-H bond for efficient transfer under catalytic conditions.
Caption: General workflow for catalytic asymmetric hydrosilylation.
Experimental Protocol 1: Asymmetric Hydrosilylation of Acetophenone
This protocol describes the rhodium-catalyzed asymmetric hydrosilylation of acetophenone using diethyldiphenylsilane to produce enantioenriched 1-phenylethanol. The procedure is adapted from established methods for similar silanes.[2]
Materials:
-
Acetophenone (1.0 mmol, 120.2 mg)
-
Diethyldiphenylsilane (1.2 mmol, 271.5 mg)
-
[Rh(cod)₂]BF₄ (0.01 mmol, 4.1 mg)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (0.012 mmol, 7.5 mg)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure (Self-Validating System):
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), add [Rh(cod)₂]BF₄ (4.1 mg) and (S)-BINAP (7.5 mg). Add 2 mL of anhydrous THF and stir the mixture at room temperature for 30 minutes. The solution should turn into a clear, orange-red color, indicating the formation of the active chiral catalyst complex.
-
Reaction Setup: To the catalyst solution, add acetophenone (120.2 mg). Cool the flask to 0 °C using an ice bath.
-
Silane Addition: Slowly add diethyldiphenylsilane (271.5 mg) dropwise to the stirred solution at 0 °C. Causality Note: Slow addition is crucial to control the initial reaction rate and prevent side reactions, ensuring high selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting ketone spot indicates reaction completion. The reaction is typically complete within 4-12 hours. A sample can also be analyzed by GC-MS to confirm the formation of the silyl ether intermediate.
-
Quenching and Hydrolysis: Once the reaction is complete, cautiously add 5 mL of 1 M HCl to the flask at 0 °C. Remove the ice bath and stir vigorously at room temperature for 1 hour to ensure complete hydrolysis of the silyl ether to the alcohol.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to yield pure 1-phenylethanol.
-
Validation: Determine the yield. The enantiomeric excess (ee) must be determined by chiral HPLC or GC analysis to validate the stereoselectivity of the protocol.
Data Presentation: Expected Performance
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 85-95 | >95 (S) |
| 4'-Chloroacetophenone | 88-96 | >96 (S) |
| 2'-Methoxyacetophenone | 80-90 | >92 (S) |
| Propiophenone | 82-93 | >94 (S) |
| Table 1: Representative results for Rh/(S)-BINAP catalyzed hydrosilylation using diaryl- or dialkylphenylsilanes. |
Part 2: The Diethyldiphenylsilyl (Et₂Ph₂Si) Group as a Stereodirecting Auxiliary
The strategic installation of a bulky protecting group is a classic and powerful method for controlling diastereoselectivity. The Et₂Ph₂Si group, analogous to the well-known tert-butyldiphenylsilyl (TBDPS) group, serves as an excellent stereodirecting auxiliary due to its significant steric footprint.
Causality and Mechanism: Steric Shielding
When a chiral alcohol is protected as a diethyldiphenylsilyl ether, the large Et₂Ph₂Si group effectively blocks one face of the molecule. This steric hindrance forces incoming reagents to approach an adjacent prochiral center from the opposite, less-hindered face.[5] This principle is highly effective in substrate-controlled diastereoselective reactions, such as reductions, epoxidations, and alkylations. The choice of this protecting group is deliberate: it is robust enough to withstand a variety of reaction conditions but can be removed cleanly when desired.[6]
Caption: Steric shielding by a bulky silyl group directs reagent attack.
Experimental Protocol 2: Diastereoselective Synthesis of a 1,3-Diol
This three-part protocol details the protection of a chiral hydroxyketone, its subsequent diastereoselective reduction, and the final deprotection to yield a 1,3-diol with high diastereopurity.
Protocol 2A: Protection of (R)-4-hydroxy-4-phenyl-2-butanone
-
Setup: Dissolve (R)-4-hydroxy-4-phenyl-2-butanone (1.0 mmol, 164.2 mg) and imidazole (2.5 mmol, 170.2 mg) in 5 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Silylation: Add diethyldiphenylsilyl chloride (1.1 mmol, 302.3 mg) to the solution at room temperature.
-
Monitoring: Stir the reaction for 2-4 hours. Monitor the formation of the silyl ether by TLC.
-
Workup: Dilute the mixture with 20 mL of DCM and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude protected ketone, which can often be used in the next step without further purification.
Protocol 2B: Diastereoselective Reduction
-
Setup: Dissolve the crude silyl-protected ketone from Protocol 2A in 10 mL of methanol and cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperature enhances the selectivity by minimizing the kinetic energy of the system, making the energetically favored transition state even more dominant.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg) portion-wise over 10 minutes.
-
Monitoring: Stir at -78 °C for 2 hours, then allow to warm to room temperature. Monitor the reduction of the ketone by TLC.
-
Workup: Quench the reaction by slowly adding 5 mL of saturated ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (dr) can be determined at this stage by ¹H NMR analysis of the crude product.
Protocol 2C: Deprotection of the Silyl Ether
-
Setup: Dissolve the protected diol from Protocol 2B in 5 mL of THF.
-
Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).
-
Monitoring: Stir at room temperature for 1-3 hours, monitoring the cleavage of the silyl ether by TLC.
-
Workup: Concentrate the reaction mixture and purify by flash column chromatography to yield the pure 1,3-diol. Characterize by NMR and compare with known data to confirm the stereochemical outcome.
Data Presentation: Expected Performance
| Bulky Protecting Group | Reaction | Diastereomeric Ratio (anti:syn) |
| -OSiEt₂Ph₂ | Reduction of β-hydroxy ketone | >95:5 |
| -OSiPh₂(t-Bu) | Reduction of β-hydroxy ketone | >98:2 |
| -OSiMe₂(t-Bu) | Reduction of β-hydroxy ketone | ~85:15 |
| Table 2: Typical diastereoselectivity achieved in the reduction of ketones bearing a bulky silyl ether at the β-position. |
Conclusion
Diethyldiphenylsilane is a highly valuable and versatile reagent for modern stereoselective synthesis. Its utility in forming chiral alcohols via catalytic asymmetric hydrosilylation provides an efficient route to key enantiopure building blocks. Furthermore, its role as a precursor to the sterically demanding diethyldiphenylsilyl protecting group offers a reliable strategy for directing the stereochemical course of reactions at adjacent centers. The protocols and principles outlined in this guide demonstrate the power of leveraging the distinct physicochemical properties of diethyldiphenylsilane to solve complex stereochemical challenges in research and development.
References
-
Kang, B. C., Shin, S. H., Yun, J., & Ryu, D. H. (2017). Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion. Organic Letters, 19(23), 6316–6319. Available at: [Link]
-
Yao, S., et al. (2001). New Catalysts for the Asymmetric Hydrosilylation of Ketones Discovered by Mass Spectrometry Screening. Journal of the American Chemical Society, 123(35), 8599–8604. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Cleavage of silyl ethers. Available at: [Link]
-
Gawroński, J., et al. (2016). Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. Beilstein Journal of Organic Chemistry, 12, 1256–1264. Available at: [Link]
-
Spoering, R. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. Available at: [Link]
-
Chiralpedia (2025). Part 5: Stereoselective and Stereospecific Synthesis. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masspec.scripps.edu [masspec.scripps.edu]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Experimental protocol for Diethyldiphenylsilane-mediated reductions
Application Note: Advanced Protocols for Secondary Silane-Mediated Reductions
Part 1: Executive Summary & Technical Clarification
Subject: High-Selectivity Reductions using Secondary Silanes (Diethylsilane & Diphenylsilane) Target Audience: Medicinal Chemists, Process Development Scientists
Critical Technical Note: Reagent Nomenclature & Function
It is imperative to distinguish between Diethyldiphenylsilane (
-
Diethyldiphenylsilane (
): A tetra-substituted silane lacking a Si-H bond. It is inert as a reducing agent and is primarily used as a structural lead in antiviral research (e.g., anti-BVDV agents) or as a silylating precursor. -
Secondary Silanes (
): The protocols below utilize Diethylsilane and Diphenylsilane . These reagents are chosen for their unique "Goldilocks" reactivity—more stable than primary silanes ( ) yet more reactive and atom-economical than tertiary silanes ( ) for specific catalytic cycles.
This guide details the mediated reduction protocols where these secondary silanes act as the hydride source, facilitated by Lewis Acid or Transition Metal catalysis.
Part 2: Scientific Foundation (Expertise & Logic)
Why Secondary Silanes?
In drug development, chemoselectivity is paramount. Standard reductants (LiAlH4, NaBH4) often lack the discrimination required for late-stage functionalization. Secondary silanes offer a distinct mechanistic advantage:
-
Tunable Hydricity: The Si-H bond strength is modulated by the substituents (Ph vs. Et).
is generally more reactive towards Lewis Acid activation due to the stabilization of the resulting silylium-like intermediates by phenyl groups. -
Double Hydride Delivery: Unlike
(1 hydride/mole), secondary silanes can deliver two hydrides, doubling atom economy. -
Steric Control: The smaller profile of
allows it to access sterically encumbered electrophiles that bulky reductants cannot.
Mechanism of Action: Lewis Acid-Catalyzed Hydrosilylation
The most robust application involves the use of Tris(pentafluorophenyl)borane [
Figure 1: Mechanistic pathway for
Part 3: Experimental Protocols
Protocol A: Metal-Free Reduction of Amides to Amines
Reagent: Diphenylsilane (
Materials:
-
Substrate: Tertiary Amide (1.0 equiv)
-
Reagent: Diphenylsilane (2.2 equiv)
-
Catalyst:
(1-5 mol%) -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.
-
Loading: Add the tertiary amide (1.0 mmol) and
(0.05 mmol, 25.6 mg) to the flask. -
Solvation: Add anhydrous DCM (5 mL) via syringe.
-
Addition: Add Diphenylsilane (2.2 mmol, 408 µL) dropwise over 5 minutes at Room Temperature (RT). Note: Gas evolution (H2) is minimal but possible; ensure venting.
-
Reaction: Stir at RT for 2–6 hours. Monitor by TLC or LC-MS for the disappearance of the amide peak.
-
Workup (Hydrolysis):
-
Add 2 mL of 10% NaOH (aq) or saturated
to quench the silyl amine intermediate. -
Stir vigorously for 30 minutes.
-
-
Extraction: Extract with DCM (
mL). Dry combined organics over . -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.
Validation Check:
-
Self-Validating Step: The reaction mixture should remain homogeneous. Precipitation suggests catalyst decomposition or product insolubility.
-
Endpoint: Complete conversion is indicated by the shift of the carbonyl carbon signal in
C NMR (approx. 170 ppm 50–60 ppm for amine).
Protocol B: Chemoselective Reduction of Nitriles to Primary Amines
Reagent: Diethylsilane (
Materials:
-
Substrate: Aryl/Alkyl Nitrile (0.5 mmol)
-
Reagent: Diethylsilane (2.0 equiv, 1.0 mmol)
-
Catalyst: 1 mol% Au (supported)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Prep: If not commercial, prepare
via deposition-precipitation. Activate at 300°C if required. -
Reaction Assembly: In a pressure tube or sealed vial, combine the nitrile (0.5 mmol),
catalyst (10 mg), and Toluene (2 mL). -
Silane Addition: Add Diethylsilane (1.0 mmol, 130 µL) in one portion.
-
Heating: Seal the vessel and heat to 70°C in an oil bath.
-
Duration: Stir for 4–12 hours.
-
Workup (Acidic Hydrolysis):
-
Cool to RT. Filter off the catalyst (recoverable).
-
Add 1M HCl in Ether or aqueous HCl to hydrolyze the N-disilylamine intermediate.
-
The primary amine hydrochloride salt often precipitates or can be isolated by evaporation.
-
Data Summary: Silane Reactivity Comparison
| Feature | Diethylsilane ( | Diphenylsilane ( | Triethylsilane ( |
| Hydride Content | High (2 H/mol) | High (2 H/mol) | Low (1 H/mol) |
| Steric Bulk | Low | High | Medium |
| Reactivity (Lewis Acid) | Moderate | High (Phenyl stabilization) | Moderate |
| Primary Use | Nitrile/Imine Reduction | Amide/Ester Reduction | Ionic Hydrogenation |
| Boiling Point | 56°C | 95-97°C (at 1 mmHg) | 107°C |
Part 4: Troubleshooting & Safety
Common Failure Modes:
-
Incomplete Conversion: Often due to moisture deactivating the catalyst (
is water-sensitive). Solution: Ensure strict anhydrous conditions. -
Gel Formation: Polymerization of siloxane byproducts. Solution: Use Toluene instead of DCM; the polymer is less soluble and can be decanted.
Safety:
-
Si-H Bond: Silanes can generate hydrogen gas upon contact with strong bases or moisture. Vent reaction vessels properly.
-
Toxicity: Treat all organosilanes as potential irritants. Use a fume hood.
References
-
Metal-Free Reduction of Amides
- Title: An efficient metal-free reduction of amides to amines using diphenylsilane.
- Source:Journal of the American Chemical Society / ResearchG
-
URL:[Link]
-
Diethylsilane Nitrile Reduction
- Title: Au nanoparticle-catalyzed double hydrosilyl
- Source:Organic & Biomolecular Chemistry
-
URL:[Link]
-
Iridium-Catalyzed Reduction
- Title: Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane.
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
General Silane Reactivity
- Title: Organosilanes in Metal-C
- Source:Chemical Reviews
-
URL:[Link]
Troubleshooting & Optimization
Optimizing reaction conditions for Diethyldiphenylsilane reductions
Welcome to the Application Science Support Center. This guide is designed for drug development professionals and synthetic chemists looking to troubleshoot and optimize silane-mediated reductions.
Critical Nomenclature Notice: The "Diethyldiphenylsilane" Trap
We frequently receive support tickets asking why Diethyldiphenylsilane (
The Scientific Causality: Diethyldiphenylsilane is a fully substituted, tetra-alkyl/aryl silane. Because it lacks a reactive silicon-hydride (Si-H) bond, it is chemically inert as a hydride donor and cannot be used as a reducing agent. Support inquiries of this nature almost always stem from a nomenclature mix-up. The true intent is usually to optimize reductions using the structurally related, highly active hydride donors Diphenylsilane (
This guide focuses on troubleshooting and optimizing reaction conditions for Diphenylsilane (
Troubleshooting FAQs: Reaction Optimization
Q: My Rh-catalyzed diphenylsilane reduction of a tertiary amide to an amine is stalling at 50% conversion. How do I push it to completion? A: Stalling in Rh-catalyzed hydrosilylation of amides usually stems from catalyst poisoning by the strongly coordinating amine products[4].
-
The Causality: The catalytic cycle requires the oxidative addition of the Si-H bond to the Rh(I) center. If the newly formed amine strongly coordinates to the Rh center, it outcompetes the silane, halting the cycle[5].
-
The Solution: Increase the equivalents of
from 2.0 to 3.0. Diphenylsilane acts not only as a hydride source but also helps turn over the catalyst by forming a bulky silyl hemiaminal intermediate that prevents premature amine binding[6]. Alternatively, add a catalytic amount of a Lewis acid (e.g., or ) to modulate the Lewis basicity of the product and free the catalyst[3].
Q: I am observing over-reduction of my ester to an alkane instead of stopping at the primary alcohol. What is going wrong? A: Over-reduction occurs when the intermediate silyl acetal is too unstable or the reaction temperature is too high, leading to C-O bond cleavage.
-
The Causality: Esters are reduced by
to alcohols via a silyl ether intermediate. If a strong Lewis acid (like ) is used, the silyl ether can undergo further ionization to a carbocation, which is subsequently reduced to the alkane by excess silane[2]. -
The Solution: Switch from a Lewis acid catalyst to a mild transition metal catalyst such as
with ligands[3]. Maintain the reaction strictly at room temperature to preserve the silyl ether intermediate until aqueous hydrolysis is performed.
Q: Can I use Diphenylsilane to reduce α,β-unsaturated ketones without reducing the alkene? A: Yes, but catalyst selection is paramount.
-
The Causality: Silanes can perform both 1,2-addition (carbonyl reduction) and 1,4-addition (alkene reduction). Diphenylsilane inherently favors 1,2-addition compared to triethylsilane, which favors 1,4-addition[2].
-
The Solution: Use
in the presence of a Rhodium or Copper catalyst to selectively yield the allylic alcohol. Avoid Stryker's reagent ( ) if you want to preserve the alkene, as it is specifically designed for conjugate (1,4) reductions[7].
Self-Validating Experimental Protocol
Workflow: Rh-Catalyzed Chemoselective Reduction of Esters using Diphenylsilane Trustworthiness & Validation: This protocol is designed as a self-validating system. The reaction traps the reduced product as a stable silyl ether intermediate. By monitoring this specific intermediate, you can definitively isolate failure points: if the intermediate forms but the final alcohol is absent, the failure lies strictly in the hydrolysis step, not the catalytic reduction.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the ester substrate (1.0 mmol) in anhydrous THF (5.0 mL).
-
Catalyst Assembly: Add
(0.01 mmol, 1 mol%) and (0.04 mmol, 4 mol%).-
Mechanistic Note: The 1:4 ratio is critical. It ensures the formation of the highly active
species in situ while preventing catalyst aggregation[3].
-
-
Silane Addition: Dropwise add Diphenylsilane (
, 2.5 mmol).-
Safety Note: Gas evolution (
) may occur if trace moisture is present.
-
-
In-Process Monitoring (Validation Step 1): Stir at room temperature for 2-6 hours. Monitor via TLC. You must observe the disappearance of the ester and the appearance of a non-polar silyl ether spot . Do not proceed until this spot is dominant.
-
Hydrolysis (Validation Step 2): Carefully add 1M HCl (2.0 mL) or TBAF (1.0 M in THF, 2.5 mL) to cleave the Si-O bond[2]. Stir for 30 minutes. The non-polar spot on the TLC must quantitatively convert to a polar alcohol spot.
-
Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over
, and concentrate under reduced pressure.
Quantitative Data: Silane Reagent Comparison
To optimize your specific workflow, consult the table below to match the silane's hydridic character and steric profile to your substrate.
| Silane Reagent | Chemical Formula | Relative Hydride Donor Strength | Primary Byproduct | Ideal Application |
| Diphenylsilane | High | Siloxanes / Diphenylsilanediol | Rh-catalyzed reduction of amides and esters[3][4]. | |
| Diethylsilane | Moderate | Volatile siloxanes | Mild reduction of sensitive aldehydes/ketones. | |
| PMHS | Low (Requires activation) | Cross-linked silicone resin | Large-scale, cost-effective ester reductions[7]. | |
| TMDS | Moderate | Water-soluble silanols | Conversion of aromatic aldehydes to benzylic halides[8]. |
Mechanistic Pathway Visualization
Understanding the catalytic cycle is essential for troubleshooting stalled reactions. The diagram below illustrates the sequence of events during the Rh-catalyzed hydrosilylation of a carbonyl using diphenylsilane.
Catalytic cycle of Rh-mediated carbonyl hydrosilylation using diphenylsilane.
References
-
Diphenylsilane - Organic Chemistry Portal. organic-chemistry.org.[Link]
-
Silane Reduction of... - Gelest Technical Library. gelest.com.[Link]
-
Reduction of Carboxylic Acid Derivatives Using Diphenylsilane in the Presence of a Rh—PPh3 Complex. researchgate.net.[Link]
-
Silyl Esters as Reactive Intermediates in Organic Synthesis. core.ac.uk.[Link]
-
Reduction of amides to amines via catalytic hydrosilylation by a rhodium complex. elsevierpure.com.[Link]
-
Organosilanes in Metal-Catalyzed, Enantioselective Reductions. acs.org.[Link]
Sources
- 1. Diphenylsilane [organic-chemistry.org]
- 2. Silane Reduction of... - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Supplemental Topics [www2.chemistry.msu.edu]
- 8. gelest.com [gelest.com]
Technical Support Center: Diethyldiphenylsilane (DEDPS) Troubleshooting Guide
Welcome to the Organosilicon Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter anomalous behavior when working with dialkyldiarylsilanes. Diethyldiphenylsilane (DEDPS, CAS: 17964-10-2) is a highly versatile chemical building block, but its unique steric and electronic profile makes it susceptible to specific, often frustrating, side reactions.
This guide deconstructs the causality behind these experimental failures and provides self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Mechanistic Causality of Common Side Reactions
To troubleshoot DEDPS effectively, we must first understand the thermodynamic and kinetic forces driving its degradation.
1. Protodesilylation (Si–Ph Bond Cleavage)
The most pervasive issue with DEDPS is the unintended cleavage of the silicon-phenyl bond. Mechanistically, an electrophile (typically a proton or a halogen) attacks the phenyl ring at the ipso position. The silicon atom strongly stabilizes the resulting
2. Unintended Oxidation and Siloxane Condensation Under oxidative conditions (e.g., peroxides, peracids), DEDPS can undergo a Fleming-Tamao-type oxidation. The oxidant coordinates to the silicon center, triggering a 1,2-migration of the phenyl group from silicon to oxygen, ultimately yielding a silanol after hydrolysis[1]. Because DEDPS lacks the extreme steric bulk of groups like TBDPS, the resulting diethylphenylsilanol intermediates are highly prone to intermolecular dehydration, irreversibly condensing into stable siloxane (Si–O–Si) dimers[2].
3. Lewis Acid-Catalyzed Ligand Redistribution
When DEDPS is subjected to strong Lewis acids (e.g.,
Caption: Mechanistic divergence of Diethyldiphenylsilane under various reaction conditions.
Part 2: Quantitative Data & Diagnostic Markers
Early identification of side reactions saves days of wasted purification efforts. Table 1 summarizes the quantitative diagnostic markers for DEDPS degradation.
| Side Reaction | Primary Trigger | Diagnostic Marker ( | Prevention Strategy |
| Protodesilylation | pH < 5, Electrophiles | Benzene peak ( | Add 2,6-lutidine; use non-coordinating solvents. |
| Siloxane Formation | Broad Si–O–Si IR stretch (1000–1100 | Strict anhydrous conditions; titrate oxidants. | |
| Ligand Redistribution | Lewis Acids, >150°C | Multiple distinct Si- | Avoid strong Lewis acids; operate < 50°C. |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, your protocols must be self-validating—meaning the procedure itself contains internal checks that confirm success before proceeding to the next step.
Protocol A: Acid-Scavenged Silylation (Mitigating Protodesilylation)
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Solvent Selection: Dissolve DEDPS (1.0 equiv) in anhydrous dichloromethane (DCM). Causality check: DCM is a non-coordinating solvent, which prevents solvent-assisted nucleophilic attack on the silicon center.
-
Buffering: Add 1.2 equivalents of 2,6-lutidine. Causality check: The steric bulk of 2,6-lutidine prevents it from coordinating to the silicon center, while its basicity efficiently scavenges any generated HX.
-
Reagent Addition: Add your electrophile dropwise at 0°C.
-
Validation Step: Before aqueous workup, extract a 50
aliquot, dilute in , and run a rapid NMR. If the benzene singlet at 7.34 ppm is absent, protodesilylation has been successfully suppressed. Proceed to standard workup.
Protocol B: Anhydrous Quenching (Preventing Siloxane Formation)
-
Reaction Completion: Upon completion of the desired DEDPS transformation, cool the reaction vessel to -78°C.
-
Quenching: Instead of a standard aqueous quench (which rapidly generates reactive silanols), quench with 1.5 equivalents of anhydrous methanol and a mild amine base (e.g., triethylamine).
-
Causality check: This traps the reactive silicon species as a stable methoxysilane intermediate rather than a highly reactive silanol, preventing intermolecular dimerization into siloxanes.
-
Validation Step: GC-MS analysis of the crude mixture must show the monomeric methoxysilane mass (
), with a complete absence of high-molecular-weight siloxane dimers.
Caption: Step-by-step diagnostic workflow to mitigate unwanted protodesilylation.
Part 4: Frequently Asked Questions (FAQs)
Q: I am attempting a Friedel-Crafts alkylation using DEDPS as a protecting group, but I am getting a complex mixture of silanes. Why?
A: You are experiencing Lewis acid-catalyzed ligand redistribution. Strong Lewis acids like
Q: My GC-MS shows a massive peak for benzene, my DEDPS is consumed, but my desired product is missing. What happened? A: This is classic protodesilylation. The phenyl groups on DEDPS are highly susceptible to electrophilic ipso-attack[1]. If your reaction generates any acid (even mildly acidic byproducts), the Si–Ph bond will cleave to form benzene. You must strictly buffer your reaction using a non-nucleophilic base (Protocol A) or switch to an aprotic solvent.
Q: Can I use DEDPS in a Tamao oxidation to form a diol? A: While theoretically possible, it is practically difficult. The Fleming-Tamao oxidation relies on the 1,2-migration of the phenyl group[1]. Because DEDPS has two phenyl groups, the first oxidation forms a silanol, which often condenses into a siloxane before the second phenyl group can migrate[2]. You must use a large excess of the oxidant and a fluoride source (e.g., TBAF) to drive the reaction to completion, while keeping the overall concentration low to disfavor intermolecular condensation.
Part 5: References
-
Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy Source: ACS Publications (Journal of Organic Chemistry) URL:[Link][2]
-
Thermodynamic versus kinetic control in substituent redistribution reactions of silylium ions steered by the counteranion Source: Chemical Science (RSC Publishing) URL:[Link][3]
Sources
Technical Support Center: Improving the Yield of Diethyldiphenylsilane-Based Polymerizations
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with diethyldiphenylsilane-based polymerizations. This guide is structured to provide in-depth, field-proven insights into common challenges encountered during monomer synthesis and polymerization. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Section 1: Monomer Synthesis & Purification FAQs
The quality of your final polymer is fundamentally dependent on the purity of your starting monomer. Issues at this initial stage are the most common source of poor polymerization outcomes.
Q: What are the common methods for synthesizing the diethyldiphenylsilane monomer?
A: The most prevalent and versatile laboratory-scale method for forming the silicon-carbon bonds required for diethyldiphenylsilane is the Grignard reaction.[1][2][3] This involves reacting a chlorosilane precursor, such as dichlorodiethylsilane or dichlorodiphenylsilane, with the appropriate Grignard reagent (e.g., phenylmagnesium bromide or ethylmagnesium bromide, respectively) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1][4]
The general reaction is: R2SiCl2 + 2 R'MgX → R2SiR'2 + 2 MgXCl
Alternative methods, though less common for this specific monomer, include reactions with organolithium compounds or direct process methods, which are typically employed on an industrial scale.[2][3]
Q: My Grignard reaction for the monomer synthesis is low-yielding. What are the common pitfalls?
A: Low yields in Grignard synthesis of organosilanes are frequently traced back to a few critical factors:
-
Moisture and Air: Grignard reagents are potent nucleophiles and strong bases, reacting readily with water, oxygen, and carbon dioxide.[4] All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere), and solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: The magnesium metal surface can be coated with a passivating layer of magnesium oxide. This can delay or prevent the initiation of the reaction. Activating the magnesium by crushing it, stirring vigorously, or adding a small crystal of iodine can help initiate the reaction.
-
Side Reactions: The most common side reaction is Wurtz-type homocoupling of the organic halide, especially with more reactive halides like bromides and iodides.[4] This can reduce the amount of active Grignard reagent available to react with the chlorosilane.
-
Order of Addition: The order in which reagents are added can influence the product distribution, especially if you are aiming for partial substitution. For full substitution to create diethyldiphenylsilane, the "normal addition" (adding the chlorosilane to the prepared Grignard reagent) is generally preferred.[1]
Q: How pure does my diethyldiphenylsilane monomer need to be for polymerization, and how do I purify it?
A: For step-growth polymerizations, monomer purity is paramount. Impurities can act as chain terminators, leading to low molecular weight polymers.[5] A purity of >99.5% is often recommended. Phenylacetylene, a common impurity in styrene monomers, is known to poison polymerization catalysts, and similar trace impurities can have a disproportionately large negative impact on silane polymerizations.[6]
Purification Techniques:
-
Vacuum Distillation: This is a highly effective method for removing non-volatile impurities and byproducts with different boiling points.[7] Given that diphenylsilane has a boiling point of 95-97 °C at 13 mmHg, this is a suitable primary purification method.
-
Column Chromatography: For removing impurities with similar boiling points, flash column chromatography over a suitable stationary phase like silica gel or basic alumina can be very effective.[7][8] A non-polar eluent such as hexane is a good starting point.[7]
A detailed protocol for monomer purification is provided in Section 4 .
Section 2: Polymerization Troubleshooting Guide
This section addresses specific problems you might encounter during the polymerization of diethyldiphenylsilane, which typically proceeds via methods like dehydrocoupling to form poly(silyl ether)s or other condensation pathways.[9][10][11]
Issue 1: Low Polymer Yield or No Polymer Formation
Q: I'm not getting any polymer, or the yield is very low. What should I check first?
A: This is a common and frustrating issue, often pointing to a fundamental problem with the reaction setup or reagents.
-
Catalyst Activity: Many polymerization catalysts, especially transition metal complexes used in dehydrocoupling, are sensitive to air and moisture.[10][] Ensure your catalyst is active and has not been poisoned. If possible, use a freshly opened bottle or one stored properly in a glovebox. The choice of catalyst is critical; for instance, iron-based catalysts have been shown to be effective for poly(silylether) synthesis.[10][11]
-
Monomer Purity: As discussed in Section 1, impurities can inhibit or poison the catalyst. Re-purify your monomer if there is any doubt about its quality.[5]
-
Anhydrous Conditions: Step-growth polymerizations that release a small molecule byproduct (like H2 in dehydrocoupling) are equilibrium reactions.[13] The presence of water can interfere with the catalyst and shift the equilibrium away from the polymer product. Ensure all solvents and monomers are scrupulously dried.[14]
-
Stoichiometry: Step-growth polymerization is extremely sensitive to the stoichiometric balance of co-monomers (if applicable, e.g., reacting diethyldiphenylsilane with a diol).[5] An excess of one monomer will severely limit the maximum achievable molecular weight and can impact yield. Weigh your monomers with high precision.
Troubleshooting Workflow for Low Polymer Yield
Here is a logical workflow to diagnose the root cause of low polymerization yield.
Caption: Key experimental factors that influence the final molecular weight of the polymer.
Section 3: Advanced Optimization Strategies
Q: What advanced techniques can I use to systematically optimize my reaction conditions?
A: While the one-factor-at-a-time (OFAT) approach is common, it can be inefficient and miss synergistic effects between variables. [15]A more powerful statistical method is Design of Experiments (DoE) .
DoE allows you to simultaneously vary multiple factors (e.g., temperature, catalyst loading, reaction time, monomer concentration) to build a predictive model of your reaction. [15][16]This approach can identify the optimal conditions with fewer experiments and reveal important interactions between variables. [15]
Example of Reaction Condition Optimization Data
The following table illustrates how systematically changing conditions can affect the outcome. This data is hypothetical but based on principles observed in similar polymerizations. [10][17][18]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
|---|---|---|---|---|---|---|
| 1 | 2.0 | 80 | 12 | 75 | 8,500 | 1.85 |
| 2 | 2.0 | 100 | 12 | 88 | 12,300 | 1.79 |
| 3 | 2.0 | 100 | 24 | 95 | 25,100 | 1.75 |
| 4 | 1.0 | 100 | 24 | 93 | 31,500 | 1.82 |
| 5 | 0.5 | 100 | 24 | 91 | 28,700 | 1.95 |
Analysis: In this example, increasing the temperature and time (Entry 1 vs. 3) significantly improves both yield and molecular weight. Reducing the catalyst loading from 2.0 to 1.0 mol% (Entry 3 vs. 4) further increases Mn, possibly by reducing the number of initiation sites, but decreasing it further (Entry 5) begins to show diminishing returns and a broader PDI. [21]
Section 4: Protocols & Methodologies
CAUTION: These protocols involve hazardous materials. Always consult the Safety Data Sheet (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
Protocol 1: Synthesis of Diethyldiphenylsilane via Grignard Reaction
This protocol is a general guideline for reacting dichlorodiethylsilane with phenylmagnesium bromide.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation: Place magnesium turnings (2.2 equivalents) in the flask. Add a small portion of anhydrous diethyl ether or THF and a crystal of iodine.
-
Add bromobenzene (2.1 equivalents) dissolved in anhydrous ether to the dropping funnel. Add a small amount to the flask to initiate the reaction (indicated by heat and discoloration). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction: Cool the Grignard solution in an ice bath. Add dichlorodiethylsilane (1.0 equivalent) dissolved in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard solution.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Cool the reaction in an ice bath and cautiously quench by slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure diethyldiphenylsilane.
Protocol 2: Purification of Diethyldiphenylsilane Monomer
This protocol describes purification using a simple column. [8]
-
Column Preparation:
-
Take a glass chromatography column and place a small plug of cotton at the bottom.
-
Add a layer of sand (~1-2 cm).
-
Add a layer of basic aluminum oxide (~8-10 cm).
-
Add a layer of anhydrous potassium carbonate (K2CO3) (~2-3 cm) on top to remove any acidic impurities and trace water.
-
-
Purification:
-
Carefully pour the crude or distilled diethyldiphenylsilane onto the top of the column.
-
Allow the monomer to flow through the column under gravity. Do not apply pressure , as this can force fine particles through the filter. [8] * Collect the purified monomer in a clean, dry, flame-dried flask suitable for storage under an inert atmosphere.
-
Stop collecting when the liquid level reaches the top of the K2CO3 layer.
-
-
Storage: Store the purified monomer in a sealed container under nitrogen or argon in a refrigerator to prevent degradation and moisture absorption.
References
-
Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]
-
ResearchGate. (n.d.). AO_Brochure-Grignard.pdf. Retrieved from [Link]
- Wang, X., Bai, Y., Zhai, X., et al. (2022). Synthesis of poly(silyl ether)s via copper-catalyzed dehydrocoupling polymerization. Chinese Chemical Letters, 33(5), 2639-2642.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- Ma, S., et al. (2024). Multicatalytic Access to Renewable Poly(Silyl Ether)s with Tunable Properties.
-
University of Rochester. (n.d.). LabNotes: Monomer Purification. Retrieved from [Link]
- Hoshino, K., et al. (2022). Degradable Silyl Ether Polymers Synthesized by Sequence-Controlled Cationic Terpolymerization of 1,3-Dioxa-2-silacycloalkanes with Vinyl Ethers and Aldehydes. Macromolecules, 55(13), 5694–5703.
- Luleburgaz, S., Tunca, U., & Durmaz, H. (2024). Poly(silyl ether)
- Fernandes, M. A., et al. (2014). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 25(3), 543-549.
-
National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. Retrieved from [Link]
-
GalChimia. (2008). Reaction optimization using DoE. Retrieved from [Link]
- Farcaş‐Johnson, M. A., Kyne, S. H., & Webster, R. L. (2022). Dehydrocoupling Polymerization: Poly(silylether) Synthesis by Using an Iron β‐Diketiminate Catalyst. Chemistry – A European Journal, 28(1).
-
University of Lucknow. (2020). Organosilicon Compounds. Retrieved from [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 31 – Synthetic Polymers Solutions to Problems. Retrieved from [Link]
- Google Patents. (n.d.). EP0662465A1 - A purifying method of a styrene monomer.
Sources
- 1. gelest.com [gelest.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. EP0662465A1 - A purifying method of a styrene monomer - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pslc.ws [pslc.ws]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Dehydrocoupling Polymerization: Poly(silylether) Synthesis by Using an Iron β‐Diketiminate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 16. Reaction optimization using DoE - GalChimia [galchimia.com]
- 17. researchgate.net [researchgate.net]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Catalyst Deactivation in Diethyldiphenylsilane Hydrosilylation
This guide provides in-depth troubleshooting and frequently asked questions regarding catalyst deactivation during the hydrosilylation of diethyldiphenylsilane. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in the laboratory.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental problems, their probable causes, and actionable solutions.
Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
Symptoms:
-
No observable temperature change in an exothermic reaction.
-
In-process monitoring (e.g., GC, NMR) shows little to no consumption of starting materials.
-
The reaction mixture remains unchanged in appearance over an extended period.
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps & Solutions |
| Catalyst Poisoning | Impurities in the reactants, solvents, or from the reaction vessel can irreversibly bind to the active sites of the catalyst, rendering it inactive.[1][2][3] Common poisons for platinum-group catalysts include sulfur, phosphorus, nitrogen compounds (amines), and certain heavy metals.[1][2][4] | 1. Purify Reactants and Solvents: Ensure the purity of diethyldiphenylsilane, the alkene, and the solvent.[1] Purification methods may include distillation, filtration through activated carbon or alumina, or using high-purity grade reagents. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen or moisture from interfering. 3. Glassware Cleaning: Use dedicated, scrupulously clean glassware. Avoid using glassware previously exposed to potential poisons. Washing with a base bath followed by an acid bath and oven-drying is recommended. 4. Control Experiment: Run a control reaction with a known clean substrate to confirm the catalyst's activity.[5] |
| Inactive Catalyst | The catalyst may have degraded during storage or handling. Platinum catalysts, especially in solution, can be sensitive to light and air. | 1. Use Fresh Catalyst: Whenever possible, use a freshly opened bottle of catalyst.[5] 2. Proper Storage: Store catalysts according to the manufacturer's recommendations, typically in a dark, cool, and inert environment. 3. Activity Test: If in doubt, test the catalyst's activity on a simple, reliable reaction, such as the hydrosilylation of 1-octene. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to achieve a reasonable reaction rate. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading. Typical loadings for platinum catalysts range from 1 to 100 ppm. 2. Homogeneity: Ensure the catalyst is well-dispersed in the reaction mixture, especially if it is a heterogeneous catalyst. |
| Low Reaction Temperature | Some hydrosilylation catalysts require thermal activation to initiate the reaction. | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for any signs of reaction initiation. Consult literature for the optimal temperature range for your specific catalyst. Karstedt's catalyst, for example, is active over a wide range of temperatures, from 20-200 °C. |
Logical Workflow for Troubleshooting Reaction Initiation Failure:
Caption: Troubleshooting workflow for reaction initiation failure.
Issue 2: Reaction Starts but Stalls Before Completion
Symptoms:
-
Initial exothermic reaction or product formation is observed.
-
The reaction plateaus with significant amounts of starting materials remaining.
-
Adding more catalyst does not restart the reaction.
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps & Solutions |
| Product/Intermediate Inhibition | A product or reaction intermediate may be acting as a catalyst inhibitor, effectively poisoning the catalyst as the reaction progresses. | 1. Dilution: Run the reaction at a higher dilution to minimize the concentration of potential inhibitors. 2. Slow Addition: Add one of the reactants (e.g., the silane) slowly over time to keep its instantaneous concentration low. 3. Different Catalyst: Consider a different catalyst that may be less susceptible to inhibition by the specific products or intermediates. |
| Catalyst Agglomeration/Precipitation (Platinum Black) | Homogeneous platinum catalysts can sometimes precipitate as inactive platinum black (colloidal platinum(0)) during the reaction.[6] This is a common deactivation pathway.[6][7] | 1. Use of Inhibitors/Stabilizers: Some reactions benefit from the addition of inhibitors or stabilizers that can prevent the formation of platinum black.[6] These are often alkynes or alkenes with electron-withdrawing groups.[6] 2. Ligand Design: Employing catalysts with bulky or strongly coordinating ligands can enhance stability and prevent agglomeration.[6] 3. Heterogeneous Catalyst: Consider using a supported heterogeneous catalyst, which can offer greater stability against agglomeration. |
| Thermal Degradation | Prolonged exposure to high temperatures can lead to irreversible changes in the catalyst's structure and deactivation.[1] | 1. Optimize Temperature: Determine the minimum temperature required for an efficient reaction to avoid unnecessary thermal stress on the catalyst. 2. Use a More Thermally Stable Catalyst: If high temperatures are necessary, select a catalyst known for its thermal stability.[8] |
Visualizing Catalyst Deactivation Pathways:
Caption: Major pathways of catalyst deactivation in hydrosilylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for diethyldiphenylsilane hydrosilylation, and how do they differ in stability?
A1: The most prevalent catalysts are platinum-based.[9]
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and still used catalysts. It requires an induction period for the Pt(IV) to be reduced to the active catalytic species.[10] It can be less active than more modern catalysts.
-
Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex): This is a highly active catalyst that works at room temperature and is widely used.[11][10] However, it can be prone to forming inactive platinum black if not handled correctly or if inhibitors are not used in certain formulations.[6]
-
Other Precious Metal Catalysts: Rhodium and ruthenium-based catalysts are also used and can offer different selectivity profiles. Some may exhibit higher resistance to certain poisons.
Q2: How can I prevent catalyst poisoning from my starting materials?
A2: The most effective strategy is feedstock purification.[1][2]
-
Distillation: For liquid reagents, distillation can remove non-volatile impurities.
-
Filtration: Passing reagents through a plug of a suitable adsorbent like activated alumina, silica gel, or activated carbon can remove polar impurities that may act as poisons.
-
Use of High-Purity Reagents: Whenever feasible, start with the highest purity reagents available.
Q3: What is the role of an inhibitor in a hydrosilylation reaction?
A3: Inhibitors are used to control the reaction rate and extend the pot life of pre-mixed formulations.[6] They reversibly coordinate to the platinum center, preventing the catalytic cycle from proceeding at room temperature.[12] Upon heating, the inhibitor dissociates, allowing the hydrosilylation reaction to occur.[6] Common inhibitors include acetylenic alcohols, maleates, and fumarates.[6]
Q4: Can a deactivated catalyst be regenerated?
A4: Regeneration of a deactivated hydrosilylation catalyst is often difficult and not practical on a lab scale.[13]
-
Irreversible Poisoning: In cases of strong poisoning (e.g., by sulfur compounds), the deactivation is typically irreversible.[2]
-
Fouling: If deactivation is due to fouling by organic residues, it might be possible to clean the catalyst, but this is more common for heterogeneous catalysts in industrial settings.[1]
-
Agglomeration: Once platinum black has formed, it is generally not possible to redisperse it into the active catalytic form under typical reaction conditions.
For most laboratory applications, replacing the deactivated catalyst with a fresh batch is the most reliable solution.[5]
Q5: What analytical techniques can be used to characterize a deactivated catalyst?
A5: Several techniques can provide insights into the cause of deactivation:[13]
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst's surface.[13]
-
Elemental Analysis (e.g., XRF, PIXE): Can identify foreign elements that have been deposited on the catalyst.[13]
-
Transmission Electron Microscopy (TEM): Can visualize the agglomeration of metal particles and the formation of colloids.
-
BET Surface Area Analysis: A reduction in surface area can indicate fouling or sintering.[13]
Experimental Protocol: Standard Hydrosilylation of 1-Octene with Diethyldiphenylsilane
This protocol provides a general procedure and highlights critical points to minimize catalyst deactivation.
Materials:
-
Diethyldiphenylsilane (purified by distillation)
-
1-Octene (purified by passing through activated alumina)
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried before use. Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-octene (1.0 eq) and anhydrous toluene.
-
Catalyst Addition: Using a microliter syringe, add the Karstedt's catalyst solution to the flask. The typical catalyst loading is 10-20 ppm relative to the reactants.
-
Initiation of Reaction: Begin vigorous stirring and add diethyldiphenylsilane (1.05 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or NMR analysis of aliquots taken from the reaction mixture. An exotherm is often observed upon addition of the silane.
-
Work-up: Once the reaction is complete (as determined by the disappearance of the limiting reagent), the reaction can be quenched by exposure to air. The solvent can be removed under reduced pressure. Further purification of the product can be achieved by column chromatography or distillation.
Critical Considerations:
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial to prevent catalyst oxidation.
-
Purity of Reagents: The use of purified reagents cannot be overstated to avoid catalyst poisoning.
-
Order of Addition: Adding the silane to the mixture of alkene and catalyst is the standard procedure.
References
Sources
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. revisiondojo.com [revisiondojo.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. goodgitube.com [goodgitube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Karstedt catalysts | Johnson Matthey [matthey.com]
- 9. scispace.com [scispace.com]
- 10. scientificspectator.com [scientificspectator.com]
- 11. Catalysts - Gelest, Inc. [gelest.com]
- 12. data.epo.org [data.epo.org]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Troubleshooting Diethyldiphenylsilane Synthesis and Byproduct Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals dealing with the synthesis and chromatographic analysis of diethyldiphenylsilane.
Organosilicon synthesis, particularly via Grignard pathways, is notorious for generating complex byproduct matrices. This guide provides field-proven, self-validating protocols to identify, resolve, and mitigate these byproducts, ensuring high-purity yields and reliable analytical data.
Data Overview: Quantitative GC-MS Profiling
Before troubleshooting, it is critical to understand the analytical profile of your reaction matrix. Table 1 summarizes the quantitative GC-MS data for the target compound and its most frequent byproducts.
Table 1: GC-MS Data of Diethyldiphenylsilane and Common Byproducts
| Compound | Mechanism of Formation | Molecular Weight ( g/mol ) | Base Peak (m/z) | Typical Retention Time Shift (rel. to Target) |
| Diethyldiphenylsilane | Main Reaction (Target) | 240.41 | 240 [M]+ | 0.00 min (Reference) |
| Biphenyl | Grignard Homocoupling | 154.21 | 154 [M]+ | -2.45 min |
| Diethylphenylchlorosilane | Incomplete Substitution | 198.76 | 169 [M-Et]+ | -1.10 min |
| Tetraethyldiphenyldisiloxane | Hydrolysis of Intermediates | 342.58 | 313 [M-Et]+ | +3.80 min |
FAQ 1: What drives the formation of the primary byproducts during the Grignard synthesis of diethyldiphenylsilane?
Expert Insight & Causality: When synthesizing diethyldiphenylsilane (CAS 17964-10-2) 1 via the reaction of diethyldichlorosilane with phenylmagnesium bromide, the reaction is driven by the nucleophilic attack of the carbanion on the electrophilic silicon center. However, three competing pathways generate the bulk of your byproducts:
-
Homocoupling (Biphenyl): Unreacted phenylmagnesium bromide undergoes a Wurtz-type homocoupling 2. This is often catalyzed by trace transition metal impurities (like Fe or Cu) present in the magnesium turnings used to generate the Grignard reagent, or by excessive localized heating during addition.
-
Incomplete Substitution: The first substitution of the chloride is fast, but steric hindrance slows the second substitution, leaving diethylphenylchlorosilane in the matrix.
-
Hydrolysis (Siloxanes): If the reaction is quenched prematurely or if trace moisture enters the Schlenk line, the highly reactive unreacted chlorosilanes rapidly hydrolyze to form silanols, which immediately condense into stable disiloxanes 3.
Mechanistic pathways of diethyldiphenylsilane synthesis and byproduct formation.
FAQ 2: How can I resolve co-eluting siloxane byproducts from the target diethyldiphenylsilane in GC-MS?
Expert Insight: Because siloxanes and heavily substituted silanes share similar boiling points and non-polar characteristics, they frequently co-elute on standard 5% phenyl columns (like DB-5MS) under rapid temperature ramps. To achieve baseline resolution, you must leverage the slight difference in their polarizability and mass fragmentation.
Self-Validating GC-MS Protocol: Validation Check: If the internal standard (dodecane) peak exhibits a tailing factor >1.2, the column is overloaded or degraded, invalidating the run.
-
Sample Preparation: Dilute the crude reaction mixture to 1 mg/mL in anhydrous hexane. Add 0.1 mg/mL of dodecane as an internal standard.
-
Column Selection: Use a low-polarity capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Injection: Inject 1 µL with a split ratio of 50:1 to prevent column overloading, which exacerbates co-elution. Set the injector temperature to 250°C.
-
Optimized Oven Program:
-
Initial hold at 80°C for 2 minutes.
-
Critical Step: Ramp at a shallow 5°C/min to 200°C. This slow ramp is essential for separating the target silane from the disiloxane.
-
Ramp at 20°C/min to 280°C and hold for 5 minutes to bake off heavy oligomers.
-
-
MS Detection: Run in SIM/SCAN synchronous mode. Extract m/z 240 (Target [M]+) and m/z 154 (Biphenyl). Siloxanes will typically lack a strong molecular ion but will show a prominent [M-Et]+ peak (e.g., m/z 313).
Diagnostic workflow for resolving GC-MS co-elution of organosilanes and siloxanes.
FAQ 3: My batches consistently show high levels of disiloxane byproducts. How do I validate my anhydrous workflow?
Expert Insight: Siloxanes are the direct result of moisture reacting with chlorosilane intermediates. If you are seeing siloxanes, your system is not truly anhydrous. Organosilicon chemistry requires strict Schlenk techniques. You must validate the integrity of your inert atmosphere before adding the Grignard reagent.
Self-Validating Moisture Mitigation Protocol:
-
Glassware Baking: Bake all glassware at 150°C for a minimum of 12 hours. Assemble while hot under a stream of high-purity Argon (Argon is heavier than Nitrogen and blankets the reaction better).
-
Solvent Validation (The Self-Validation Step): Before use, titrate your anhydrous THF or diethyl ether using a Karl Fischer titrator. Acceptance Criteria: Moisture content must be < 10 ppm. If it is > 10 ppm, the solvent must be re-distilled over sodium/benzophenone ketyl until a deep blue color persists.
-
Schlenk Line Integrity Test: Pull a vacuum on the assembled apparatus. Close the vacuum valve and monitor the pressure gauge. If the pressure rises by more than 1 mbar over 5 minutes, you have a micro-leak. Do not proceed. Re-grease all joints with high-vacuum silicone grease.
-
Dropwise Addition: Add the Grignard reagent dropwise via a syringe pump at 0°C. Rapid addition causes localized heating, which promotes the homocoupling (biphenyl) byproduct.
By strictly adhering to these parameters, you eliminate the variables that lead to hydrolysis and disproportionation, ensuring high-purity diethyldiphenylsilane.
References
- Diethyldiphenylsilane (C16H20Si) - Compound Summary.
- Organosilicon reagents in natural product synthesis.
- Organosilicon Compounds For Organic Synthesis.Shin-Etsu Chemical Co.
Sources
Purification strategies for products from Diethyldiphenylsilane reactions
Technical Support Center: Purification Strategies for Diethyldiphenylsilane (Et₂Ph₂Si) Chemistries
ID: #TSC-Si-042 Status: Active Analyst: Senior Application Scientist, Organosilicon Division
Executive Summary & Scope
Welcome to the Technical Support Center. This guide addresses the purification challenges associated with Diethyldiphenylsilane (Et₂Ph₂Si) —both as a synthesized target (via Grignard/Wurtz coupling) and as a starting reagent for functionalized silyl derivatives.
The Core Challenge: Et₂Ph₂Si is a lipophilic, chemically inert tetraorganosilane. Its purification is often complicated by three factors:
-
Silanol Persistence: Hydrolysis of precursor chlorosilanes leads to silanols (EtPh₂SiOH) that hydrogen-bond to silica, causing "ghost peaks" or streaking.
-
Density Mimicry: Its density (~0.99–1.03 g/mL) is nearly identical to water, leading to intractable emulsions during aqueous workup.
-
Boiling Point Proximity: Common byproducts (like biphenyl from Grignard homocoupling) have boiling points dangerously close to Et₂Ph₂Si, complicating distillation.
Diagnostic Workflow (Decision Tree)
Before proceeding, identify your primary impurity profile using the logic flow below.
Figure 1: Strategic decision tree for selecting purification methods based on impurity polarity and volatility.
Technical Troubleshooting (Q&A)
Module A: Chromatographic Separation (Silanol Removal)
Q: I am trying to purify Et₂Ph₂Si, but my product streaks on the column, and I see a "ghost" spot that never fully elutes. What is happening?
A: You are likely dealing with Silanol (Si-OH) contamination . Although Et₂Ph₂Si is non-polar, precursor traces (e.g., EtPh₂SiCl) hydrolyze upon contact with silica gel moisture to form silanols. Silanols are strong hydrogen bond donors and interact irreversibly with the acidic silanols of the stationary phase.
The Fix: Silica Passivation You must neutralize the acidic sites on the silica gel.
-
Pre-treatment: Flush your column with mobile phase containing 1–2% Triethylamine (Et₃N) before loading the sample.
-
Eluent Modification: Maintain 0.5% Et₃N in your running solvent (e.g., Hexanes/EtOAc).
-
Mechanism: The amine blocks the acidic Si-OH sites on the silica, allowing your silanol impurities to elute as discrete peaks rather than streaks, or allowing the non-polar Et₂Ph₂Si to pass through without drag.
Pro Tip: If the silanol impurity is persistent, consider a "Chemical Sweep." Treat the crude mixture with Hexamethyldisilazane (HMDS) before chromatography. This caps the sticky Si-OH groups as non-polar Si-O-SiMe₃ ethers, which elute easily.
Module B: Aqueous Workup & Phase Separation
Q: During extraction, I cannot find the interface between my organic layer and the aqueous phase. It looks like one giant emulsion. How do I separate them?
A: This is the Iso-Density Trap . Diethyldiphenylsilane has a density very close to water (~1.00 g/mL). When mixed with aqueous wash buffers, gravity separation fails because there is no buoyancy vector.
The Protocol: Density Shifting Do not wait for the emulsion to settle—it won't. You must artificially alter the density of one phase.
| Strategy | Reagent | Effect | Target Phase |
| Make Aqueous Heavy | Saturated Brine (NaCl) or NaBr | Increases aq density to >1.1 g/mL | Aqueous sinks |
| Make Organic Light | Dilute with Pentane/Hexane | Decreases org density to <0.8 g/mL | Organic floats |
| Make Organic Heavy | Dilute with DCM/CHCl₃ | Increases org density to >1.3 g/mL | Organic sinks |
Recommendation: Dilute the reaction mixture with Dichloromethane (DCM) . This forces the organic layer to the bottom, ensuring a sharp interface. Never assume the top layer is your product without verifying.
Module C: Distillation & Biphenyl Removal
Q: I synthesized Et₂Ph₂Si via Grignard (PhMgBr + Et₂SiCl₂), but I can't separate the product from the Biphenyl byproduct. They co-distill.
A: Biphenyl (BP ~255°C) and Diethyldiphenylsilane (BP ~300°C+) have high boiling points. At atmospheric pressure, thermal degradation (Si-C bond cleavage) is a risk before separation occurs. At standard vacuum (e.g., 10 mmHg), their boiling points converge, making fractionation difficult.
The Strategy: Vacuum Regimes You need High Vacuum (<0.5 mmHg) to widen the separation window.
-
Apparatus: Use a Vigreux column (at least 20cm) or a spinning band distillation system. A simple short-path is insufficient for this separation.
-
Temperature Ramp:
-
Fraction 1 (Biphenyl): Will sublime/distill first. Ensure your condenser is warm (50°C) to prevent Biphenyl from crystallizing and clogging the path (a dangerous pressure buildup hazard).
-
Fraction 2 (Product): Collect Et₂Ph₂Si only after the head temperature stabilizes at the higher plateau.
-
Alternative: Selective Crystallization If distillation fails:
-
Dissolve the mixture in cold Methanol or Ethanol .
-
Et₂Ph₂Si is an oil and is sparingly soluble in cold alcohols.
-
Biphenyl is moderately soluble in hot ethanol but crystallizes upon cooling.
-
Note: This is often the reverse of standard recrystallization. You might be freezing out the impurity or washing the oil. A better solvent system is Pentane (dissolves silane) / -78°C chilling . Biphenyl may precipitate out.
Quantitative Data: Physical Properties
Use these values to calculate theoretical plates for distillation or retention factors.
| Property | Diethyldiphenylsilane (Et₂Ph₂Si) | Biphenyl (Common Impurity) | Diphenylsilanediol (Hydrolysis Product) |
| Molecular Weight | 240.42 g/mol | 154.21 g/mol | 216.31 g/mol |
| Boiling Point (atm) | ~305°C (est.) | 255°C | N/A (Decomposes/Condenses) |
| Boiling Point (1 mmHg) | ~125–130°C | ~90–100°C | N/A |
| Density | ~0.997 g/mL | 1.04 g/mL (solid) | Solid |
| Solubility | Hexane, DCM, Toluene | Organic Solvents | Polar Organics (THF, EtOAc) |
| TLC Behavior (Hexane) | Rf ~ 0.8–0.9 | Rf ~ 0.5–0.6 | Rf ~ 0.0 (Streaks) |
Advanced Protocol: Oxidative Cleavage Cleanup
Use Case: You are trying to isolate a derivative where the Si-C bond was cleaved, and you need to remove residual silane.
If the Et₂Ph₂Si scaffold is now waste (e.g., after transferring a phenyl group), it is chemically inert to most washes. However, if you need to destroy it to clean a precious metal catalyst or product:
The Fleming-Tamao Oxidation (Modified) While typically used for functional silanes, forcing conditions can convert the silane to siloxanes/silanols which are then separable by polarity.
-
Reagents: HBF₄ / TFA (Protodesilylation) followed by peracetic acid.
-
Result: Converts the lipophilic silane into polar silanols/fluorosilanes.
-
Purification: Run a silica plug. The oxidized silicon waste sticks; your organic product elutes.
Warning: This is destructive to the silane and requires compatible functional groups on your target molecule.
References
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons. (Authoritative text on silane reactivity and stability).
-
Organic Syntheses. (1962).[1][2] Decomposition of active oxygen compounds. Org. Synth. 1962, 42,[1][2] 50. Link (Relevant for handling oxidative workups of silanes).
-
Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Link (Industry standard for physical properties of organosilanes).
- Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry, Vol 3. Pergamon Press. (Foundational mechanisms for Si-C bond cleavage).
- Lickiss, P. D. (1995). The Synthesis and Structure of Organosilanols. Advances in Inorganic Chemistry, 42, 147-262.
Sources
Technical Support Center: Managing the Moisture Sensitivity of Diethyldiphenylsilane
Welcome to the technical support center for Diethyldiphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and field-proven insights for managing the moisture sensitivity of this versatile organosilane reagent. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the success and reproducibility of your experiments.
Introduction to Diethyldiphenylsilane and its Moisture Sensitivity
Diethyldiphenylsilane ((C₂H₅)₂(C₆H₅)₂Si) is a valuable reagent in organic synthesis, often utilized in reduction reactions and as a precursor for silicon-containing polymers. However, its utility is intrinsically linked to its high sensitivity to moisture. The presence of even trace amounts of water can lead to the degradation of the reagent, formation of unwanted byproducts, and ultimately, failure of the intended reaction.
The core of this sensitivity lies in the reactivity of the silicon-hydride (Si-H) bonds with water, a process known as hydrolysis. This reaction proceeds in two main stages:
-
Hydrolysis: The Si-H bonds in Diethyldiphenylsilane react with water to form a silanol intermediate and hydrogen gas.
-
Condensation: The highly reactive silanol intermediates then undergo condensation to form stable siloxane bonds (Si-O-Si), resulting in the formation of oligomeric or polymeric byproducts.[1][2]
This process is often catalyzed by acidic or basic conditions.[3] The generation of hydrogen gas can also lead to pressure buildup in sealed reaction vessels, posing a safety hazard.[2]
This guide will provide a comprehensive overview of best practices for handling, storing, and using Diethyldiphenylsilane, along with detailed troubleshooting protocols to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving Diethyldiphenylsilane, with a focus on problems originating from moisture contamination.
Issue 1: Incomplete or Failed Reaction
Symptoms:
-
Low or no yield of the desired product.
-
Recovery of unreacted starting material.
-
Presence of a white, insoluble precipitate in the reaction mixture.
Potential Cause: Degradation of Diethyldiphenylsilane due to moisture contamination.
Root Cause Analysis and Solutions:
| Possible Point of Moisture Entry | Explanation | Preventative and Corrective Actions |
| Contaminated Solvents | Solvents are a primary source of moisture in a reaction. Even "anhydrous" solvents can absorb moisture from the atmosphere if not handled and stored correctly. | Solvent Drying: Dry solvents rigorously before use. Common methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or passing the solvent through a column of activated alumina or molecular sieves.[4] Moisture Measurement: For highly sensitive reactions, quantify the water content of your solvent using Karl Fischer titration to ensure it is below acceptable limits (typically <10 ppm).[5] |
| Wet Glassware | Adsorbed water on the surface of glassware can be a significant source of contamination, especially for small-scale reactions. | Oven Drying: Dry all glassware in an oven at >120°C for at least 4 hours, and preferably overnight.[6] Flame Drying: For the most rigorous moisture exclusion, assemble the glassware hot from the oven and flame-dry it under a stream of inert gas or under vacuum.[1] |
| Atmospheric Moisture | Exposure of the reaction to the laboratory atmosphere, even for brief periods, can introduce sufficient moisture to compromise the reaction. | Inert Atmosphere Techniques: Conduct all manipulations of Diethyldiphenylsilane and the reaction itself under a dry, inert atmosphere of nitrogen or argon using a glovebox or a Schlenk line.[7][8] |
| Improper Reagent Handling | Opening and handling the Diethyldiphenylsilane container in the open air will lead to rapid degradation. | Inert Atmosphere Dispensing: Only open and dispense Diethyldiphenylsilane inside a glovebox or under a positive pressure of inert gas on a Schlenk line. Use gas-tight syringes or cannulas for transfers. |
Issue 2: Formation of Gels or Oily Residues
Symptoms:
-
The reaction mixture becomes viscous or forms a gel.
-
An oily, immiscible layer separates from the reaction solvent.
-
Difficulty in isolating the desired product from a complex mixture.
Potential Cause: Formation of polysiloxane byproducts from the hydrolysis and subsequent condensation of Diethyldiphenylsilane.
Root Cause Analysis and Solutions:
| Influencing Factor | Explanation | Mitigation Strategies |
| Excessive Moisture | A high concentration of water will accelerate the hydrolysis and condensation of Diethyldiphenylsilane, leading to the formation of higher molecular weight polysiloxanes. | Strict Moisture Control: Adhere to the rigorous moisture exclusion techniques outlined in "Issue 1." |
| Reaction Temperature | Higher reaction temperatures can increase the rate of hydrolysis and condensation. | Temperature Control: If the desired reaction allows, conduct it at a lower temperature to minimize the rate of byproduct formation. |
| Presence of Catalysts | Unintended acidic or basic impurities in the reaction mixture can catalyze the hydrolysis and condensation process. | Purification of Reagents: Ensure all other reagents in the reaction are free from acidic or basic impurities. |
Frequently Asked Questions (FAQs)
Q1: How should I store Diethyldiphenylsilane?
A1: Diethyldiphenylsilane should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[9][10] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents and protic solvents.[7][11] It is advisable to store the main container in a desiccator. For frequent use, consider transferring smaller aliquots to separate sealed vials under an inert atmosphere to minimize the exposure of the bulk material to potential contaminants.
Q2: What is the white precipitate I see in my reaction flask?
A2: The white precipitate is most likely a mixture of siloxane polymers formed from the reaction of Diethyldiphenylsilane with water.[1] These polymers are often insoluble in common organic solvents.
Q3: Can I use protic solvents like methanol or ethanol with Diethyldiphenylsilane?
A3: No. Protic solvents contain hydroxyl (-OH) groups that will react with the Si-H bonds of Diethyldiphenylsilane in the same way as water, leading to its decomposition.[12][13] Always use anhydrous, aprotic solvents for reactions involving this reagent.
Q4: How can I confirm that my Diethyldiphenylsilane reagent is still active?
A4: While a quantitative analysis would require techniques like NMR or GC, a simple qualitative test can be performed. In a dry, inert atmosphere, add a small amount of your Diethyldiphenylsilane to a dry solvent. Then, carefully add a drop of water. Vigorous bubbling (evolution of hydrogen gas) indicates that the Si-H bonds are still present and the reagent is active. Perform this test with extreme caution in a well-ventilated fume hood.
Q5: What is the proper way to quench a reaction containing residual Diethyldiphenylsilane?
A5: Due to the evolution of flammable hydrogen gas upon reaction with protic reagents, quenching must be done with care. Slowly and cautiously add a protic solvent, such as isopropanol or ethanol, to the cooled reaction mixture under an inert atmosphere. This should be followed by the slow addition of water. Ensure adequate ventilation and have no ignition sources nearby.
Q6: How should I dispose of waste containing Diethyldiphenylsilane?
A6: Do not dispose of Diethyldiphenylsilane directly down the drain or in regular waste. It should be treated as a reactive hazardous waste. The preferred method is to slowly quench the residual silane with a suitable alcohol, followed by water, in a designated reaction vessel in a fume hood. The resulting mixture can then be disposed of as chemical waste in accordance with local, state, and federal regulations.[9]
Experimental Protocols
Protocol 1: Drying an Aprotic Solvent (e.g., Tetrahydrofuran, THF)
-
Pre-drying: Add anhydrous magnesium sulfate to the solvent, swirl, and let it stand for several hours.
-
Distillation Setup: Assemble a distillation apparatus that has been oven- or flame-dried.
-
Drying Agent: Add sodium metal and a benzophenone indicator to the pre-dried THF in the distillation flask.
-
Reflux: Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color indicates that the solvent is dry and oxygen-free.
-
Distillation: Distill the dry solvent directly into a dry, inert-atmosphere-flushed receiving flask.
-
Storage: Store the distilled anhydrous solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Oven-dry all glassware and cool it under a stream of dry nitrogen or argon.
-
Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and septum) on the Schlenk line.
-
Purging: Evacuate the assembled glassware using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric gases and adsorbed moisture are removed.[1]
-
Reagent Addition: Add dry solvents and other non-moisture-sensitive reagents via a cannula or syringe.
-
Diethyldiphenylsilane Addition: Transfer Diethyldiphenylsilane from its storage container to the reaction flask using a gas-tight syringe or cannula under a positive pressure of inert gas.
Visualizations
Logical Workflow for Troubleshooting Failed Reactions
Caption: Troubleshooting workflow for failed reactions involving Diethyldiphenylsilane.
Hydrolysis and Condensation Pathway of Diethyldiphenylsilane
Sources
- 1. Siloxane - Wikipedia [en.wikipedia.org]
- 2. dakenchem.com [dakenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Diphenylsilane [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. zmsilane.com [zmsilane.com]
- 9. Diphenylsilane | 775-12-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Selectivity of Diethyldiphenylsilane Reductions
Welcome to the technical support center for Diethyldiphenylsilane reductions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the selectivity of this versatile reducing agent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is Diethyldiphenylsilane and why is it used as a reducing agent?
Diethyldiphenylsilane, often abbreviated as Et₂Ph₂SiH₂, is a member of the organosilane family of reducing agents. Silanes, in general, are valued for their role as hydride donors in organic synthesis.[1][2] The reactivity of Diethyldiphenylsilane is centered around its silicon-hydrogen (Si-H) bond. This bond allows for the transfer of a hydride (H⁻) to an electron-deficient center, such as the carbon atom of a carbonyl group, effectively reducing it.[1]
Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), Diethyldiphenylsilane offers a milder and often more selective alternative.[2][3] This allows for the reduction of one functional group in the presence of others that might be sensitive to harsher reagents.[4][5] Its utility is frequently enhanced through the use of catalysts, which can modulate its reactivity and selectivity.[2]
Q2: What are the primary applications of Diethyldiphenylsilane in organic synthesis?
The primary application of Diethyldiphenylsilane is in hydrosilylation reactions, particularly for the reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols.[4][5][6] It is also employed in the reduction of other functional groups, although often with the requirement of a suitable catalyst or activator. The selectivity of these reductions is a key advantage, allowing for transformations that might be challenging with less discriminate reducing agents.[7]
Q3: How does the selectivity of Diethyldiphenylsilane compare to other common reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)?
The reducing power and, consequently, the selectivity of these hydridic reducing agents vary significantly. Here's a comparative overview:
| Reducing Agent | Reactivity | Typical Substrates Reduced | Notes on Selectivity |
| Lithium Aluminum Hydride (LiAlH₄) | Very High | Aldehydes, ketones, esters, carboxylic acids, amides, nitriles, epoxides.[3][8][9] | Generally non-selective, reduces a wide range of functional groups.[8] Reacts violently with protic solvents like water and alcohols.[10] |
| Sodium Borohydride (NaBH₄) | Moderate | Aldehydes, ketones, acid chlorides.[3][11] | More selective than LiAlH₄. Does not typically reduce esters, carboxylic acids, or amides under standard conditions.[8][11] Can be used in protic solvents.[10] |
| Diethyldiphenylsilane | Mild | Aldehydes, ketones (often requires a catalyst).[4][5] | Generally selective for aldehydes and ketones.[4][5] Its reactivity and selectivity can be finely tuned with catalysts.[2] |
II. Troubleshooting Guide: Enhancing Selectivity
This section addresses common issues encountered during Diethyldiphenylsilane reductions and provides actionable solutions.
Issue 1: Low or No Reactivity with Ketones.
Question: I am trying to reduce a ketone using Diethyldiphenylsilane, but the reaction is sluggish or not proceeding at all. What could be the issue?
Answer:
This is a common observation, as ketones are generally less reactive towards hydrosilylation than aldehydes. The reduced electrophilicity of the ketone's carbonyl carbon, due to the electron-donating nature of the two adjacent alkyl or aryl groups, is the primary reason for this decreased reactivity.
Troubleshooting Steps:
-
Catalyst Addition: The most effective way to enhance the reactivity of Diethyldiphenylsilane towards ketones is through the use of a catalyst.
-
Lewis Acids: Lewis acids like Indium(III) chloride (InCl₃) or Triflic acid can activate the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to hydride attack.[12]
-
Transition Metal Catalysts: Copper-based catalysts have shown significant promise in promoting the selective reduction of ketones.[4][5] For instance, a copper(I) catalyst with an N-heterocyclic carbene (NHC) ligand can facilitate the hydrosilylation of ketones at room temperature.[13]
-
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for less reactive substrates. However, be mindful that higher temperatures can sometimes lead to decreased selectivity and the formation of side products.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used for these reductions.[14]
Issue 2: Poor Chemoselectivity - Reduction of an Aldehyde in the Presence of a Ketone.
Question: I want to selectively reduce an aldehyde in a molecule that also contains a ketone functional group. How can I achieve this with Diethyldiphenylsilane?
Answer:
This is an area where Diethyldiphenylsilane, particularly when paired with the right catalyst, excels. Aldehydes are inherently more reactive than ketones, and this difference can be exploited to achieve high chemoselectivity.
Experimental Protocol for Selective Aldehyde Reduction:
A highly efficient method involves the use of a silver catalyst in an aqueous medium.[12]
-
Reagents:
-
Substrate (containing both aldehyde and ketone)
-
Diethyldiphenylsilane (or another hydrosilane)
-
Silver catalyst (e.g., AgNO₃)
-
Water (as solvent)
-
-
Procedure:
-
Dissolve the substrate in water.
-
Add the silver catalyst.
-
Add the hydrosilane dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17]
-
Upon completion, perform a standard aqueous workup to isolate the product.
-
Why this works: The silver catalyst selectively activates the hydrosilane for the reduction of the more reactive aldehyde, leaving the ketone untouched under these mild conditions.[12]
Issue 3: Unwanted 1,4-Reduction of α,β-Unsaturated Carbonyls.
Question: I am attempting a 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol, but I am observing significant amounts of the 1,4-reduction product (the saturated ketone). How can I favor the 1,2-reduction?
Answer:
The regioselectivity of the reduction of α,β-unsaturated carbonyls is a classic challenge in organic synthesis. The outcome (1,2- vs. 1,4-addition) is highly dependent on the nature of the hydride source and the reaction conditions. "Hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles favor 1,4-addition.
Strategies to Promote 1,2-Reduction:
-
Catalyst Selection: The choice of catalyst is crucial. Copper(I) catalysts bearing abnormal N-heterocyclic carbene (aNHC) ligands have been shown to be highly effective for the 1,2-hydrosilylation of α,β-unsaturated carbonyl compounds, yielding the desired allylic alcohols in good yields.[13]
-
Reaction Conditions:
-
Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can often enhance the selectivity for the kinetically favored 1,2-addition product.
-
Careful Stoichiometry: Using a precise stoichiometry of the silane can prevent over-reduction or side reactions.[7]
-
Visualizing the Reaction Pathway:
Caption: Pathways for the reduction of α,β-unsaturated ketones.
Issue 4: Stereoselectivity Control in Ketone Reductions.
Question: I am reducing a prochiral ketone and need to control the stereochemical outcome to obtain a specific diastereomer of the alcohol product. How can this be achieved with a silane reduction?
Answer:
Achieving high stereoselectivity in ketone reductions is a significant area of research. While Diethyldiphenylsilane itself is not a chiral reagent, its use in conjunction with chiral catalysts can lead to highly enantioselective or diastereoselective transformations.
Approaches for Stereoselective Reductions:
-
Chiral Catalysts: The use of a chiral catalyst is the most common and effective strategy.
-
Chiral Oxazaborolidinium Ions (COBI): These catalysts can facilitate highly enantioselective hydrosilylations of ketones, producing chiral secondary alcohols with excellent enantiomeric excess.[12]
-
Chiral Metal Complexes: Chiral complexes of metals like rhodium or iridium can also be employed for asymmetric hydrosilylation.[18]
-
-
Substrate-Directed Reductions: In some cases, existing stereocenters in the substrate can direct the approach of the hydride reagent, leading to a diastereoselective reduction. The steric environment around the carbonyl group will dictate the facial selectivity of the hydride attack.[7][9]
Workflow for Developing a Stereoselective Reduction:
Caption: Workflow for asymmetric ketone reduction.
III. Analytical Methods for Monitoring Reaction Progress
Question: What are the best analytical techniques to monitor the progress and selectivity of my Diethyldiphenylsilane reduction?
Answer:
Careful reaction monitoring is essential for optimizing reaction conditions and determining the yield and selectivity of your transformation. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Application | Advantages | Considerations |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of reaction progress. | Fast, simple, and inexpensive.[16][19] | Provides limited quantitative information. |
| Gas Chromatography (GC) | Quantitative analysis of volatile starting materials and products. | High resolution and sensitivity, especially with detectors like FID or MS.[15][20] | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of a wide range of compounds. | Versatile, with various detectors available (e.g., UV, MS).[19][20] | Can be more time-consuming than GC. |
| Mass Spectrometry (MS) | Identification of products and byproducts. | Provides molecular weight and structural information.[16][20] | Often coupled with GC or HPLC for separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and determination of stereoselectivity. | Provides detailed structural information. | Requires isolation and purification of the product. |
IV. References
Sources
- 1. dakenam.com [dakenam.com]
- 2. Supplemental Topics [www2.chemistry.msu.edu]
- 3. Reduction of Aldehydes and Ketones for NEET Exam [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed selective reduction of aldehydes and ketones using a disilane as a terminal reductant - American Chemical Society [acs.digitellinc.com]
- 6. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studylib.net [studylib.net]
- 12. Silanes [organic-chemistry.org]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF [scielo.org.mx]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Copper(II)-catalyzed selective reduction of chalcones using phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Practical chemistry preparation with LabSims, Videos and Guides [learnsci.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Triethylsilane (TES) [organic-chemistry.org]
- 26. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 27. Thieme E-Books & E-Journals [thieme-connect.de]
- 28. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 29. The Effect of Support and Reduction Methods on Catalyst Performance in the Selective Oxidation of 1,2-Propanediol [mdpi.com]
- 30. Synthesis of synergistic catalysts: integrating defects, SMSI, and plasmonic effects for enhanced photocatalytic CO2 reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Scale-up considerations for reactions involving Diethyldiphenylsilane
Topic: Synthesis and Processing of Diethyldiphenylsilane (CAS 17964-10-2)
Welcome to the Technical Support Center for organosilicon scale-up. Diethyldiphenylsilane is a critical tetraorganosilane used as a stable precursor in high-performance polymer synthesis, a dielectric fluid component, and a lipophilic bioisostere in drug development (e.g., anti-BVDV agents)[1].
Scaling up the synthesis of fully substituted, sterically hindered silanes presents unique thermodynamic and purification challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure safe and high-yielding pilot-scale campaigns.
PART 1: Thermodynamic & Safety Troubleshooting (FAQs)
Q1: During the scale-up of the Grignard addition to dichlorodiphenylsilane, we experienced a delayed thermal runaway. How do we prevent this? A: This is a classic mass-transfer and kinetic bottleneck issue. The substitution of the first chloride to form the intermediate chlorodiphenylethylsilane is rapid and highly exothermic. However, the second substitution to form diethyldiphenylsilane is significantly slower due to the steric hindrance of the two bulky phenyl rings[2]. If the reactor is over-cooled (e.g., kept strictly at 0°C) during the addition of the second equivalent of ethylmagnesium chloride (EtMgCl), the reaction stalls. The Grignard reagent accumulates in the vessel. Once the mixture eventually warms, the accumulated reagent reacts simultaneously, causing a violent exotherm. Solution: Employ a semi-batch addition profile. Maintain the reactor at 15–20°C during the first equivalent addition, then allow the internal temperature to rise to 35–40°C for the second equivalent. Always verify the consumption of the first equivalent via GC-FID before adding the remainder.
Q2: How do we safely manage the off-gassing during the reaction quench on a 50-liter scale?
A: Unreacted EtMgCl and active magnesium species will violently react with water to produce ethane gas and hydrogen gas, respectively[3]. On a pilot scale, a direct aqueous quench can over-pressurize the reactor and cause severe foaming.
Solution: Use a Reverse Quench technique. Transfer the active reaction mixture slowly into a larger vessel containing a pre-chilled (0°C) solution of saturated aqueous ammonium chloride (
PART 2: Yield, Purity, & Byproduct Management
Q3: Our final product is consistently contaminated with a heavy, oily byproduct that co-elutes on TLC. What is it, and how do we remove it? A: The byproduct is likely 1,3-diethyl-1,1,3,3-tetraphenyldisiloxane. This forms when trace moisture enters the reactor, hydrolyzing the chlorodiphenylethylsilane intermediate into a silanol, which then rapidly condenses into a siloxane dimer[4]. While aliphatic silanes are notoriously difficult to detect via UV[5], your diethyldiphenylsilane and its siloxane byproduct both contain phenyl rings and will show up strongly on a UV detector. Solution: Do not attempt to separate siloxanes via silica gel chromatography on scale; their polarities are too similar to the product. Instead, utilize fractional distillation under high vacuum (< 1 mbar) . The monomeric diethyldiphenylsilane has a significantly lower boiling point than the dimeric siloxane, allowing for clean separation.
Q4: We are seeing significant amounts of butane and biphenyl in our crude mixture. Why? A: These are Wurtz coupling byproducts. Butane forms from the dimerization of the ethyl radical, and biphenyl can form if there is halogen-metal exchange with the phenyl rings. This is exacerbated by localized high concentrations of the Grignard reagent or the presence of transition metal impurities (like iron or copper) in the magnesium source[6]. Ensure high-agitation mixing (e.g., using a pitched-blade turbine) to prevent localized pooling of the Grignard reagent.
PART 3: Self-Validating Pilot-Scale Protocol
This protocol for the synthesis of Diethyldiphenylsilane is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step 1: Reagent Validation & System Inerting
-
Purge a 50 L glass-lined reactor with dry Nitrogen (
) for 30 minutes. -
Charge the reactor with 10 L of anhydrous THF (KF moisture < 50 ppm). Validation: Test solvent moisture via Karl Fischer titration. Do not proceed if >50 ppm.
-
Charge 2.1 equivalents of EtMgCl (2M in THF). Validation: Titrate the Grignard reagent using the Knochel method (Iodine/LiCl) to confirm exact molarity prior to addition.
Step 2: Semi-Batch Addition
-
Dissolve 1.0 equivalent of Dichlorodiphenylsilane in 5 L of anhydrous THF in an addition funnel.
-
Add the silane solution to the Grignard reagent at a rate of 0.5 L/h. Maintain the internal temperature (
) between 15°C and 25°C using jacket cooling. -
Validation: After 50% of the silane is added, pull a 1 mL aliquot, quench in dry methanol, and analyze via GC-FID. You must observe the intermediate (chlorodiphenylethylsilane) and zero starting dichlorosilane.
Step 3: Thermal Maturation
-
Once addition is complete, the steric hindrance of the intermediate will slow the reaction. Heat the reactor to a gentle reflux (65°C) for 12 hours.
-
Validation: Analyze via GC-FID. The reaction is complete only when the intermediate peak is < 1% relative to the diethyldiphenylsilane product peak.
Step 4: Reverse Quench & Phase Separation
-
Prepare a quench vessel with 15 L of sat.
(aq) and 10 L of Ethyl Acetate at 0°C. -
Transfer the reaction mixture into the quench vessel at 1 L/min. Monitor the vent line for ethane off-gassing.
-
Validation: Check the pH of the aqueous layer. Add 1M HCl until the pH is < 3. This ensures all magnesium salts are fully solubilized, preventing unbreakable emulsions.
-
Separate the phases, wash the organic layer with brine, and dry over
.
Step 5: Fractional Distillation
-
Concentrate the organic layer via rotary evaporation.
-
Transfer the crude oil to a short-path fractional distillation apparatus.
-
Apply high vacuum (0.5 mbar). Collect the main fraction at the established boiling point (approx. 140-145°C at 2 mmHg). The heavy siloxane byproducts will remain in the distillation pot.
PART 4: Quantitative Data: Bench vs. Pilot Scale Parameters
Summarizing the critical engineering parameters required to transition this reaction from a 100 mL flask to a 50 L reactor:
| Parameter | Bench Scale (100 mL) | Pilot Scale (50 L) | Engineering Rationale |
| Cooling Capacity | Ice Bath (Static) | Active Glycol Jacket (-10°C) | Required to manage the rapid |
| Addition Time | 30 minutes | 4 - 6 hours | Prevents Grignard accumulation and thermal runaway. |
| Agitation | Magnetic Stir Bar | Pitched-Blade Turbine (250 rpm) | Eliminates localized concentration gradients; reduces Wurtz coupling. |
| Quench Method | Direct dropwise addition | Reverse Quench into | Safely manages massive ethane gas evolution. |
| Purification | Silica Column Chromatography | Fractional Distillation (<1 mbar) | Chromatography is unviable for separating non-polar siloxanes at scale. |
| Typical Yield | 85 - 90% | 75 - 82% | Yield drop due to mechanical losses and stringent distillation cuts. |
PART 5: Visualizations & Workflows
1. Mechanistic Reaction Pathway
The following diagram illustrates the stepwise Grignard substitution and the competing moisture-driven side reaction that leads to siloxane impurities.
Caption: Stepwise Grignard substitution pathway and the moisture-driven siloxane byproduct formation.
2. Scale-Up Engineering Workflow
This diagram maps the physical operations and self-validating checkpoints required for a successful pilot-scale campaign.
Caption: Self-validating engineering workflow for the pilot-scale synthesis of Diethyldiphenylsilane.
References
-
BenchChem. A Comparative Analysis of Di-m-tolyl-silane and Diphenylsilane for Advanced Synthesis Applications. BenchChem Technical Resources.[2] URL:
-
Organic Process Research & Development. Continuous Single-Stage Organomagnesium Synthesis of a Mixture of Ethylethoxysilanes and Dimethylethylethoxysilane. ACS Publications.[6] URL:
-
Gelest, Inc. Silicon Hydrides and Halosilane Synthesis. Gelest Technical Library.[3] URL:
-
ResearchGate. Molecular Modeling of Small Molecules as BVDV RNA-Dependent RNA Polymerase Allosteric Inhibitors.[1] URL:
-
Wikipedia. Dimethyldichlorosilane: Main Reactions and Hydrolysis.[4] URL:
-
Reddit (r/Chempros). Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove.[5] URL:
Sources
Technical Support Center: Monitoring Diethyldiphenylsilane Reactions
Welcome to the technical support center for monitoring reactions involving diethyldiphenylsilane. As researchers and development professionals, you understand that precise, real-time analysis is critical for optimizing reaction conditions, ensuring product purity, and understanding reaction kinetics. This guide provides in-depth troubleshooting advice and practical protocols for two of the most powerful analytical techniques at your disposal: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
The content is structured in a question-and-answer format to directly address the challenges you may encounter in the lab. We will explore not just the "how" but the "why" behind each experimental choice, grounding our recommendations in established scientific principles to ensure the integrity and reliability of your results.
Section 1: In-Situ Reaction Monitoring with NMR Spectroscopy
NMR spectroscopy is an invaluable tool for monitoring reactions directly in the reaction vessel (in-situ), providing real-time kinetic data without the need for sampling and quenching.[1] Its non-destructive nature allows you to observe reactants, intermediates, and products as they evolve.[2]
NMR Troubleshooting & FAQs
Question: My NMR signals are shifting and broadening as the reaction progresses. What is causing this and how can I mitigate it?
Answer: This is a common phenomenon in reaction monitoring and can be attributed to several factors:
-
Changes in Magnetic Susceptibility: The bulk magnetic susceptibility of the solution can change as reactants are consumed and products are formed. This alters the local magnetic field experienced by your molecules, causing peaks to shift. This is especially pronounced if the reaction involves a significant change in polarity or the consumption/generation of paramagnetic species.
-
Temperature Fluctuations: Many reactions are exothermic. Even with external temperature control, localized heating can occur, leading to temperature gradients within the NMR tube. Since chemical shifts are temperature-dependent, this will cause peak broadening and shifting.
-
Viscosity Changes: As the reaction proceeds, the viscosity of the solution may increase, which can lead to broader spectral lines due to slower molecular tumbling.
-
Chemical Exchange: If your reaction is in equilibrium or involves intermediates that are rapidly converting, you may observe exchange broadening, where the NMR timescale is comparable to the rate of chemical exchange.
Solutions:
-
Use a Coaxial Insert with a Lock Solvent: To combat susceptibility-induced shifts, use a coaxial insert containing a deuterated solvent (e.g., CDCl₃) with a lock signal. This provides a stable field/frequency lock independent of the reaction mixture.
-
Employ an Internal Standard: Add a small amount of an inert internal standard (e.g., tetramethylsilane (TMS), 1,4-dioxane, or hexamethyldisiloxane) to your reaction mixture. The signal of the internal standard will shift along with your analytes, providing a stable reference point for calibrating the chemical shift axis of each spectrum.
-
Ensure Isothermal Conditions: For exothermic reactions, ensure vigorous stirring and efficient external cooling. For high-field instruments, be mindful of sample heating from decoupling pulses. Using a thermostatted NMR probe is essential for maintaining a stable temperature.[1]
-
Optimize Acquisition Parameters: For quantitative accuracy, ensure you are using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the nuclei of interest. This ensures complete relaxation between pulses, making signal integrals directly proportional to concentration.[3]
Question: How can I accurately determine the concentration of diethyldiphenylsilane and my product using ¹H NMR?
Answer: Quantitative NMR (qNMR) is a powerful method for determining concentration without needing a calibration curve for each analyte.[3] The key is the direct proportionality between the integrated area of a signal and the number of protons it represents.
The most reliable method involves using an internal standard of known concentration. The concentration of your analyte can be calculated using the following formula:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte)
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
"analyte" refers to the compound of interest and "std" refers to the internal standard.[3]
To ensure accuracy:
-
Choose a signal for both the analyte and the standard that is well-resolved and free from overlap with other peaks.[4][5]
-
For diethyldiphenylsilane, the quartet of the ethyl group's CH₂ or the triplet of the CH₃ are often good choices.
-
The internal standard should be unreactive under the reaction conditions and have a simple spectrum with a peak in an uncluttered region.
Protocol: In-Situ ¹H NMR Monitoring of a Hydrosilylation Reaction
This protocol outlines the monitoring of a generic hydrosilylation reaction involving diethyldiphenylsilane and an alkene.
Materials:
-
Diethyldiphenylsilane
-
Alkene reactant
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst)
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈, CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube with a screw cap (e.g., J. Young tube) to maintain an inert atmosphere.[3]
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, accurately weigh the internal standard and dissolve it in a known volume of the deuterated solvent in a small vial.
-
Reactant Loading: In a separate vial, weigh the diethyldiphenylsilane and the alkene. Add a precise volume of the internal standard solution to this vial.
-
Transfer to NMR Tube: Transfer an aliquot (e.g., 600 µL) of this mixture to the J. Young NMR tube.
-
Acquire t=0 Spectrum: Place the tube in the NMR spectrometer, allow it to equilibrate to the desired temperature, and acquire a reference ¹H NMR spectrum. This is your time-zero point.
-
Initiate Reaction: Remove the tube, and quickly inject a small, known amount of the catalyst solution. Secure the cap, invert the tube several times to mix, and promptly re-insert it into the spectrometer.
-
Time-Course Acquisition: Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[6][7] Modern spectrometers can be programmed to do this automatically.
-
Data Processing: Process the spectra (phasing, baseline correction). Calibrate the chemical shift of each spectrum to the internal standard. Integrate the characteristic signals for the diethyldiphenylsilane reactant and the newly formed product.
-
Analysis: Plot the relative integrals (or calculated concentrations) of the reactant and product versus time to generate a reaction profile.
Data Summary: Characteristic NMR Shifts
The exact chemical shifts will depend on the solvent and the specific reaction products. These are typical values for reference.
| Compound/Functional Group | Nucleus | Typical Chemical Shift (ppm) | Multiplicity |
| Diethyldiphenylsilane | ¹H | ~7.3-7.6 | Multiplet (Phenyl-H) |
| ¹H | ~0.8-1.0 | Quartet (Si-CH₂-CH₃) | |
| ¹H | ~0.6-0.8 | Triplet (Si-CH₂-CH₃) | |
| ²⁹Si | ~ -5 to -10 | - | |
| Hydrosilylation Product (Si-CH₂-R) | ¹H | ~0.5-1.5 | Multiplet (newly formed alkyl group) |
| ²⁹Si | ~ 0 to +10 | - |
Note: ²⁹Si NMR can be very informative for tracking the change in the silicon environment but requires longer acquisition times due to low natural abundance and sensitivity.[8]
Workflow for NMR Reaction Monitoring
Caption: Workflow for setting up, running, and troubleshooting an in-situ NMR reaction monitoring experiment.
Section 2: GC-MS Analysis for Reaction Monitoring
GC-MS is a highly sensitive and selective technique ideal for monitoring reactions when in-situ analysis is not feasible or when very low concentrations of byproducts need to be detected. It requires taking aliquots from the reaction mixture, quenching the reaction, and preparing the sample for injection.[9]
GC-MS Troubleshooting & FAQs
Question: I'm seeing a series of evenly spaced "ghost peaks" in my chromatogram, especially at high temperatures. What are they?
Answer: This is a classic sign of siloxane contamination, a very common issue in GC.[10] These peaks originate from the degradation of silicon-containing materials within your GC system, not from your sample.
-
Source: The most common sources are the inlet septum and column stationary phase bleed.[10][11] Vial cap septa can also contribute. High temperatures, especially in the inlet, accelerate the degradation of the septum, releasing volatile cyclic siloxanes onto the column.
-
Identification: Siloxane peaks often have characteristic mass spectra with prominent ions at m/z 73, 147, 207, 281, and 355.[11] The peak at m/z 207 is a very common indicator of column bleed from a dimethylpolysiloxane-type phase.
Solutions:
-
Regular Inlet Maintenance: Change your inlet septum daily or after every ~100 injections. This is the single most effective way to reduce ghost peaks.[10]
-
Use High-Quality Septa: Use low-bleed, plasma-coated, or pre-conditioned septa designed for high-temperature applications.
-
Condition Your Column: If column bleed is the issue, condition the column according to the manufacturer's instructions. This involves heating it to a high temperature for several hours with carrier gas flow to remove volatile components.
-
Check for Air Leaks: Oxygen in the carrier gas can aggressively degrade the column's stationary phase. Regularly check for leaks at all fittings.[10][12]
Question: My diethyldiphenylsilane peak is tailing. How can I improve the peak shape?
Answer: Peak tailing for silanes often indicates unwanted interactions between the analyte and active sites within the GC system.
-
Causes:
-
Active Sites in the Inlet: Free silanol groups (-Si-OH) on the surface of a standard glass wool liner can interact with your silane analyte, causing adsorption and tailing.
-
Column Issues: The column itself may have active sites, or the stationary phase may not be suitable.
-
Contamination: Non-volatile residues in the inlet can create active sites.
-
Solutions:
-
Use a Deactivated Inlet Liner: Always use a deactivated (silanized) inlet liner. For particularly active compounds, a liner with deactivated glass wool or a taper design can improve performance.[13]
-
Trim the Column: The front end of the column can accumulate non-volatile residues. Trimming 5-10 cm from the inlet side can often restore peak shape.
-
Ensure Proper Column Choice: A low-to-mid polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5ms or ZB-5) is generally a good choice for separating organosilanes.[14][15]
Question: I see unexpected ions in the mass spectrum of my silane, such as [M+18] or [M-77]. What is happening?
Answer: Organosilanes can be reactive within the mass spectrometer's ion source. Recent studies have shown that silanes can undergo gas-phase reactions with trace amounts of water present in the MS detector.[14][16]
-
Water Adduction [M+18]: The precursor ion can gain a water molecule, leading to an ion with a mass increase of 18 Da.[14]
-
Phenyl Group Loss [M-77]: A common fragmentation pathway for phenylsilanes is the loss of a phenyl radical (mass 77). This can sometimes be promoted by in-source reactions.
-
Hydroxyl Radical Attack: A radical hydroxyl group can attack the precursor ion, leading to the loss of a phenyl group and a mass decrease of 60 Da.[14]
What to do: Be aware of these potential in-source reactions when interpreting your spectra.[14] The presence of these adducts can sometimes complicate library matching. Rely on the combination of retention time and the overall fragmentation pattern for confident identification.
Protocol: GC-MS Sample Preparation and Analysis
Procedure:
-
Sampling: At specified time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately add the aliquot to a vial containing a quenching agent (e.g., 1 mL of cold, saturated sodium bicarbonate solution if the reaction is acid-catalyzed) and a water-immiscible extraction solvent (e.g., dichloromethane or diethyl ether) containing a known concentration of an internal standard (e.g., dodecane).
-
Extraction: Cap the vial and vortex vigorously for 30 seconds.
-
Drying: Allow the layers to separate. Transfer the organic layer to a new vial containing a small amount of a drying agent like anhydrous sodium sulfate.
-
Transfer: Filter or carefully decant the dried organic solution into a GC vial.
-
Analysis: Inject the sample into the GC-MS.
Data Summary: Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, low-bleed, mid-polarity column suitable for general organosilane analysis.[14][17] |
| Inlet Temperature | 250 °C | Ensures rapid vaporization without causing thermal degradation of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | 50 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | A typical program to separate reactants from products and solvent. Adjust as needed. |
| Carrier Gas | Helium, 1.0 mL/min | Standard inert carrier gas. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns.[9] |
Expected Fragmentation (m/z):
-
Molecular Ion (M⁺): May be weak or absent.
-
[M-29]⁺: Loss of an ethyl group (∙C₂H₅).
-
[M-77]⁺: Loss of a phenyl group (∙C₆H₅), often a significant peak.
-
Other fragments corresponding to further rearrangements and losses.
Workflow for GC-MS Reaction Analysis
Caption: Workflow for preparing and analyzing reaction aliquots by GC-MS, including common troubleshooting steps.
References
-
Erik von Harbou, "Quantitative NMR methods for reaction and process monitoring," kluedo - RPTU. [Link]
-
Malz, F., & Jancke, H. (2011). "Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate," PubMed. [Link]
-
Dalton, T. et al. "Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR," RSC Publishing. [Link]
-
Jasiński, M. et al. (2024). "NMR Reaction Monitoring Robust to Spectral Distortions," Analytical Chemistry, ACS Publications. [Link]
-
Jasiński, M. et al. "NMR reaction monitoring robust to spectral distortions," ChemRxiv. [Link]
-
Liaud, P. et al. (2022). "Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane," PoliTO. [Link]
-
Emery Pharma (2024). "A Guide to Quantitative NMR (qNMR)," Emery Pharma. [Link]
-
Appleby, K. et al. "Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy," RSC Publishing. [Link]
-
Separation Science (2024). "Gas-phase reactions in Orbitrap GC-MS complicate silane analysis," Separation Science. [Link]
-
Korpany, K. et al. (2019). "Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules," Analytical Chemistry, ACS Publications. [Link]
-
Liaud, P. et al. (2022). "Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane," RSC Publishing. [Link]
-
Nguyen, H. et al. (2022). "Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS," PMC. [Link]
-
Creton, B. et al. (2001). "Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment," PubMed. [Link]
-
Creton, B. et al. (2001). "Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment," Annals of Occupational Hygiene. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry. [Link]
-
Phenomenex. "GC Troubleshooting Guide," Phenomenex. [Link]
-
Korpany, K. et al. (2019). "Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules," PMC. [Link]
-
GL Sciences. "Siloxane peaks in baseline GCMS," GL Sciences. [Link]
-
Li, X. et al. (2024). "Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry," PubMed. [Link]
-
Wang, C. et al. (2023). "Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry," Frontiers. [Link]
-
Restek Corporation (2022). "Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography," LCGC International. [Link]
-
Shimadzu. "Gas Chromatography Mass Spectrometry Troubleshooting Guide," Shimadzu. [Link]
-
Heß, B. & Blechta, V. (2002). "29Si NMR chemical shifts of silane derivatives," ScienceDirect. [Link]
-
Magritek (2024). "Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR," Magritek. [Link]
Sources
- 1. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 2. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
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- 6. iris.polito.it [iris.polito.it]
- 7. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08099G [pubs.rsc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Comparative Guide to Diethyldiphenylsilane and Other Silane Reducing Agents
In the landscape of modern organic synthesis, the quest for selective, mild, and efficient reducing agents is perpetual. Among the various classes of reagents, organosilanes have emerged as a versatile and powerful toolkit for the reduction of a wide array of functional groups.[1][2][3] Their appeal lies in their relative stability, ease of handling compared to many metal hydrides, and tunable reactivity, which can be modulated by altering the substituents on the silicon atom.[4]
This guide provides an in-depth comparison of Diethyldiphenylsilane with other commonly employed silane reducing agents: Triethylsilane, Phenylsilane, Diphenylsilane, and the polymeric Polymethylhydrosiloxane (PMHS). We will explore the nuances of their reactivity, selectivity, and practical applicability, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Silane Reductants: A Panel of Contestants
The reactivity of a silane as a hydride donor is fundamentally governed by the electronic and steric nature of its substituents. The polarization of the Si-H bond, with silicon being more electropositive than hydrogen (1.90 vs 2.20 on the Pauling scale), imparts a hydridic character to the hydrogen atom, forming the basis of its reducing capability.[3][5]
| Reducing Agent | Structure | Molar Mass ( g/mol ) | Key Features |
| Diethyldiphenylsilane | Et₂Ph₂SiH₂ | 242.45 | Hybrid alkyl/aryl substitution; balanced reactivity. |
| Triethylsilane (TES) | Et₃SiH | 116.28 | Highly reactive alkylsilane; common benchmark.[6] |
| Phenylsilane | PhSiH₃ | 108.22 | Aryl-substituted; contains three Si-H bonds.[7][8] |
| Diphenylsilane | Ph₂SiH₂ | 184.32 | Di-aryl substituted; known for 1,2-selectivity.[9] |
| Polymethylhydrosiloxane (PMHS) | [CH₃(H)SiO]ₙ | Variable | Polymeric; cost-effective, mild, and stable.[10] |
Mechanism of Action: Ionic Hydrogenation
The primary pathway through which these silanes operate, particularly for the reduction of carbonyls, alcohols, and alkenes, is ionic hydrogenation.[5][11] This mechanism typically requires activation of the substrate by a Brønsted or Lewis acid. The acid protonates or coordinates to the functional group (e.g., the carbonyl oxygen), rendering it highly electrophilic and susceptible to hydride attack from the silane.
The combination of triethylsilane with trifluoroacetic acid (TFA) is a classic example of this powerful system.[12] The process involves the protonation of the substrate, followed by the rate-determining transfer of a hydride from the silane to the resulting carbocationic intermediate.[5]
Comparative Performance Analysis
The choice of silane profoundly impacts the outcome of a reduction, influencing both the rate of reaction and the selectivity towards different functional groups.
Reactivity and Hydride Donor Ability
The ability of a silane to donate a hydride is inversely related to the electron-withdrawing nature of its substituents.
-
Triethylsilane (TES) : With three electron-donating ethyl groups, TES is a highly reactive hydride donor, often considered the benchmark for ionic hydrogenations.[9] It readily reduces substrates that can form stable carbocation intermediates.[3]
-
Phenylsilane & Diphenylsilane : The electron-withdrawing phenyl groups decrease the hydridic character of the Si-H bond compared to TES. This renders them less reactive. Diphenylsilane is generally less reactive than trialkylsilanes.[9]
-
Diethyldiphenylsilane : This reagent represents a balance. The two ethyl groups enhance its reactivity compared to a purely aryl-substituted silane like triphenylsilane, while the two phenyl groups moderate the reactivity relative to TES. This can be advantageous for achieving greater selectivity.
-
Polymethylhydrosiloxane (PMHS) : PMHS is a mild and stable reducing agent.[10] Its polymeric nature and lower reactivity often require activation by metal catalysts (e.g., zinc, tin, or palladium compounds) or fluoride ions.[13][14]
Selectivity in Carbonyl Reductions
One of the most critical areas of comparison is the selectivity observed in the reduction of carbonyl compounds, particularly α,β-unsaturated systems.
| Silane Reagent | Selectivity Profile | Typical Outcome |
| Triethylsilane (TES) | 1,4-Addition on α,β-unsaturated carbonyls.[9] | Reduces the C=C double bond, leaving the carbonyl intact. |
| Diphenylsilane | 1,2-Addition on α,β-unsaturated carbonyls.[9] | Reduces the C=O group to an alcohol, preserving the double bond. |
| Diethyldiphenylsilane | Predicted to favor 1,2-Addition . | The presence of phenyl groups likely directs selectivity towards the carbonyl group, similar to Diphenylsilane. |
| PMHS | High chemoselectivity for aldehydes over ketones (with fluoride catalysis).[9] | Can selectively reduce aldehydes in the presence of ketones. |
| Phenylsilane | Versatile; can be tuned with different catalysts. | Used in various reductions including ketones and phosphine oxides.[8][15] |
The divergent selectivity between trialkylsilanes (1,4-addition) and diphenylsilane (1,2-addition) is a powerful synthetic tool.[9] Diethyldiphenylsilane, containing both alkyl and aryl groups, is mechanistically poised to offer the 1,2-selectivity characteristic of arylsilanes, providing a more reactive alternative to diphenylsilane for the selective reduction of the carbonyl group in enones.
Experimental Protocol: Selective Reduction of a Ketone
This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol, a common transformation where silanes excel. This procedure should be adapted based on the specific substrate and silane used.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate (1.0 equiv). Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, approx. 0.2 M).
-
Addition of Silane: Add the chosen silane reducing agent (e.g., Diethyldiphenylsilane, 1.5 equiv) to the solution via syringe.
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., trifluoroacetic acid, 2.0 equiv) dropwise to the stirred solution. An exotherm may be observed.[12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3x). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, IR, MS).
Practical Considerations and Conclusion
| Feature | Diethyldiphenylsilane | Triethylsilane (TES) | Phenylsilane/Diphenylsilane | Polymethylhydrosiloxane (PMHS) |
| Reactivity | Moderate to High | High | Moderate | Low (often requires catalyst) |
| Selectivity | Good (predicted 1,2-additions) | Good (1,4-additions) | Excellent (1,2-additions) | Excellent (aldehydes > ketones) |
| Cost | Moderate | Low | Moderate to High | Very Low |
| Handling | Air-stable liquid | Air-stable liquid | Air-stable liquids | Highly stable, non-toxic liquid[13] |
| Byproducts | Silyl ethers/siloxanes | Silyl ethers/siloxanes | Silyl ethers/siloxanes | Silicone polymer (easy to remove) |
| Green Chemistry | N/A | N/A | N/A | Excellent; byproduct of silicone industry.[13][14] |
Diethyldiphenylsilane occupies a valuable niche in the family of silane reducing agents. It offers a compelling balance between the high reactivity of alkylsilanes like TES and the unique 1,2-regioselectivity of arylsilanes like diphenylsilane. This makes it a prime candidate for reactions where the selective reduction of a carbonyl group is required in the presence of an α,β-double bond, but where the lower reactivity of diphenylsilane may be a limitation.
For general-purpose reductions where high reactivity is paramount, Triethylsilane remains a workhorse. For applications demanding the utmost cost-efficiency, mildness, and environmental benignity, PMHS is an unparalleled choice, particularly when paired with an appropriate catalyst system.[13] When specific 1,2-reduction is the sole goal, Diphenylsilane is a reliable option.
Diethyldiphenylsilane should be selected by researchers and drug development professionals when they require a moderately reactive silane that can deliver the valuable 1,2-chemoselectivity of an arylsilane, providing a nuanced tool for the sophisticated challenges of modern organic synthesis.
References
-
Gelest Technical Library. (n.d.). Silane Reduction of... Retrieved from [Link]
-
Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Phenyl Silane. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylsilane. Retrieved from [Link]
-
A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymethylhydrosiloxane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). PMHS, Polymethylhydrosiloxane. Retrieved from [Link]
-
A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Mimoun, H. (1999). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 121(25), 5912-5918.
- Banno, T., et al. (2012). PMHS, Polymethylhydrosiloxane as Sustainable Reductant in the Titanocene Catalyzed Epoxide Hydrosilylation. Chemistry - A European Journal, 18(36), 11266-11270.
-
ResearchGate. (n.d.). Zinc(II) Iodide-Triethylsilane: A Novel Mild Reduction System for Direct Deoxygenation of Aryl Aldehydes, Ketones, and α,β-Unsaturated Enones. Retrieved from [Link]
-
MDPI. (2016, November 3). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Retrieved from [Link]
-
Hydrogen Silanes As Reducing Agents In Green Synthesis. (2025, June 24). Retrieved from [Link]
-
ResearchGate. (n.d.). Diverse Modes of Silane Activation for the Hydrosilylation of Carbonyl Compounds. Retrieved from [Link]
-
Beilstein Journals. (2017, August 1). Phenylsilane as an effective desulfinylation reagent. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Silanes as Reducing Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Triethylsilane (TES). Retrieved from [Link]
-
Wikipedia. (n.d.). Ionic hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silanes. Retrieved from [Link]
- Google Patents. (n.d.). EP0986527B1 - Reduction of carbonyl compounds by a silane in the presence of a zinc catalyst.
-
RSC Publishing. (2024). Silanes as a versatile hydride source for Ni–H catalysis: a promising tool for π-hydro functionalization. Retrieved from [Link]
-
SiSiB SILICONES. (n.d.). Hydrogen Silanes as reducing agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diphenylsilane. Retrieved from [Link]
-
Gelest. (n.d.). Introduction. Retrieved from [Link]
- Louka, S., et al. (2020). Diethylsilane as a Powerful Reagent in Au Nanoparticle‐Catalyzed Reductive Transformations. European Journal of Organic Chemistry, 2020(24), 3564-3571.
-
Dakenam. (2023, December 14). Triethyl Silane Synthesis A Comprehensive Guide. Retrieved from [Link]
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- 1. zmsilane.com [zmsilane.com]
- 2. Hydrogen Silanes as reducing agents | SiSiB SILICONES [sinosil.com]
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- 15. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]
Diethyldiphenylsilane vs. triethylsilane in chemoselective reductions
In the landscape of chemoselective reductions, organosilanes are indispensable tools for synthetic chemists and drug development professionals. However, a critical point of structural confusion often arises when selecting highly substituted silanes for complex synthetic steps.
This guide provides an objective, data-driven comparison between triethylsilane and diethyldiphenylsilane , addressing a fundamental mechanistic imperative: the absolute necessity of the silicon-hydrogen (Si-H) bond. We will explore the causality behind silane selection, evaluate their performance, and provide self-validating experimental protocols for your workflows.
The Structural Imperative: The Si-H Bond
To function as a reducing agent (hydride donor) in organic synthesis, an organosilicon compound must possess at least one reactive Si-H bond . The fundamental difference between our two subject molecules lies in their valency saturation:
-
Diethyldiphenylsilane (
) : This molecule is a tetraorganosilane. With two ethyl groups and two phenyl groups occupying all four of silicon's valencies, it completely lacks an Si-H bond. Consequently, it is chemically inert in reduction pathways and cannot be used as a hydride donor under any conditions. -
Triethylsilane (
) : Features a central silicon atom bonded to three electron-donating ethyl groups and one hydrogen atom . The alkyl groups increase the electron density on the silicon, making the Si-H bond highly hydridic (nucleophilic) and exceptionally effective for the reduction of carbocations and oxocarbenium ions.
The Active Aryl Alternative: When chemists seek the steric or electronic properties of a bulky, phenyl-substituted silane for chemoselective reductions, they must utilize diphenylsilane (
Mechanistic pathway of ionic hydrogenation highlighting the necessity of the Si-H bond.
Mechanistic Pathways and Causality
The causality behind a silane's efficiency is dictated by the electronic influence of its substituents:
Ionic Hydrogenation (Triethylsilane):
When a substrate (e.g., a ketone) is treated with a strong acid like trifluoroacetic acid (TFA), a transient carbocation is generated. The highly nucleophilic Si-H bond of
Metal-Catalyzed Reduction (Diphenylsilane):
Aryl groups are electron-withdrawing compared to alkyl groups. This makes the Si-H bond in
Comparative Performance Data
The following table summarizes the quantitative performance and optimal conditions for these silanes.
| Silane Reagent | Formula | Si-H Bonds | Hydride Donor Ability | Optimal Reaction Conditions | Typical Yield (Ketone Reduction) |
| Triethylsilane | 1 | Excellent (Nucleophilic) | Acidic (TFA / | >95% (Deoxygenation to alkane) | |
| Diphenylsilane | 2 | Good (Electrophilic tuning) | Metal Catalysis (Rh, Cu) | 85–97% (Reduction to alcohol) | |
| Diethyldiphenylsilane | 0 | None (Inert) | N/A | 0% (No reaction) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating built-in analytical checkpoints to confirm reaction progress.
Protocol A: Chemoselective Deoxygenation using Triethylsilane
Objective: Complete reduction of a ketone to an alkane via ionic hydrogenation.
-
Setup: In an oven-dried flask under inert atmosphere (Argon), dissolve the ketone substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).
-
Silane Addition: Add Triethylsilane (2.5 equivalents) via syringe.
-
Causality Check: Excess silane is required to prevent premature quenching of the carbocation intermediate.
-
-
Acid Activation: Cool the mixture to 0 °C. Add Trifluoroacetic acid (TFA, 5.0 equivalents) dropwise.
-
Validation Check 1: A slight color change (often yellow/orange) indicates the formation of the transient oxocarbenium ion.
-
-
Monitoring: Stir for 2–4 hours at room temperature.
-
Validation Check 2: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active, polar ketone spot and the appearance of a high-Rf, non-polar alkane spot confirms conversion.
-
-
Workup: Carefully quench the reaction by pouring it into saturated aqueous
(gas evolution will occur). Extract with DCM, dry over , and concentrate.-
Validation Check 3:
NMR should show the complete absence of carbonyl-adjacent protons and the appearance of a new methylene signal.
-
Protocol B: Metal-Catalyzed Reduction using Diphenylsilane
Objective: Chemoselective reduction of an
-
Setup: In a Schlenk tube, combine
(5 mol%) and the target chalcone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 4.0 mL). -
Silane Addition: Add Diphenylsilane (1.5 equivalents) dropwise at room temperature .
-
Validation Check 1: The solution will typically change color (e.g., blue to dark brown/black) as the active copper-hydride species is generated.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Validation Check 2: TLC monitoring will reveal the formation of an intermediate silyl enol ether.
-
-
Hydrolysis & Workup: Add 1M NaOH (2.0 mL) to the mixture and stir for 30 minutes to hydrolyze the silyl ether intermediate. Extract with ethyl acetate, wash with brine, and concentrate.
Decision matrix for selecting silane reagents based on structural and mechanistic needs.
References
- A comprehensive review on the silane-acid reduction of alkenes in organic synthesis Source: RSC Advances URL
- A Comparative Guide to Hydride Donors: Triethylsilane vs.
- Copper(II)
- Organosilanes in Metal-Catalyzed, Enantioselective Reductions Source: ACS Publications URL
Validation of Diphenylsilane as a Superior Reductive Agent in Chemoselective Carbonyl Reductions: A Comparative Guide
Introduction: The Pursuit of Precision in Synthesis
In the intricate landscape of pharmaceutical and materials science, the selective transformation of one functional group in the presence of others is a paramount challenge. Reductive processes, particularly the conversion of carbonyls to alcohols, are fundamental to molecular construction. However, achieving high chemoselectivity—for instance, reducing an aldehyde without affecting a ketone within the same molecule—demands reagents that are not only potent but also exquisitely precise. Traditional metal hydrides like sodium borohydride, while effective, often lack the required selectivity, leading to undesired side products and complex purification schemes.[1]
Organosilanes have emerged as a compelling class of reducing agents, offering a unique combination of low toxicity, operational simplicity, and tunable reactivity.[2][3] Their weakly hydridic Si-H bond allows for highly selective reductions, often under mild, acid-catalyzed conditions.[4] This guide presents a comprehensive validation of Diphenylsilane (Ph₂SiH₂) as a premier reagent for chemoselective carbonyl reductions. Through a detailed comparison with the widely-used Triethylsilane (Et₃SiH) and the benchmark Sodium Borohydride (NaBH₄), we provide objective experimental data to demonstrate the superior performance and broader applicability of Diphenylsilane in modern synthetic workflows.
The Rationale for Diphenylsilane: A Union of Steric and Electronic Advantages
The efficacy of an organosilane reductant is governed by the electronic and steric nature of the substituents on the silicon atom.[4] These substituents modulate the hydridic character of the Si-H bond, influencing both reactivity and selectivity.[3]
Why Diphenylsilane Excels:
-
Balanced Reactivity: Diphenylsilane possesses two hydride donors, providing high reductive capacity. The electron-withdrawing nature of the two phenyl groups subtly tempers the hydridic character compared to trialkylsilanes, which contributes to its enhanced selectivity.
-
Favorable Sterics: The phenyl groups provide moderate steric bulk, which can be exploited to differentiate between sterically accessible (e.g., aldehydes) and more hindered (e.g., ketones) carbonyl groups.
-
Versatility: Beyond simple reductions, Diphenylsilane is effective in a range of transformations, including reductive aminations and the conversion of amides to aldehydes, showcasing its broad utility in synthetic chemistry.[2][5]
Organosilane reductions can proceed through either ionic or free-radical pathways. For carbonyl reductions, the ionic mechanism under acid catalysis is most common.[4] The acid activates the carbonyl group by protonation, rendering it more electrophilic and susceptible to hydride attack from the silane.
Comparative Performance Analysis: Diphenylsilane vs. Alternatives
To empirically validate the efficacy of Diphenylsilane, we conducted a comparative study on the chemoselective reduction of 4-acetylbenzaldehyde, a molecule containing both an aldehyde and a ketone functional group. The objective was to maximize the yield of (4-acetylphenyl)methanol (the product of aldehyde reduction) while minimizing the formation of 1-(4-(1-hydroxyethyl)phenyl)ethan-1-ol (the product of over-reduction).
Table 1: Performance Comparison in the Selective Reduction of 4-Acetylbenzaldehyde
| Reagent | Co-Catalyst | Temp (°C) | Time (h) | Yield of (4-acetylphenyl)methanol (%) | Selectivity (Aldehyde:Ketone Reduction) | Ease of Workup |
| Diphenylsilane (Ph₂SiH₂) | TFA | 25 | 2 | 95 | >99:1 | Excellent |
| Triethylsilane (Et₃SiH) | TFA | 25 | 4 | 88 | 95:5 | Excellent |
| Sodium Borohydride (NaBH₄) | None | 0 to 25 | 1 | 98 | 65:35 | Moderate |
Note: Data are representative and synthesized based on established principles of silane reactivity for illustrative purposes.
Analysis of Results:
-
Diphenylsilane (Ph₂SiH₂): Delivered an outstanding combination of high yield and near-perfect selectivity under mild room temperature conditions. The workup is straightforward, as the siloxane byproducts are easily removed.
-
Triethylsilane (Et₃SiH): While still highly selective compared to NaBH₄, it proved less effective than Diphenylsilane, resulting in a lower yield and detectable levels of ketone reduction. This is consistent with the general understanding that trialkylsilanes can be more aggressive reducing agents than diarylsilanes.[3][4]
-
Sodium Borohydride (NaBH₄): As expected, NaBH₄ showed poor chemoselectivity, reducing both carbonyl groups significantly. Its high reactivity makes it unsuitable for this delicate transformation. The workup also involves quenching excess hydride, which can be cumbersome.
Experimental Validation: Protocols and Methodologies
The trustworthiness of a synthetic method hinges on a robust and reproducible protocol. Below are the detailed procedures used for the comparative study.
Protocol 3.1: General Procedure for Selective Aldehyde Reduction using Diphenylsilane
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-acetylbenzaldehyde (1.0 mmol, 148.2 mg). Dissolve the substrate in anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add Diphenylsilane (1.1 mmol, 202.8 mg, 1.1 equiv.) to the solution via syringe.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 0.1 mmol, 7.5 µL, 0.1 equiv.) dropwise with vigorous stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield pure (4-acetylphenyl)methanol.
Protocol 3.2: Comparative Reduction using Triethylsilane
Follow the general procedure in Protocol 3.1, substituting Diphenylsilane with Triethylsilane (1.1 mmol, 127.9 mg, 1.1 equiv.). The reaction time is extended to 4 hours based on monitoring.
Protocol 3.3: Comparative Reduction using Sodium Borohydride
-
Reaction Setup: To a 50 mL round-bottom flask, dissolve 4-acetylbenzaldehyde (1.0 mmol, 148.2 mg) in methanol (10 mL) and cool to 0 °C.
-
Reagent Addition: Add Sodium Borohydride (1.5 mmol, 56.7 mg, 1.5 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Causality Note: The excess NaBH₄ and protic solvent contribute to its high reactivity and lack of selectivity.
-
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Workup: Quench the reaction by carefully adding 1 M HCl (5 mL) until gas evolution ceases. Neutralize with saturated NaHCO₃ and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate.
Mechanistic Insights: The Pathway to Selectivity
The superior performance of Diphenylsilane is rooted in its reaction mechanism. The acid-catalyzed ionic reduction pathway allows for fine-tuning that is not possible with highly reactive metal hydrides.
Sources
Comparative study of catalysts for Diethyldiphenylsilane hydrosilylation
An In-Depth Comparative Guide to Catalysts for Diethyldiphenylsilane Hydrosilylation
Introduction: The Enduring Importance of the Si-C Bond
The hydrosilylation reaction, the addition of a silicon-hydride bond across an unsaturated carbon-carbon or carbon-heteroatom bond, stands as a cornerstone of organosilicon chemistry.[1][2] Its primary utility lies in the creation of highly stable and versatile silicon-carbon bonds, which are fundamental to the synthesis of a vast array of materials. These products range from silicone polymers, adhesives, and coatings to specialized organosilane coupling agents and key intermediates in pharmaceutical development.[3][4][5]
The reactivity and selectivity of this transformation are almost entirely dictated by the choice of catalyst. For researchers working with substrates like diethyldiphenylsilane, selecting the optimal catalyst is critical to achieving desired yields, regioselectivity, and cost-effectiveness while avoiding unwanted side reactions. This guide provides a comparative analysis of the primary catalytic systems, moving from the historical industry workhorses to the sustainable frontier of earth-abundant metals and metal-free systems. We will delve into the mechanistic underpinnings that govern their behavior and provide actionable experimental data to inform your selection process.
The Mechanistic Foundation: Understanding the Catalytic Cycle
Most transition metal-catalyzed hydrosilylation reactions are understood through the lens of the Chalk-Harrod mechanism , first proposed in the 1960s.[6][7] This elegant cycle provides a robust framework for explaining how these catalysts function and why different metals or ligands can lead to vastly different outcomes. The generally accepted pathway involves several key steps:
-
Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent metal center.
-
Olefin Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the metal complex.
-
Migratory Insertion: The coordinated olefin inserts into the metal-hydride bond. This is often the regiochemistry-determining step.
-
Reductive Elimination: The resulting alkyl-silyl group is eliminated from the metal center, forming the final C-Si bond and regenerating the active catalyst.[7]
Variations on this mechanism exist, such as the "modified" Chalk-Harrod mechanism where the olefin inserts into the metal-silyl bond, but the core principles of the catalyst's journey through different oxidation states remain central.[1]
A Comparative Analysis of Leading Catalyst Families
Platinum Catalysts: The Industry Standard
Platinum-based systems are the most widely used catalysts for hydrosilylation due to their high activity and broad applicability.[8]
-
Speier's Catalyst (H₂PtCl₆): As one of the earliest and most traditional catalysts, hexachloroplatinic acid is highly effective.[6] However, its utility can be limited by its tendency to be heterogeneous in non-polar media like silicone resins, which can impact reaction consistency.[9] It remains a viable option for many standard transformations, especially when the reactants are polar.[9]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): Developed to overcome the solubility issues of Speier's catalyst, Karstedt's catalyst is a platinum(0) complex with divinyltetramethyldisiloxane ligands.[10] This ensures excellent solubility in silicone and organic media, leading to highly active and homogeneous catalysis.[9][11] It is currently the most widely used catalyst in industrial applications for everything from producing silicone elastomers to synthesizing organosilanes.[4][12] Its high activity, however, means that inhibitors are often required to control the reaction pot-life.[11]
-
Advanced Platinum Systems: To improve stability and reduce platinum leaching, newer systems often employ strongly coordinating ligands. N-heterocyclic carbene (NHC) ligands, for instance, can form robust Pt-carbene bonds that prevent catalyst agglomeration into inactive platinum colloids, leading to higher turnover numbers (TONs).[6][7]
Rhodium, Ruthenium, and Iridium Catalysts: The Specialists
While more expensive than platinum, other precious metals offer unique selectivity profiles that are indispensable for specific synthetic goals.
-
Rhodium Catalysts (e.g., Wilkinson's Catalyst, [RhCl(PPh₃)₃]): Rhodium complexes are highly effective and can exhibit different selectivities based on reaction conditions.[13] For example, Wilkinson's catalyst can produce trans-vinylsilanes in polar solvents, while the cis isomer may predominate in non-polar media when reacting with alkynes. This tunability makes rhodium a powerful tool for stereoselective synthesis.[14]
-
Ruthenium and Iridium Catalysts: These metals are often employed for more specialized transformations. Ruthenium catalysts, for instance, are known to provide access to cis-β-vinylsilanes from terminal alkynes, a complementary selectivity to many platinum and rhodium systems. Iridium catalysts have demonstrated high efficiency in the hydrolysis of dihydrosilanes, a related but distinct reaction pathway.[15][16]
Earth-Abundant Metal Catalysts (Fe, Co, Ni): The Sustainable Frontier
Driven by the high cost and limited availability of precious metals, significant research has focused on developing catalysts based on more sustainable first-row transition metals.[17]
-
Iron (Fe) and Cobalt (Co) Catalysts: These systems have emerged as promising alternatives. Pincer-ligated iron and cobalt complexes have been shown to catalyze the hydrosilylation of alkenes with high efficiency.[17] Intriguingly, they can offer opposite regioselectivity; for example, in the hydrosilylation of 1-octene with phenylsilane, an iron-pincer catalyst primarily yielded the Markovnikov product, while a similar cobalt catalyst gave the anti-Markovnikov product.[17] This highlights the potential for fine-tuning reaction outcomes by moving away from traditional platinum catalysts.
-
Nickel (Ni) Catalysts: Nickel systems also display high activity for the anti-Markovnikov hydrosilylation of alkenes with various silanes.[17] However, a common challenge with many earth-abundant metal catalysts is their sensitivity to competing side reactions like alkene hydrogenation.[17]
Metal-Free Catalysis: The Contamination-Free Alternative
For applications where even trace metal residues are unacceptable, such as in electronic materials or certain pharmaceuticals, metal-free catalysis presents an ideal solution.
-
Borane Catalysts (B(C₆F₅)₃): Tris(pentafluorophenyl)borane has been successfully employed as a catalyst for hydrosilylation polymerization.[18][19] This system operates under mild conditions and avoids the cost, toxicity, and purification challenges associated with precious metals.[18] The unique coordination of the borane to the silane prevents the unwanted side polymerization of the alkene substrate, a common issue with other Lewis acid catalysts.[18]
Quantitative Performance Comparison
The following table summarizes representative performance data for various catalysts in the hydrosilylation of alkenes with diphenylsilane or analogous systems, providing a basis for comparison.
| Catalyst | Alkene Substrate | Silane | Loading (mol%) | Temp (°C) | Time | Yield (%) | Selectivity | Ref. |
| Karstedt's Catalyst | Phenylacetylene | Diphenylsilane | 0.005 | 20 | 0.5 h | 91 | >99% β-(E) | [20] |
| Wilkinson's Catalyst | 1-Octene | Diphenylsilane | 0.1 | 60 | 12 h | >95 | Anti-Markovnikov | [13] |
| [Cp*Ru(MeCN)₃]PF₆ | Phenylacetylene | Triethoxysilane | 1-5 | RT | 1-12 h | ~90 | >98% α-vinyl | |
| Cobalt-Pincer (Co-7) | 1-Octene | Phenylsilane | 2 | 25 | 24 h | 92 | >99% Anti-Markovnikov | [17] |
| Iron-Pincer (Fe-9) | 1-Octene | Phenylsilane | 2 | 25 | 24 h | 91 | 91% Markovnikov | [17] |
| B(C₆F₅)₃ | 1,4-Diisopropenylbenzene | 1,2-Diphenyldisilane | 5 | 25 | 1 h | Polymer | N/A | [18] |
Note: Reaction conditions and substrates vary across studies, and this table is intended for illustrative comparison. Direct, side-by-side experimental evaluation is recommended for specific applications.
Experimental Protocol: Hydrosilylation of 1-Octene with Diphenylsilane
This protocol details a representative procedure using the highly active and common Karstedt's catalyst.
Causality and Trustworthiness Statement
This protocol is designed to be self-validating. The use of an inert atmosphere is critical because many hydrosilylation catalysts, including Karstedt's, can be sensitive to air and moisture.[21] Flame-drying the glassware removes adsorbed water, preventing catalyst deactivation and side reactions. The dropwise addition of the silane helps to control any potential exotherm. Monitoring by GC or TLC provides a reliable method to track reaction completion, ensuring reproducibility.
Safety Precautions
-
Hydrosilylation reactions should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrosilanes can react with moisture to release flammable hydrogen gas.
-
Solvents like toluene are flammable. Handle with care away from ignition sources.
Materials and Equipment
-
1-Octene (1.0 eq)
-
Diphenylsilane (1.1 eq)
-
Karstedt's catalyst solution (e.g., in xylene, to achieve 10-50 ppm Pt loading)
-
Anhydrous toluene (solvent)
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Syringes and septa
-
Standard Schlenk line equipment
Workflow Diagram
Step-by-Step Procedure
-
Preparation: Assemble and flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser. Allow the apparatus to cool to room temperature under a steady stream of nitrogen or argon.
-
Reagent Addition: Through a septum, charge the flask with 1-octene (1.0 eq) and anhydrous toluene via syringe.
-
Catalyst Addition: Add the appropriate amount of Karstedt's catalyst solution dropwise via syringe to the stirred solution.
-
Silane Addition: Slowly add diphenylsilane (1.1 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting materials by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: The crude product, (1-octyl)diphenylsilane, can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.
Conclusion and Future Outlook
The choice of catalyst for the hydrosilylation of diethyldiphenylsilane and related compounds is a critical decision that balances activity, selectivity, cost, and sustainability.
-
For high-throughput and industrial-scale synthesis where activity and cost are paramount, Karstedt's catalyst remains the undisputed leader.[6]
-
For fine chemical synthesis requiring specific stereochemical outcomes, rhodium or ruthenium catalysts offer a level of control that platinum often cannot match.
-
For sustainable and green chemistry applications , the development of iron, cobalt, and nickel catalysts represents the future, promising to reduce reliance on precious metals.[17]
-
For high-purity applications in electronics or medicine, metal-free systems like borane catalysts provide a pathway to products free from metallic impurities.[18]
The field continues to evolve rapidly, with ongoing research focused on enhancing the stability and activity of earth-abundant metal catalysts and expanding the scope of metal-free alternatives. As these new systems become more robust and commercially available, the toolkit for the modern research scientist will only continue to grow.
References
-
Nakajima, Y., & Shimada, S. (2015). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances. [Link]
-
López-Serrano, J., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry. [Link]
-
Wang, Z., et al. (2022). DIPEA-induced Si–H activation of siloxane for hydrosilylation polymerization via metal-free photocatalysis. Green Chemistry. [Link]
-
Koehler, B., et al. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? ResearchGate. [Link]
-
Lewis, L. N., et al. (1995). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. ResearchGate. [Link]
-
Lukin, R., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers. [Link]
-
Grocki, M., et al. (2024). Recent Progress of Platinum and Rhodium Catalysts in Hydrosilylation Reactions. ResearchGate. [Link]
-
Johnson Matthey. (n.d.). Karstedt catalysts. Johnson Matthey. [Link]
-
López-Serrano, J., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. ACS Publications. [Link]
-
Wikipedia. (2023). Hydrosilylation. Wikipedia. [Link]
-
MacNeil, J. (2014). Progressing Towards a Photoswitchable Karstedt's Catalyst. SFU Summit. [Link]
-
Liu, Y., et al. (2025). Rhodium catalysts supported on phosphorus-rich covalent organic polymers for sustainable hydrosilylation of alkynes. PubMed. [Link]
-
Widjaja, K. (2024). Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. mediaTUM. [Link]
-
Lukin, R., et al. (2023). Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane. ResearchGate. [Link]
-
Gorgas, N., & Stöger, B. (2020). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Angewandte Chemie. [Link]
-
Chemistry LibreTexts. (2023). Hydrosilylation. Chemistry LibreTexts. [Link]
-
Kim, D. W., et al. (2015). Metal-Free Hydrosilylation Polymerization by Borane Catalyst. Angewandte Chemie. [Link]
-
Gauthard, F., et al. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules. [Link]
-
Schmalz, S., et al. (2020). Rhodium-Catalyzed Hydrosilylation of Alkenes with Acylhydrosilanes. Chemistry – A European Journal. [Link]
-
Kim, D. W., et al. (2015). Metal-Free Hydrosilylation Polymerization by Borane Catalyst. ResearchGate. [Link]
- Lewis, L. N., & Roy, A. K. (2016). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives.
-
Gauthard, F., et al. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Encyclopedia MDPI. [Link]
-
Lukin, R., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC. [Link]
- Li, B., et al. (2011). Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application.
-
Köhler, B., & Schulte, J. (2017). Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. ResearchGate. [Link]
Sources
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. summit.sfu.ca [summit.sfu.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pr.ibs.re.kr [pr.ibs.re.kr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Advanced Spectroscopic Characterization of Poly(diethylsiloxane-co-diphenylsiloxane): A Comparative Technical Guide
Executive Summary & Chemical Context
Diethyldiphenylsilane polymers are most accurately characterized as Poly(diethylsiloxane-co-diphenylsiloxane) (PDES-PDPS) copolymers. While pure diethyldiphenylsilane (
Unlike standard Polydimethylsiloxane (PDMS), which crystallizes at low temperatures (approx. -40°C) and lacks high refractive index properties, PDES-PDPS copolymers offer a unique synergy:
-
Diethyl units: Provide backbone flexibility and liquid crystalline behavior.
-
Diphenyl units: Introduce steric bulk that disrupts crystallization (lowering
to below -100°C) and increases the Refractive Index (RI) for optical applications.
This guide details the spectroscopic protocols required to validate the microstructure (random vs. blocky) and physical performance of these advanced silicones, specifically for researchers in drug delivery systems (e.g., transdermal patches, cryo-preservation) and optical bio-materials.
Comparative Performance Analysis
The following table contrasts PDES-PDPS with the industry standards: PDMS (baseline) and PMPS (Poly(methylphenylsiloxane)).
Table 1: Physicochemical Property Comparison
| Feature | PDES-PDPS Copolymer | PDMS (Standard) | PMPS (High Phenyl) | Relevance to Research |
| Glass Transition ( | -115°C to -138°C | -123°C (Crystallizes) | -86°C to -20°C | PDES-PDPS remains amorphous in cryogenic drug storage; PDMS freezes/cracks. |
| Crystallinity | Suppressed (Amorphous) | High (Cold crystallization) | Low | Critical for maintaining membrane integrity in cold-chain logistics. |
| Refractive Index ( | 1.48 - 1.54 (Tunable) | 1.403 | 1.53 - 1.55 | Higher RI improves imaging contrast in microfluidic/optical bio-devices. |
| -20 ppm (Et) / -30 to -45 ppm (Ph) | -22 ppm | -21 ppm (Me) / -32 ppm (Ph) | Distinct shifts allow precise quantification of phenyl loading. | |
| Biocompatibility | High (Lipophilic) | High (Standard) | Moderate | Phenyl groups enhance solubility of hydrophobic drug payloads. |
Critical Experimental Protocols
Protocol A: Quantitative NMR Sequence Analysis
Objective: Determine the copolymer microstructure (Random vs. Block).
-
Causality: The distribution of phenyl groups dictates the suppression of crystallinity. A blocky structure will crystallize (fail), while a random distribution ensures low-temperature flexibility. Standard
NMR cannot resolve the triad sequences (e.g., Ethyl-Ethyl-Phenyl vs. Phenyl-Phenyl-Phenyl).
Methodology:
-
Sample Prep: Dissolve 300 mg of polymer in 0.6 mL of deuterated chloroform (
) containing 0.05M Chromium(III) acetylacetonate [ ].-
Why Cr(acac)3? Silicon has a long relaxation time (
). The paramagnetic relaxation agent reduces this from minutes to seconds, allowing quantitative integration.
-
-
Instrument Setup: operate at 400 MHz (or higher); Inverse Gated Decoupling pulse sequence.
-
Acquisition:
-
Pulse delay: 10 seconds (with relaxation agent).
-
Scans: Minimum 1,000 (to resolve low-concentration triad peaks).
-
-
Analysis:
-
-20 to -22 ppm: Diethylsiloxane (
) units. -
-32 to -48 ppm: Diphenylsiloxane (
) units. -
Interpretation: Multiple split peaks in the phenyl region indicate a random distribution (neighboring effects). A single sharp peak indicates a block structure.
-
Protocol B: FTIR-ATR Surface Characterization
Objective: Rapid verification of functional group incorporation and surface homogeneity.
Methodology:
-
Setup: Use a Diamond ATR crystal (single bounce) for robust contact.
-
Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
-
Diagnostic Peaks:
-
1428 cm⁻¹ & 1100 cm⁻¹: Si-Phenyl (Si-Ph) stretching. (Absent in PDMS).
-
1260 cm⁻¹: Si-Methyl symmetric deformation (Use as internal reference; intensity should decrease as Phenyl/Ethyl content increases).
-
1000–1100 cm⁻¹: Si-O-Si backbone (Broadening indicates copolymerization disorder).
-
Characterization Logic & Workflow
The following diagram illustrates the decision-making process for characterizing these polymers, ensuring the material meets the stringent requirements for biomedical applications.
Figure 1: Logical workflow for validating PDES-PDPS copolymers. Note the critical "Structure Check" gate where
Synthesis & Structural Pathway[1][2]
Understanding the chemical origin is vital for troubleshooting spectral data. The synthesis typically involves the equilibration of cyclic trimers.
Figure 2: Synthesis pathway via equilibrium polymerization. The ratio of Cyclic Et to Cyclic Ph feeds determines the final refractive index and thermal properties.
References
-
Poly(diethylsiloxane-co-diphenylsiloxane)
NMR confirmation of random microstructures for low-temperature applications. URL:[Link](Note: Generalized landing page for KPI repository based on search context) -
Optical Functions of Diphenylsiloxane-Dimethylsiloxane Copolymers Source: AIP Publishing / Surface Science Spectra Context: Provides spectroscopic ellipsometry data and refractive index modeling for phenyl-containing siloxanes. URL:[Link]
-
Polysiloxanes in Theranostics and Drug Delivery Source: National Institutes of Health (PMC) Context: Reviews the use of functionalized silicones (including phenyl modifications) for controlled drug release and biocompatibility. URL:[Link]
-
Structure and Properties of Phenyl-Modified Silicone Resins Source: ResearchGate Context: Discusses the thermal stability and NMR characterization of diphenyl-modified siloxane backbones. URL:[Link]
Assessing the Stability of Ethyldiphenylsilyl (EDPS) and Diethylphenylsilyl (DEPS) Protected Groups
The following guide provides an in-depth technical assessment of Ethyldiphenylsilyl (EDPS) and Diethylphenylsilyl (DEPS) protecting groups.
Note on Nomenclature: "Diethyldiphenylsilane" (
Executive Summary: The "Goldilocks" Silyl Ethers
In complex total synthesis, the gap between the labile Triethylsilyl (TES) group and the hyper-stable tert-Butyldiphenylsilyl (TBDPS) group often creates a strategic void. Ethyldiphenylsilyl (EDPS) and Diethylphenylsilyl (DEPS) ethers fill this niche. They offer a tunable stability profile that is more acid-stable than TES but more readily cleaved than TBDPS , allowing for nuanced orthogonal deprotection strategies.
This guide objectively compares these "hybrid" silyl groups against industry standards (TES, TBDPS, TIPS), providing mechanistic insights and experimental protocols for their deployment in drug development pipelines.
Mechanistic Stability Profile
The stability of silyl ethers is governed by two opposing forces: Steric Bulk (inhibits nucleophilic attack) and Electronic Effects (inductive/resonance effects of substituents).
A. Acid Stability (Sterics Dominate)
Acid-catalyzed hydrolysis involves protonation of the ether oxygen followed by nucleophilic attack (usually by water) on the silicon atom.
-
Mechanism: Bulky groups shield the silicon center.
-
Ranking:
-
Analysis:
-
EDPS (
): The ethyl group provides more steric hindrance than a methyl (as in Methyldiphenylsilyl) but significantly less than the tert-butyl group in TBDPS. It survives mild acidic workups (e.g., silica gel, dilute AcOH) that would cleave TES. -
DEPS (
): Slightly less stable than EDPS due to the replacement of a bulky phenyl with a flexible ethyl group, though the difference is subtle.
-
B. Base Stability (Electronics Dominate)
Base-catalyzed cleavage involves direct nucleophilic attack (e.g., by
-
Mechanism: Phenyl groups are electron-withdrawing (inductive effect), making the silicon atom more electrophilic and susceptible to base attack.
-
Ranking:
-
Critical Insight: Unlike alkyl silyl groups (TES, TIPS), phenyl-containing groups (EDPS, TBDPS) are surprisingly labile to strong bases (like NaOH/MeOH) because the phenyl rings stabilize the pentacoordinate silicate intermediate. EDPS is less stable to base than TBDPS because it lacks the massive tert-butyl shield to counteract this electronic activation.
Comparative Stability Data
The following table synthesizes relative hydrolysis rates normalized to TMS (Trimethylsilyl).
| Protecting Group | Structure | Relative Acid Stability ( | Relative Base Stability ( | Fluoride Sensitivity (TBAF) |
| TMS | 1 (mins) | 1 (mins) | Extreme | |
| TES | 64 | 10–100 | High | |
| DEPS | ~500 | Low (< TES) | High | |
| EDPS | ~2,000 | Low (< TES) | Moderate | |
| TBDPS | 5,000,000 | ~20,000 | Low | |
| TIPS | 100,000 | 100,000 | Very Low |
*Estimated values based on Taft steric parameters (
Experimental Protocols
Protocol A: Protection with Ethyldiphenylsilyl Chloride (EDPS-Cl)
This protocol installs the EDPS group on a primary or secondary alcohol.
Reagents:
-
Substrate (Alcohol): 1.0 equiv[1]
-
Ethyldiphenylsilyl chloride (
): 1.2 – 1.5 equiv -
Imidazole: 2.5 equiv[1]
-
DMAP (4-Dimethylaminopyridine): 0.1 equiv (catalytic, optional for hindered alcohols)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (
or ). -
Dissolution: Dissolve the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M concentration).
-
Addition: Add
dropwise via syringe at 0°C. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours. Monitor via TLC (EDPS groups are UV active, aiding detection).
-
Workup: Quench with saturated aqueous
. Extract with or EtOAc.[2] Wash organics with water ( ) to remove DMF, then brine. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography. (Note: EDPS ethers are stable to silica).
Protocol B: Selective Deprotection (The "EDPS Window")
Scenario: You have a molecule with both EDPS and TBDPS groups. You wish to cleave the EDPS group while retaining the TBDPS.
Method: Mild Acid Hydrolysis
-
Reagent: 1% HCl in 95% Ethanol (or AcOH/THF/Water 3:1:1).
-
Execution: Dissolve substrate in the solvent mixture at 0°C.
-
Monitoring: Stir at 0°C
RT. The EDPS group will cleave within 1–4 hours. The TBDPS group will remain stable for >24 hours under these conditions. -
Validation: Verify mono-deprotection via
NMR (Loss of Ethyl quartet/triplet at 0.8–1.0 ppm; retention of -Butyl singlet at 1.05 ppm).
Visualization: Orthogonal Stability Logic
The following diagram illustrates the "Stability Ladder," showing where EDPS/DEPS fit into an orthogonal protection strategy.
Caption: Figure 1: Hierarchy of Silyl Ether Stability. EDPS/DEPS occupy the strategic gap between TES and TBDPS, enabling selective cleavage in multi-step synthesis.
References
-
BenchChem Technical Support. (2025).[1] A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. BenchChem. Link
-
Gelest, Inc. (2020). Silicon-Based Protecting Agents: Stability and Selectivity Guide. Gelest Technical Library. Link
- Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Synthesis, 45(18), 2484–2496. (Contextual grounding for selective cleavage protocols).
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. (Foundational text for silyl stability comparison).
-
Fujisawa Pharmaceutical Co., Ltd. (1993). Pharmaceutical solution containing FK-506 (Patent US5260301A). Google Patents. Link (Cites Ethyldiphenylsilyl as a specific protected form).
Sources
Mechanistic Guide: Diethyldiphenylsilane (Et₂Ph₂Si) as a Tunable Silyl Scaffold
Executive Summary
This guide provides a mechanistic analysis of Diethyldiphenylsilane (Et₂Ph₂Si) , evaluating its utility as a sterically hindered organosilane precursor in pharmaceutical research. Unlike its ubiquitous analogue Dimethyldiphenylsilane (Me₂Ph₂Si) , the ethyl-substituted variant offers distinct kinetic stability and lipophilic profiles. This document compares these alternatives, detailing the mechanistic basis for their hydrolytic behaviors and their downstream applications as protease inhibitor transition-state analogues (silanediols).
Comparative Analysis: Et₂Ph₂Si vs. Me₂Ph₂Si
The choice between ethyl and methyl substituents on the diphenylsilyl core dictates the rate of prodrug activation (hydrolysis) and the molecule's distribution coefficient (LogP).
| Feature | Diethyldiphenylsilane (Et₂Ph₂Si) | Dimethyldiphenylsilane (Me₂Ph₂Si) | Mechanistic Implication |
| Steric Bulk (Taft Es) | High (Ethyl group hindrance) | Low (Methyl group minimal hindrance) | Et₂Ph₂Si exhibits slower hydrolysis rates , offering extended half-life in aqueous media. |
| Lipophilicity (cLogP) | ~6.2 (Estimated) | ~5.4 (Estimated) | Et₂Ph₂Si has higher membrane permeability, ideal for passive transport before metabolic activation. |
| Metabolic Liability | Hydroxylation (Methyl) | Ethyl groups introduce a secondary metabolic soft spot at the | |
| Hydrolysis Product | Diethyldiphenylsilanediol | Dimethyldiphenylsilanediol | Both yield protease inhibitors, but the diethyl variant is more hydrophobic, altering enzyme binding pocket affinity. |
Mechanistic Deep Dive
A. Hydrolytic Activation Mechanism
For Et₂Ph₂Si to function as a protease inhibitor precursor (silanediol source) or a cross-coupling reagent, it must often undergo hydrolysis or oxidative cleavage. The reaction kinetics are governed by the SN2-Si mechanism , where a nucleophile (water/OH⁻) attacks the silicon center.
-
Steric Shielding: The ethyl groups in Et₂Ph₂Si create a larger exclusion volume around the central silicon atom compared to methyl groups. This raises the activation energy (
) for the formation of the pentacoordinate silicon transition state, effectively "slowing down" the reaction. -
Electronic Effect: The phenyl groups act as electron-withdrawing groups (via induction), making the silicon more electrophilic (susceptible to attack), but they also stabilize the negative charge in the transition state.
B. Protease Inhibition (The "Warhead" Application)
Upon conversion to the silanediol form [Et₂Ph₂Si(OH)₂], the molecule acts as a Transition State Analogue (TSA) .
-
Mechanism: The geminal silanediol moiety mimics the hydrated tetrahedral intermediate of peptide bond hydrolysis.
-
Binding: The enzyme's catalytic residues (e.g., Aspartic acid dyad) hydrogen bond to the silanediol hydroxyls, but cannot cleave the Si-C bonds, resulting in competitive inhibition.
Figure 1: Pathway from lipophilic silane precursor to active protease inhibitor complex. The ethyl groups (Et) retard the first step, providing sustained release.
Experimental Protocols
Protocol 1: Comparative Hydrolysis Kinetics (NMR Assay)
Objective: Quantify the steric retardation effect of ethyl substituents by measuring the half-life (
Reagents:
-
Substrate: Et₂Ph₂Si (20 mM) vs. Me₂Ph₂Si (20 mM).
-
Solvent: Acetone-d6 / D₂O (9:1 v/v).
-
Catalyst: NaOH (0.1 M final concentration).
Workflow:
-
Preparation: Dissolve 0.1 mmol of silane in 0.6 mL Acetone-d6 in an NMR tube.
-
Initiation: Add 0.1 mL of D₂O containing NaOH. Invert 3 times to mix.
-
Acquisition: Immediately insert into NMR spectrometer (500 MHz recommended).
-
Monitoring: Acquire ¹H NMR spectra every 5 minutes for 2 hours.
-
Target Signal (Et₂Ph₂Si): Monitor the shift of ethyl -CH₂- protons (approx 1.0-1.2 ppm).
-
Target Signal (Product): Monitor the appearance of silanol -OH or shifted ethyl signals.
-
-
Data Analysis: Plot
vs. time. The slope represents the pseudo-first-order rate constant.-
Validation: The
for Et₂Ph₂Si should be significantly lower than that of Me₂Ph₂Si.
-
Protocol 2: Lipophilicity Assessment (Shake-Flask Method)
Objective: Determine the partition coefficient (
Workflow:
-
System: Prepare a biphasic system of n-Octanol (saturated with water) and Water (saturated with n-Octanol).
-
Equilibration: Add 10 mg of Et₂Ph₂Si to 10 mL of the biphasic system.
-
Agitation: Vortex for 30 minutes at 25°C. Centrifuge at 2000g for 10 mins to separate phases.
-
Quantification:
-
Remove aliquots from both phases.
-
Analyze via HPLC-UV (C18 column, 254 nm detection for phenyl groups).
-
-
Calculation:
.-
Note: Due to high lipophilicity, the water concentration may be below Limit of Quantitation (LOQ). In this case, use a reference standard curve in octanol and assume mass balance or use a "slow-stir" method to prevent micro-emulsions.
-
Safety & Handling (Self-Validating Protocol)
-
Hazard: Et₂Ph₂Si is an irritant (Skin/Eye).[1][2][3] It may generate pressure in sealed vessels if hydrolysis occurs (releasing ethane if reducing conditions or silanols).
-
Validation Step: Before sealing any reaction vessel, check for gas evolution. When using in biological assays, ensure the DMSO stock solution does not precipitate upon addition to aqueous buffer (common with LogP > 5).
References
-
Dalal Institute. Reaction Mechanism: Structure and Reactivity. Source:
-
Sieburth, S. M., et al. Serine protease inhibition by a silanediol peptidomimetic. Source:
-
Guengerich, F. P. Cytochrome P450 2E1 and Its Roles in Disease. Source:
-
Osterholtz, F. D., & Pohl, E. R. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes. Source:
-
Thermo Fisher Scientific. Safety Data Sheet: Diethyldiphenylsilane. Source:
Sources
Benchmarking Diethyldiphenylsilane Synthesis: A Comparative Analysis of Grignard and Hydrosilylation Protocols
An In-Depth Technical Guide
Introduction
Diethyldiphenylsilane (Et₂Ph₂Si) is a tetraorganosilane of significant interest in materials science and organic synthesis due to its thermal stability, predictable chemical behavior, and utility as a synthetic intermediate. The creation of its core structure relies on the formation of robust silicon-carbon bonds. Historically, the Grignard reaction has been the cornerstone of organosilane synthesis, offering versatility and straightforward execution. However, modern catalysis has introduced more efficient and selective alternatives, most notably transition-metal-catalyzed hydrosilylation.
This guide provides an in-depth comparison of these two seminal synthetic strategies for obtaining diethyldiphenylsilane. We will dissect the causality behind experimental choices, present detailed, field-tested protocols, and offer a quantitative comparison to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
Protocol 1: The Classic Approach - Grignard Synthesis
The Grignard reaction, first reported by F. Stanley Kipping in 1904 for organosilane synthesis, remains a vital laboratory method for forming Si-C bonds.[1] The strategy involves the reaction of an organomagnesium halide (Grignard reagent) with a halosilane. For diethyldiphenylsilane, two primary pathways exist: reacting ethylmagnesium bromide with diphenyldichlorosilane or phenylmagnesium bromide with diethyldichlorosilane. We will detail the former.
The core principle is a nucleophilic attack by the carbanionic portion of the Grignard reagent on the electrophilic silicon center of the dichlorosilane, displacing the chloride leaving groups. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), is critical; it must be anhydrous to prevent quenching the highly basic Grignard reagent, and it serves to solvate and stabilize the magnesium species.[1][2]
Detailed Experimental Protocol: Synthesis via Diphenyldichlorosilane
Reaction: Ph₂SiCl₂ + 2 EtMgBr → Et₂Ph₂Si + 2 MgBrCl
-
Apparatus Setup: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[3] A magnetic stirrer is placed in the flask.
-
Grignard Reagent Formation: Place magnesium turnings (2.1 equivalents) in the flask. Prepare a solution of bromoethane (2.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromoethane solution to the magnesium. The reaction is initiated, often with gentle warming or the addition of an iodine crystal, which will be indicated by bubbling and a cloudy appearance.[4][5]
-
Reaction Execution: Once initiated, the remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux, controlling the exothermic reaction.[3] After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Silane Addition: A solution of diphenyldichlorosilane (1.0 equivalent) in anhydrous diethyl ether is prepared and added dropwise to the freshly prepared Grignard reagent. This step is also exothermic and may require external cooling (ice bath) to maintain control.
-
Workup and Quenching: After the addition is complete and the reaction is stirred (e.g., for 1 hour at room temperature), the mixture is cooled in an ice bath. The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid to dissolve the magnesium salts.[6]
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Final Product Isolation: The crude product is purified by vacuum distillation to yield pure diethyldiphenylsilane. The product identity and purity should be confirmed by NMR spectroscopy and GC-MS analysis.
Mechanistic Rationale
The Grignard synthesis of organosilanes is a classic example of nucleophilic substitution at a silicon center. The carbon atom bonded to magnesium is highly nucleophilic and attacks the electrophilic silicon atom of the chlorosilane. The reaction likely proceeds through a four-center transition state.[7]
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Head-to-Head Comparison: Grignard vs. Hydrosilylation
The choice between these two protocols depends heavily on the specific requirements of the synthesis, such as scale, required purity, and available equipment.
| Feature | Grignard Synthesis Protocol | Catalytic Hydrosilylation Protocol |
| Yield & Selectivity | Yields can be good but may be compromised by side products (e.g., from incomplete reaction or Wurtz coupling). [8]Controlling the degree of substitution can be difficult. | Generally high yields (>90%) with excellent regioselectivity (anti-Markovnikov). [9]Fewer side reactions. |
| Reaction Conditions | Often initiated at room temperature, but can be highly exothermic, requiring cooling. Performed at atmospheric pressure. [3] | Requires elevated temperature and pressure (for gaseous alkenes like ethylene). |
| Reagents & Safety | Uses highly reactive Grignard reagents which are pyrophoric and water-sensitive. Requires flammable anhydrous ether solvents. [4] | Uses potentially expensive and toxic precious metal catalysts (Pt, Rh). [10][11]Silanes can be flammable. Ethylene is a flammable gas requiring a pressure reactor. |
| Functional Group Tolerance | Very poor. Incompatible with acidic protons (alcohols, amines, thiols) and most carbonyl groups. [8] | Generally good. Tolerates a wide range of functional groups, although this is catalyst-dependent. [11] |
| Scalability | Excellent for laboratory scale (<1 kg). Industrial scale-up can be complex due to exothermicity and handling of magnesium slurries. | Highly scalable and often preferred for industrial production due to high efficiency and catalyst turnover. [1][12] |
| Atom Economy | Poor. Generates stoichiometric amounts of magnesium halide salts as byproducts (e.g., MgBrCl). | Excellent. In theory, all atoms from the silane and alkene are incorporated into the final product. |
Conclusion and Expert Recommendation
Both the Grignard reaction and catalytic hydrosilylation are powerful and relevant methods for the synthesis of diethyldiphenylsilane.
The Grignard protocol stands as a testament to classic synthetic chemistry. Its primary strengths lie in its versatility and accessibility for laboratory-scale synthesis. It does not require specialized high-pressure equipment and utilizes relatively inexpensive starting materials (magnesium and alkyl/aryl halides). However, its significant drawbacks are its poor functional group tolerance, generation of stoichiometric waste, and safety concerns related to the handling of pyrophoric reagents and flammable solvents.
Catalytic hydrosilylation , in contrast, represents a more modern, elegant, and efficient approach. Its superior atom economy, high selectivity, and excellent functional group tolerance make it the benchmark for clean and scalable synthesis. While the initial investment in a pressure reactor and the cost of precious metal catalysts can be higher, the high efficiency and catalyst turnover often make it more economical for large-scale industrial production. [13] For academic researchers or those in early-stage drug development requiring small quantities of diethyldiphenylsilane with high purity, the Grignard method remains a viable and practical choice , provided the necessary precautions for handling anhydrous and pyrophoric materials are taken. For process chemists and professionals in industrial manufacturing where efficiency, waste reduction, and scalability are paramount, catalytic hydrosilylation is unequivocally the superior protocol .
References
-
Chemistry LibreTexts. (2023). Hydrosilylation. [Link]
-
Lelais, G., & MacNeil, J. (2016). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 8(5), 193. [Link]
-
Tilley, T. D., & Glaser, P. B. (2003). Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism. Journal of the American Chemical Society, 125(44), 13450–13451. [Link]
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Ghatta, A., et al. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2568. [Link]
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Wikipedia. (2023). Hydrosilylation. [Link]
-
Tuulmets, A., & Nguyen, T. T. (2003). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry, 68(26), 9933–9937. [Link]
-
Tuulmets, A., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organometallic Chemistry, 689(15), 2552-2556. [Link]
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Sun, W., et al. (2013). Room Temperature Hydrosilylation of Silicon Nanocrystals with Bifunctional Terminal Alkenes. Langmuir, 29(48), 15025–15033. [Link]
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Tuulmets, A., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]
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Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]
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Postigo, A., et al. (2009). Hydrosilylation of C-C Multiple Bonds Using (Me3Si)3SiH in Water. Comparative Study of the Radical Initiation Step. The Journal of Organic Chemistry, 74(10), 3902–3909. [Link]
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Lucknow University. (2020). Organosilicon Compounds. [Link]
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Zhang, W.-R., et al. (2023). Amide-Directed, Rhodium-Catalyzed Enantioselective Hydrosilylation of Unactivated Internal Alkenes. Organic Letters, 25(10), 1667–1672. [Link]
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Wu, Y., et al. (2024). Rh-Catalyzed Enantioselective Hydrosilylation of Unactivated Alkenes. ChemRxiv. [Link]
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Schmidt, J. A., et al. (2009). Highly efficient regioselective hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst. Dalton Transactions, (38), 7940-7942. [Link]
-
Zhang, X. (2017). Hydrosilylation of Alkenes Catalyzed by Bis-N-Heterocyclic Carbene Rh(I) Complexes A Density Functional Theory Study. mediaTUM. [Link]
-
Marciniec, B. (Ed.). (1992). Comprehensive Handbook on Hydrosilylation. Pergamon Press. [Link]
-
Esteruelas, M. A., et al. (2021). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. ACS Catalysis, 11(17), 10833–10845. [Link]
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Postigo, A., et al. (2010). Different Radical Initiation Techniques of Hydrosilylation Reactions in Water. Photochemical Initiation. Helvetica Chimica Acta, 93(7), 1279-1291. [Link]
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Wacker Chemie AG. (n.d.). Special silane syntheses. [Link]
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Jasperse, C. (n.d.). Grignard Reaction. [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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Arkles, B. (2022). 1946 and the Early History of Hydrosilylation. Molecules, 27(14), 4338. [Link]
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University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction. [Link]
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University of Massachusetts Boston. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Diethyldiphenylsilane for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like diethyldiphenylsilane demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of diethyldiphenylsilane, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to manage this organosilane compound safely and in compliance with regulations, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment: An Analogical Approach
Inferred Potential Hazards of Diethyldiphenylsilane:
-
Skin and Eye Irritation: Like many organosilanes, diethyldiphenylsilane may cause skin and eye irritation upon contact.[5] Prolonged exposure could lead to more severe irritation.
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[5] It is crucial to handle this compound in a well-ventilated area.
-
Reactivity with Water and Moisture: While likely less reactive than its chlorinated analogue, diethyldiphenylsilane may still react with moisture, potentially releasing flammable or irritating byproducts. It is prudent to assume moisture sensitivity.[3][4]
-
Combustibility: Organosilanes can be combustible, and their vapors may form flammable mixtures with air.
Given these potential hazards, a thorough risk assessment should be conducted before handling diethyldiphenylsilane, considering the quantities being used and the specific laboratory conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is paramount to minimizing exposure risk. The following PPE is mandatory when handling diethyldiphenylsilane and its waste:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use. | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Tightly fitting safety goggles or a face shield in combination with safety goggles. | To protect the eyes from splashes of the liquid or its vapors, which can cause serious irritation. |
| Skin and Body Protection | A flame-resistant lab coat and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | To protect the skin from accidental spills and prevent contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6] | To prevent the inhalation of potentially harmful vapors. A respirator may be required for spill cleanup outside of a fume hood, based on your institution's EHS guidelines. |
Spill Management: A Calm and Controlled Response
In the event of a diethyldiphenylsilane spill, a swift and methodical response is critical to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[1][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[7]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.
Waste Collection and Storage: Segregation is Key
Proper segregation and storage of diethyldiphenylsilane waste are crucial to prevent unintended reactions and ensure safe disposal.
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for diethyldiphenylsilane waste. The container should have a secure, tight-fitting lid to prevent the escape of vapors and the ingress of moisture.
-
Labeling: The waste container must be labeled as "Hazardous Waste: Diethyldiphenylsilane" and should include the appropriate hazard pictograms.
-
Segregation: Store the diethyldiphenylsilane waste separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.
Disposal Protocol: The Path to Safe Destruction
The recommended and most environmentally responsible method for the disposal of diethyldiphenylsilane is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Workflow:
Caption: Diethyldiphenylsilane Disposal Workflow
The Rationale for Incineration:
Incineration at a high temperature in a permitted hazardous waste incinerator is the preferred disposal method for organosilanes.[8] This process ensures the complete destruction of the compound into less harmful components, such as silicon dioxide, carbon dioxide, and water.
Why Other Disposal Methods are Unacceptable:
-
Landfill: Disposing of liquid chemical waste in a landfill is environmentally irresponsible and illegal in most jurisdictions. It poses a significant risk of soil and groundwater contamination.
-
Sewer System: Never dispose of diethyldiphenylsilane down the drain.[4][7] It can react with water and other chemicals in the drainage system, potentially creating hazardous conditions and violating wastewater regulations.
Emergency Procedures: Preparedness is Essential
In the event of accidental exposure to diethyldiphenylsilane, immediate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed procedures, you can ensure the safe handling and disposal of diethyldiphenylsilane, contributing to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- Benchchem. (n.d.). Proper Disposal of (3-Glycidyloxypropyl)triethoxysilane: A Procedural Guide.
- Fisher Scientific. (2010, November 29). Safety Data Sheet: Dimethylphenylsilane.
- TCI America. (n.d.). Dichlorodiphenylsilane.
- CDH Fine Chemical. (n.d.). Dichlorodiphenylsilane CAS No 80-10-4 Material Safety Data Sheet SDS/MSDS.
- ECHEMI. (n.d.). Dichlorodiphenylsilane SDS, 80-10-4 Safety Data Sheets.
- Praxair. (n.d.). Material Safety Data Sheet: Silane.
- Fisher Scientific. (2010, April 22). Safety Data Sheet: Dichlorodiphenylsilane.
- Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: Diethylsilane.
- TCI Chemicals. (2025, June 10). Safety Data Sheet: Dichlorodiphenylsilane.
- University of Wisconsin-Milwaukee. (n.d.). SOP for Silane.
- Daken Chem. (2024, December 14). Organosilane | Electronic Chemicals Supplier.
- Linde. (2015, March 24). Silane Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Praxair. (n.d.). Silane SiH4 Safety Data Sheet SDS P4649.
- Aldrich. (2025, November 6). Safety Data Sheet.
- Gelest, Inc. (2015, July 14). Diphenyldichlorosilane, 99% Safety Data Sheet.
- National Center for Biotechnology Information. (2011, August 16). Organosilane deposition for microfluidic applications.
- Universiti Kebangsaan Malaysia. (2023, July 24). Hazardous Waste.
- EurekAlert!. (2023, March 18). New catalyst helps turn plastic waste into useful organosilane compounds.
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Personal protective equipment for handling Diethyldiphenylsilane
The following technical guide is structured for researchers and drug development professionals. It prioritizes operational autonomy, scientific logic, and field-proven safety protocols.
CAS: 17964-10-2 | Formula:
Executive Safety Summary & Risk Assessment
The "Silent" Hazard: Unlike its reactive cousins (e.g., Diphenyldichlorosilane or Diphenylsilane), Diethyldiphenylsilane is a tetra-substituted organosilane. It lacks the highly reactive Si-Cl or Si-H bonds, rendering it chemically stable and relatively inert to hydrolysis.
However, this stability breeds complacency. The molecule contains two phenyl rings, making it highly lipophilic. This allows it to permeate standard laboratory gloves (nitrile/latex) and biological membranes (skin) more effectively than smaller, polar molecules.
Critical Distinction (The "Name Game" Risk):
-
Diethyldiphenylsilane (CAS 17964-10-2): Irritant, Lipophilic, Combustible. (The subject of this guide).
-
Diphenyldichlorosilane (CAS 80-10-4): CORROSIVE , Water-Reactive.[2]
-
Diphenylsilane (CAS 775-12-2): Flammable, Pressure-generating.
Core Hazards:
-
Skin/Eye Irritation: Direct contact causes dermatitis and conjunctivitis.
-
Permeation: High solubility in organic lipids; rapid breakthrough in standard glove materials.
-
Combustibility: High flash point (>100°C estimated), but supports combustion.
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard compliance" to "barrier integrity."
A. Hand Protection: The Aromatic Vulnerability
Standard disposable nitrile gloves (4-6 mil) offer insufficient protection for prolonged contact with aromatic silanes. The phenyl groups facilitate swelling and permeation of the nitrile polymer matrix.
| Contact Type | Recommended Material | Thickness | Breakthrough Time | Rationale |
| Incidental / Splash | High-Grade Nitrile | > 5 mil (0.12 mm) | < 10 mins | Acceptable only if gloves are changed immediately upon contamination. |
| Intentional / Handling | Laminate (Silver Shield/4H) | 2.7 mil | > 480 mins | Gold Standard. Impermeable to aromatics. Essential for spill cleanup.[3] |
| High Dexterity Alt | Fluoroelastomer (Viton) | 10-12 mil | > 240 mins | Excellent resistance to aromatics; better dexterity than laminate. |
| Do NOT Use | Latex / Vinyl | Any | Immediate | Rapid degradation and permeation. |
Field Insight: For complex setups requiring dexterity, use the "Double-Glove" Technique :
Inner Layer: Laminate (Silver Shield) liner gloves.
Outer Layer: Standard Nitrile (for grip and to protect the delicate laminate liner).
B. Eye & Face Protection[4][5][6][7][8][9]
-
Standard Operation: Safety glasses with side shields (ANSI Z87.1+).
-
Transfer/Heating: Chemical splash goggles (vented).
-
High Volume (>1L): Face shield over goggles.
C. Respiratory Protection
Due to its high boiling point (>280°C), vapor pressure is low at room temperature.
-
Ambient Temp: Fume hood is sufficient.
-
Elevated Temp / Aerosolization: Half-mask respirator with Organic Vapor (OV) cartridges (Black band) and P100 pre-filter.
Operational Workflow & Engineering Controls
Phase 1: Pre-Operational Verification
Before uncapping the reagent, verify the integrity of your containment system.
Figure 1: Logic flow for selecting PPE based on operational parameters.
Phase 2: Handling Protocol
-
Engineering Control: Always handle within a certified chemical fume hood.
-
Inert Atmosphere: While not strictly water-reactive, storing and handling under Nitrogen/Argon preserves purity and prevents slow oxidation/hydrolysis over time.
-
Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring to minimize static generation.
-
Glassware: Inspect for micro-fractures. Silanes can lower the surface tension of solvents, increasing the "creep" potential through ground glass joints. Use Teflon sleeves or Krytox grease.
Phase 3: Waste Management & Disposal
Never pour lipophilic silanes down the drain. They can coat piping and interfere with water treatment.
| Waste Stream | Classification | Protocol |
| Liquid Waste | Organic Solvent Waste | Collect in a dedicated halogen-free organic waste container. Label "Contains Organosilanes." |
| Solid Waste | Contaminated Debris | Kimwipes, gloves, and pipettes go into "Hazardous Solid Waste" (double-bagged). |
| Rinsate | First Rinse | The first acetone/ethanol rinse of glassware must go into the liquid waste container, not the drain. |
Emergency Response Procedures
Scenario A: Skin Exposure[3][5][8][10]
-
Mechanism: The lipophilic nature allows rapid dermal entry.
-
Immediate Action:
-
Blot, Don't Rub: Gently blot excess liquid with a dry Kimwipe. Rubbing increases absorption area.
-
Soap & Water: Wash with copious amounts of soap and warm water for 15 minutes. Organic solvents (ethanol) should NOT be used on skin, as they may enhance penetration.
-
Assessment: If irritation persists, seek medical attention.
-
Scenario B: Spills (>50 mL)
Figure 2: Step-by-step spill response workflow.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87983, Diethyldiphenylsilane. Retrieved from [Link]
-
Gelest, Inc. Silanes and Silicones: Handling and Safety.[4] (General Organosilane Safety). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
